molecular formula C21H27ClN2O4 B613098 H-D-Lys(Z)-Obzl HCl CAS No. 156917-23-6

H-D-Lys(Z)-Obzl HCl

Cat. No.: B613098
CAS No.: 156917-23-6
M. Wt: 406.91
InChI Key: XHBTZNKKLKICJY-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Lys(Z)-Obzl HCl is a critically valuable building block in the field of peptide synthesis, serving as a protected form of the D-lysine amino acid. Its primary research value lies in ensuring selective reactions during the formation of complex peptides. The compound features two key protective groups: a benzyloxycarbonyl (Z) group on the epsilon-amino side chain and a benzyl (Bzl) ester on the carboxyl group. This specific protection strategy allows researchers to precisely control the step-by-step assembly of peptide chains, preventing unwanted side reactions and enabling the synthesis of peptides with defined sequences. This makes it an indispensable reagent in both solid-phase and solution-phase peptide synthesis methodologies. The controlled deprotection of these groups is a key mechanism of action, allowing for the sequential and selective liberation of functional groups to extend the peptide chain or create specific branching points. As such, this compound is particularly powerful for creating complex peptides for research in biochemistry and pharmaceuticals, aiding in the systematic development of novel therapeutic agents and bioactive peptides.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBTZNKKLKICJY-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to H-D-Lys(Z)-OBzl HCl: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on H-D-Lys(Z)-OBzl HCl, a critical building block in modern peptide chemistry. We will delve into its core chemical properties, the strategic rationale behind its design, and its practical application, providing field-proven insights to ensure successful and reproducible outcomes in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named (R)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, is a derivative of the D-enantiomer of lysine. In this compound, the α-amino group is free (as a hydrochloride salt), the ε-amino group on the side chain is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl).

The presence of the D-isomer is of paramount importance for the synthesis of non-natural peptides and peptidomimetics. Incorporating D-amino acids can significantly enhance the proteolytic stability of a peptide therapeutic, prolonging its in-vivo half-life, and can be used to modulate receptor binding affinity and selectivity.

Below is the chemical structure of the protonated form of H-D-Lys(Z)-OBzl:

N_alpha H₃N⁺ C_alpha C N_alpha->C_alpha H_alpha H C_alpha->H_alpha C_beta CH₂ C_alpha->C_beta C_carboxyl C=O C_alpha->C_carboxyl C_gamma CH₂ C_beta->C_gamma C_delta CH₂ C_gamma->C_delta C_epsilon CH₂ C_delta->C_epsilon N_epsilon NH C_epsilon->N_epsilon C_Z C=O N_epsilon->C_Z O_Z O C_Z->O_Z CH2_Z CH₂ O_Z->CH2_Z Benz_Z Phenyl CH2_Z->Benz_Z O_carboxyl O C_carboxyl->O_carboxyl CH2_OBzl CH₂ O_carboxyl->CH2_OBzl Benz_OBzl Phenyl CH2_OBzl->Benz_OBzl Cl_ion Cl⁻

Caption: Figure 1: Chemical Structure of H-D-Lys(Z)-OBzl Cation

The following table summarizes the key physicochemical properties of this compound. While most physical properties are identical to its L-isomer, the optical rotation is of equal magnitude but opposite in sign, a fundamental characteristic of enantiomers.

PropertyValueReference
Synonyms N-epsilon-Carbobenzyloxy-D-lysine benzyl ester hydrochloride[1]
CAS Number Not specified in results, L-isomer is 6366-70-7[2][3]
Molecular Formula C₂₁H₂₆N₂O₄·HCl[1][2]
Molecular Weight 406.9 g/mol [1][2]
Appearance White crystalline powder[2]
Purity (Typical) ≥99% (HPLC)[2]
Melting Point 128-142 ºC (for L-isomer)[2]
Optical Rotation Expected to be approx. -3.2° (based on L-isomer value of +3.2°)[2]
Storage Conditions 0-8 °C, dry, tightly sealed container[2][4]

The Strategic Rationale of Protecting Groups: An Expert's Perspective

The choice of protecting groups is a cornerstone of successful peptide synthesis. In this compound, the selection of the Z and OBzl groups is deliberate and synergistic, offering a robust strategy for incorporating lysine into a peptide chain.

  • Nε-Benzyloxycarbonyl (Z) Group: This group shields the highly nucleophilic amine on the lysine side chain. Its primary advantage is its stability under a wide range of conditions, including the acidic (for Boc-group removal) and basic (for Fmoc-group removal) environments commonly used for deprotecting the α-amino group during chain elongation. This chemical orthogonality is critical to prevent unwanted side reactions and branching at the ε-amino position. The Z group is typically removed under reductive conditions, most commonly via catalytic hydrogenolysis (H₂/Pd-C), a mild method that does not affect most other functional groups in a peptide.

  • C-Terminal Benzyl Ester (OBzl) Group: The benzyl ester protects the C-terminal carboxylic acid, preventing it from participating in undesired coupling reactions. A key strategic advantage is that, like the Z group, it is also cleaved by catalytic hydrogenolysis. This allows for the simultaneous deprotection of the lysine side chain and the C-terminus in a single, efficient step, which is particularly advantageous in solution-phase synthesis.

This dual-protection scheme with Z and OBzl groups is a classic and reliable strategy, valued for its predictability and the mild conditions required for final deprotection.

Applications in Peptide Synthesis and Drug Development

This compound is a versatile reagent primarily utilized as a foundational building block in peptide synthesis.[2] Its applications are central to advancing therapeutic and research goals.

  • Drug Development: It is instrumental in creating peptide drug candidates with enhanced stability and bioavailability.[2] The incorporation of a D-lysine can render the peptide resistant to degradation by proteases, a crucial factor for effective therapeutic outcomes.

  • Peptide Synthesis: It serves as a key component for synthesizing complex peptides, especially those requiring a D-amino acid at a specific position to achieve a desired three-dimensional structure or biological function.[2]

  • Bioconjugation: The lysine side chain, once deprotected, is a common site for attaching other molecules like drugs, imaging agents, or polymers (e.g., PEGylation), thereby improving the targeting and efficacy of treatments.[2]

  • Cancer Research: Its use extends to the development of targeted cancer therapies, where peptide constructs can selectively bind to cancer cells while minimizing damage to healthy tissues.[2]

Experimental Workflow: Solution-Phase Dipeptide Coupling

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following detailed methodology for a standard dipeptide coupling reaction includes in-process checks and purification, representing a robust workflow.

Caption: Figure 2: Workflow for a typical solution-phase peptide coupling.

Objective: To synthesize the dipeptide Boc-Ala-D-Lys(Z)-OBzl.

Materials:

  • This compound (1.0 eq)

  • Boc-L-Ala-OH (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq, to neutralize HCl salt)

  • Dichloromethane (DCM, anhydrous)

  • Thin Layer Chromatography (TLC) supplies

  • Saturated sodium bicarbonate solution, 1M HCl solution, brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and Boc-L-Ala-OH (1.0 eq) in anhydrous DCM.

  • Neutralization & Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 eq) dropwise to neutralize the hydrochloride salt, stirring for 10 minutes. Subsequently, add HOBt (1.1 eq) and DCC (1.1 eq). Causality Note: HOBt is added to suppress racemization and improve coupling efficiency. DCC is the dehydrating agent that activates the carboxylic acid.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.

  • In-Process Monitoring (Self-Validation): Monitor the reaction's progress by TLC. Spot the starting materials and the reaction mixture on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of starting materials and the appearance of a new, higher-Rf spot indicates product formation.

  • Workup & Extraction: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality Note: The acid wash removes unreacted amines (DIPEA), and the base wash removes unreacted carboxylic acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure dipeptide.

  • Final Characterization: Confirm the identity and purity of the final product, Boc-Ala-D-Lys(Z)-OBzl, using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Quality Control and Analytical Standards

The integrity of any synthesis relies on the quality of its starting materials and the characterization of its products.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound, with commercial suppliers typically guaranteeing ≥99% purity.[2]

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure, ensuring the presence of both the Z and OBzl protecting groups and the correct backbone structure.

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the correct molecular weight of the compound.[5]

Safe Handling and Storage Protocols

Adherence to proper safety and storage procedures is essential for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Handling:

    • Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[4][6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4]

    • Avoid dust formation during handling.[6]

    • In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse with plenty of water for at least 15 minutes.[6]

  • Storage:

    • Store the compound in a tightly closed container to prevent moisture absorption.[4]

    • Keep in a cool, dry place. The recommended storage temperature is between 0-8 °C.[2]

Conclusion

This compound stands as a well-designed and indispensable tool for the modern peptide chemist. Its unique combination of a D-stereocenter with a robust and synergistic protecting group strategy (Nε-Z and C-terminal OBzl) provides a reliable pathway for synthesizing advanced peptides with enhanced therapeutic potential. Understanding its properties, the rationale behind its design, and the rigorous protocols for its use empowers researchers to push the boundaries of drug discovery and biomolecular engineering.

References

  • Aapptec Peptides. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. Retrieved from [Link]

  • Aapptec, LLC. (n.d.). Safety Data Sheet for H-Gly-OBzl HCl. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-D-Lys-OBzl HCl TosOH. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). H-Lys(Z)-OBzl | C21H26N2O4.HCl. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-4-amino-5-benzyloxy-5-oxo-pentanoic acid. Retrieved from [Link]

  • A-Peptide Co., Ltd. (n.d.). H-Lys(Z)-OBzl·HCl. Retrieved from [Link]

Sources

An In-Depth Technical Guide to H-D-Lys(Z)-Obzl HCl: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics and sophisticated biochemical research, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. Among these, protected D-enantiomers of natural amino acids play a pivotal role in modulating the biological activity and pharmacokinetic profiles of novel drug candidates. This guide provides an in-depth technical overview of H-D-Lys(Z)-Obzl HCl, a crucial building block for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, the rationale behind its application, a detailed protocol for its use, and its significance in the broader context of therapeutic peptide design.

Core Characteristics of this compound

This compound, chemically known as Nε-benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a derivative of the amino acid D-lysine. The strategic placement of protecting groups on both the side chain (ε-amino) and the C-terminus (carboxyl group) makes it an invaluable reagent in solid-phase peptide synthesis (SPPS).

PropertyValueReference(s)
CAS Number 156917-23-6[1][2]
Molecular Formula C21H27ClN2O4[1]
Molecular Weight 406.9 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 137 - 143 °C[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [α]D20 = -2 ± 2 ° (c=2 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

The Z (benzyloxycarbonyl) group on the ε-amino function and the Obzl (benzyl ester) on the carboxyl group are orthogonal protecting groups. This means they can be selectively removed under different chemical conditions, allowing for precise control during the stepwise assembly of a peptide chain.

The Scientific Rationale: Why Utilize a D-Enantiomer?

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a well-established strategy to overcome some of the inherent limitations of natural L-amino acid-based peptides in therapeutic applications. Human peptides and proteins are composed almost exclusively of L-amino acids, making them susceptible to degradation by endogenous proteases.[3]

The primary advantages of using D-amino acid derivatives like this compound include:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to enzymatic degradation, leading to a longer in-vivo half-life and potentially reduced dosing frequency.[3][4][5]

  • Modulation of Biological Activity: The stereochemistry of an amino acid can significantly influence the three-dimensional structure of a peptide. Substituting an L-amino acid with its D-enantiomer can alter the peptide's conformation, leading to changes in its binding affinity to biological targets and, consequently, its therapeutic activity.[5]

  • Improved Pharmacokinetic Properties: By increasing stability and potentially altering interactions with other biological molecules, the inclusion of D-amino acids can lead to more favorable pharmacokinetic profiles.[5]

The use of this compound allows for the precise placement of a D-lysine residue within a peptide sequence, enabling researchers to systematically explore the impact of stereochemistry on the peptide's overall performance.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following is a representative protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC for purification

  • Mass spectrometer for characterization

Step-by-Step Protocol
  • Resin Swelling: The solid support is swelled in a suitable solvent, typically DMF or DCM, for 20-30 minutes to ensure optimal reaction kinetics.[6]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treatment with a 20% piperidine solution in DMF. This exposes the free amino group for the next coupling step.

  • Amino Acid Coupling:

    • The Fmoc-protected amino acid to be coupled is pre-activated using a coupling reagent and a base in DMF.

    • This activated amino acid solution is then added to the resin, and the reaction is allowed to proceed until completion.

  • Incorporation of this compound:

    • At the desired position in the peptide sequence, this compound is coupled.

    • The hydrochloride salt is neutralized in situ by the addition of a base (e.g., DIPEA) before the coupling reaction.

    • The free α-amino group of this compound is then coupled to the growing peptide chain using standard coupling protocols.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

  • Iterative Cycles: Steps 2 through 4 (or 5) are repeated for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Z group on the D-lysine and the benzyl ester) are removed simultaneously using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification and Analysis: The crude peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

Diagram of the SPPS Workflow

SPPS_Workflow start Start: Fmoc-protected amino acid on solid support deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling: - Fmoc-AA or this compound - Coupling Reagent (HBTU) - Base (DIPEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for next amino acid washing2->repeat Continue sequence? final_deproterotection final_deproterotection washing2->final_deproterotection End of sequence repeat->deprotection final_deprotection Final Fmoc Deprotection cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Sources

An In-depth Technical Guide to the Strategic Function of H-D-Lys(Z)-OBzl HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

H-D-Lys(Z)-OBzl HCl, or D-Lysine(Z)-benzyl ester hydrochloride, is a cornerstone building block in the intricate field of peptide chemistry, particularly within solution-phase synthesis paradigms. Its unique trifunctional protection strategy—a free α-amino group presented as a stable hydrochloride salt, a benzyloxycarbonyl (Z) protected ε-amino side chain, and a benzyl ester (OBzl) protected C-terminus—provides chemists with precise, sequential control over peptide bond formation. This guide elucidates the core functions of each molecular component, explores its strategic deployment within established synthesis workflows, and provides field-proven protocols for its application. We will dissect the causality behind its design, the mechanistic underpinnings of its use, and the self-validating logic of the experimental procedures it enables, offering researchers and drug development professionals a comprehensive technical resource.

Introduction: The Imperative for Precision in Peptide Synthesis

The synthesis of peptides, whether for therapeutic, diagnostic, or research applications, is a discipline of controlled construction. The goal is to assemble amino acids in a predetermined sequence, a task complicated by the polyfunctional nature of the constituent monomers. Each amino acid possesses at least two reactive sites: an N-terminal amine and a C-terminal carboxylic acid. Furthermore, many, like lysine, contain reactive side chains. Uncontrolled, these sites would react indiscriminately, leading to a chaotic mixture of polymers.

The solution lies in the strategic use of protecting groups, which act as temporary shields for reactive functionalities, directing the reaction to a single, desired pathway.[1][2] this compound is a masterfully designed reagent that embodies this principle. It is engineered to introduce a D-lysine residue—a non-canonical amino acid often used to enhance peptide stability against enzymatic degradation—into a growing peptide chain with complete control over its reactive sites.

Molecular Profile of this compound

The efficacy of this reagent is rooted in its structure. Each component serves a distinct and critical purpose, allowing it to function as a predictable and reliable unit in a multi-step synthesis.

Table 1: Physicochemical Properties of H-L-Lys(Z)-OBzl HCl
PropertyValueSource(s)
Synonym Nε-Z-L-lysine benzyl ester hydrochloride[3]
CAS Number 6366-70-7[3][4][5]
Molecular Formula C₂₁H₂₆N₂O₄·HCl[3][4][5]
Molecular Weight 406.9 g/mol [3][5]
Appearance White crystalline powder[3]
Storage Conditions 0-8 °C[3]

Note: The properties listed are for the more common L-enantiomer, but are chemically identical for the D-enantiomer discussed herein.

cluster_structure Structural Components cluster_protection Protecting Groups MAIN This compound ALPHA_AMINE α-Amino Group (as HCl salt) Function: Nucleophile for N-terminal elongation Status: Temporarily inactive, requires neutralization MAIN->ALPHA_AMINE N-Terminus D_LYSINE D-Lysine Backbone Function: Provides stereochemical configuration Status: Core scaffold CARBOXYL C-Terminal Carboxyl Group Function: Site for C-terminal elongation Status: Protected MAIN->CARBOXYL C-Terminus EPSILON_AMINE ε-Amino Side Chain Function: Site of potential branching Status: Protected D_LYSINE->EPSILON_AMINE Side Chain Z_GROUP Benzyloxycarbonyl (Z/Cbz) Function: Shields ε-Amino group Deprotection: Hydrogenolysis, strong acid EPSILON_AMINE->Z_GROUP Protected by OBZL_GROUP Benzyl Ester (OBzl) Function: Shields Carboxyl group Deprotection: Hydrogenolysis, saponification CARBOXYL->OBZL_GROUP Protected by

Caption: Structural breakdown of this compound.

The Strategic Role of Protecting Groups: A Trifecta of Control

The selection of protecting groups is governed by the principle of orthogonality , which dictates that each protecting group should be removable under conditions that do not affect the others, allowing for selective deprotection at specific stages of the synthesis.[2] The Z and OBzl groups in this reagent are a classic example of a compatible, non-orthogonal pair often used within a broader orthogonal scheme like the Boc/Bzl strategy.

The ε-Amino Protection: Benzyloxycarbonyl (Z) Group

The primary function of the Z group (also abbreviated Cbz) is to prevent the nucleophilic ε-amino group of the lysine side chain from participating in unwanted reactions.[6] Without this protection, coupling reactions could lead to the formation of branched peptides, where the growing chain extends from both the α-amino and ε-amino positions.

  • Expertise & Causality: The Z group is exceptionally stable under the conditions used for α-amino group deprotection in Boc-based strategies (mild acid) and Fmoc-based strategies (mild base), making it a reliable "permanent" side-chain protection.[7][8] Its removal requires more vigorous conditions, typically catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst) or treatment with strong acids like HBr in acetic acid.[8] This stability ensures the integrity of the side chain throughout the entire chain assembly process.

The C-Terminal Protection: Benzyl Ester (OBzl) Group

The benzyl ester protection of the C-terminal carboxylic acid is crucial for two reasons:

  • It prevents the amino acid from coupling with itself (self-polymerization).

  • It allows the molecule to act as the "amine component" in a coupling reaction, presenting its free α-amino group to be acylated by the "carboxyl component" (an N-protected amino acid).

  • Expertise & Causality: The choice of a benzyl ester is highly strategic. Like the Z group, it is stable to the mildly acidic or basic conditions used for temporary N-terminal deprotection.[1] Crucially, it can be cleaved under the exact same hydrogenolysis conditions used to remove the Z group. This simultaneous deprotection is a hallmark of the "Z/Bzl" strategy, streamlining the final deprotection step where all benzyl-based protecting groups are removed in a single, clean reaction.[7]

The α-Amino Group: The Reactive Center

The α-amino group is the intended site of reaction for peptide chain elongation. It is supplied as a hydrochloride (HCl) salt, which enhances the compound's stability and crystallinity, making it easier to handle and store. However, in its protonated (NH₃⁺) form, the amine is not nucleophilic and cannot participate in the coupling reaction.

  • Trustworthiness & Self-Validation: Before coupling, this salt must be neutralized in situ with a non-nucleophilic base. The standard choice is Diisopropylethylamine (DIEA). The use of a hindered base like DIEA is critical; a less hindered base like triethylamine (TEA) could potentially act as a nucleophile itself, leading to side reactions. The neutralization step is a self-validating system: the peptide coupling will not proceed efficiently, if at all, if the α-amino group is not successfully deprotonated to its free amine (NH₂) form.

Application in Peptide Synthesis: The Solution-Phase Workflow

This compound is primarily designed for Solution-Phase Peptide Synthesis (SPPS) . In this methodology, all reactions (coupling and deprotection) occur in a homogenous solution, with purification of the intermediate peptide performed after each step.

Below is a logical workflow for incorporating this compound as the C-terminal residue of a dipeptide.

START Start: Reagents in Flask REAGENTS 1. Nα-Protected Amino Acid (e.g., Boc-Ala-OH) 2. This compound 3. Coupling Reagent (e.g., EDC) 4. Solvent (e.g., DCM/DMF) START->REAGENTS NEUTRALIZE Step 1: Neutralization Add DIEA to liberate free α-amine of H-D-Lys(Z)-OBzl REAGENTS->NEUTRALIZE Add Base COUPLE Step 2: Coupling Activated carboxyl of Boc-Ala-OH reacts with free amine of D-Lys(Z)-OBzl NEUTRALIZE->COUPLE Amine is now active PRODUCT Intermediate Product: Boc-Ala-D-Lys(Z)-OBzl COUPLE->PRODUCT Forms Peptide Bond WORKUP Step 3: Aqueous Work-up Wash with dilute acid/base to remove excess reagents & byproducts PRODUCT->WORKUP PURIFY Step 4: Purification Crystallization or Chromatography WORKUP->PURIFY DIPEPTIDE Purified Protected Dipeptide: Boc-Ala-D-Lys(Z)-OBzl PURIFY->DIPEPTIDE DEPROTECT Next Cycle or Final Deprotection - Nα-deprotection for further elongation - Global deprotection (H₂/Pd) for final peptide DIPEPTIDE->DEPROTECT END End DEPROTECT->END

Caption: Workflow for dipeptide synthesis using this compound.

Field-Proven Experimental Protocols

The following protocols represent standard, validated methodologies for the use of this compound.

Protocol 1: Solution-Phase Synthesis of Boc-Ala-D-Lys(Z)-OBzl

This protocol describes a representative coupling reaction.

Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add diisopropylethylamine (DIEA) (1.1 eq) dropwise and stir for 15-20 minutes. The formation of the free amine can be monitored by thin-layer chromatography (TLC).

  • Carboxyl Component Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.0 eq) in DCM/DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq) and stir at 0 °C for 30 minutes to form the activated ester.

  • Coupling: Transfer the activated Boc-L-Ala-OH solution to the flask containing the neutralized H-D-Lys(Z)-OBzl and allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.[9]

  • Reaction Monitoring: Monitor the reaction progress via TLC until the starting materials are consumed.

  • Work-up & Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.[9][10] This sequence removes unreacted amine, unreacted acid, and water-soluble byproducts, respectively.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash chromatography or recrystallization to yield the pure dipeptide, Boc-Ala-D-Lys(Z)-OBzl.

Protocol 2: Global Deprotection via Catalytic Hydrogenolysis

This protocol describes the simultaneous removal of the Z and OBzl protecting groups.

Methodology:

  • Setup: Dissolve the protected peptide (e.g., Ala-D-Lys(Z)-OBzl) (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1-3 atm) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC/MS. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the final, deprotected peptide (Ala-D-Lys).

Conclusion

This compound is far more than a simple amino acid derivative; it is a highly specialized tool for peptide synthesis. Its pre-configured protection scheme offers an elegant and robust solution for incorporating D-lysine into a peptide chain without compromising the integrity of its reactive side chain or C-terminus. The Z and OBzl groups provide stable protection throughout chain assembly and are conveniently removed in a single final step. Understanding the precise function of each component of this reagent empowers researchers to design and execute complex peptide syntheses with confidence, control, and efficiency, paving the way for advancements in drug discovery and biochemical research.

References

  • H-L-Lys(Z)-OBzl.HCl suppliers and producers. BuyersGuideChem. [Link]

  • Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Process for the synthesis of peptides.
  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • H-Lys(Z)-OBzl HCl [6366-70-7]. Aapptec Peptides. [Link]

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

  • Amino acid benzyl ester salts. ResearchGate. [Link]

  • H-D-Lys-OBzl HCl TosOH. Aapptec Peptides. [Link]

  • Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. [Link]

Sources

A Technical Guide to Protecting Group Chemistry for Lysine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lysine and the Necessity for Precision Protection

In the intricate world of peptide synthesis and drug development, the amino acid lysine presents both a unique opportunity and a significant challenge. Its side chain, terminating in a primary amine (the ε-amino group), is a nexus of reactivity, crucial for forming isopeptide bonds, attaching post-translational modifications, and conjugating therapeutic payloads.[1][2][3] However, this very reactivity necessitates a robust strategy of chemical protection to prevent unwanted side reactions during synthetic procedures.[3][4] This guide provides an in-depth exploration of the core principles and practical applications of lysine protecting group chemistry, designed for researchers, scientists, and drug development professionals who require a sophisticated understanding of this fundamental aspect of modern chemical biology.

The ideal protecting group for lysine's ε-amino group must exhibit a delicate balance of stability and lability. It must remain steadfast throughout multiple steps of peptide synthesis, yet be removable under specific, mild conditions that do not compromise the integrity of the final molecule.[1] This concept of "orthogonal protection," where different protecting groups can be selectively removed in the presence of others, is the cornerstone of complex peptide and protein engineering.[1][5][6]

This guide will delve into the mechanisms, applications, and strategic considerations for a range of lysine protecting groups, from the foundational to the cutting-edge. We will explore not just the "how" of their use, but the critical "why" that informs the selection of a particular protecting group for a specific synthetic challenge.

Pillars of Protection: A Survey of Key Lysine Protecting Groups

The choice of a lysine protecting group is dictated by the overall synthetic strategy, particularly the chemistry employed for the protection of the α-amino group of the peptide backbone. The two dominant strategies in solid-phase peptide synthesis (SPPS) are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

The Boc Strategy: Acid-Labile Protection

In Boc-based SPPS, the α-amino group is protected by the acid-labile Boc group. Consequently, the lysine side-chain protecting group must be stable to the acidic conditions used for Boc removal (typically trifluoroacetic acid, TFA), yet cleavable under more stringent conditions at the final deprotection step.[7]

  • Benzyloxycarbonyl (Z or Cbz): A classic protecting group, the Z group is stable to the repetitive TFA treatments of Boc-SPPS.[7] It is typically removed at the final cleavage step via strong acids like hydrofluoric acid (HF) or by catalytic hydrogenation.[4][7]

  • 2-Chlorobenzyloxycarbonyl (2-Cl-Z): This derivative of the Z group offers enhanced acid stability, making it a reliable choice in Boc chemistry to prevent premature deprotection of the lysine side chain.[4][7]

The Fmoc Strategy: Base-Labile Protection

Fmoc-based SPPS relies on the base-labile Fmoc group for α-amino protection, which is removed by a secondary amine, most commonly piperidine. This necessitates lysine side-chain protecting groups that are stable to basic conditions but can be removed under orthogonal conditions, typically acidic or through other specific chemical reactions.

  • tert-Butoxycarbonyl (Boc): The Boc group is a workhorse in Fmoc chemistry for lysine side-chain protection.[4][7] Its stability in the presence of piperidine and its clean removal with moderate to strong acids like TFA make it an ideal orthogonal partner to the Fmoc group.[3][4][7]

    • Mechanism of Deprotection (Boc): The acid-catalyzed removal of the Boc group proceeds through the formation of a stable tert-butyl cation. This cation can potentially alkylate sensitive residues like tryptophan and tyrosine, necessitating the use of "scavengers" in the cleavage cocktail to trap these reactive species.[7]

  • Allyloxycarbonyl (Alloc): The Alloc group provides an additional layer of orthogonality, as it is stable to both the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc.[8] Its removal is achieved under mild conditions using a palladium(0) catalyst and a scavenger.[7][8] This unique cleavage mechanism allows for selective deprotection of the lysine side chain while the peptide remains attached to the solid support, enabling on-resin modifications such as cyclization or branching.[9]

  • 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): The ivDde group offers another dimension of orthogonal protection. It is stable to both acidic and basic conditions used in standard SPPS.[10] Deprotection is achieved with a dilute solution of hydrazine in DMF.[9][10] This allows for highly selective on-resin manipulation of the lysine side chain. The progress of ivDde removal can be conveniently monitored spectrophotometrically due to the formation of a chromophoric indazole byproduct.[10] However, care must be taken as hydrazine can also remove Fmoc groups; therefore, the N-terminus is typically protected with a Boc group before ivDde cleavage.[7]

Comparative Analysis of Common Lysine Protecting Groups

For ease of reference and to aid in the strategic selection of a protecting group, the following table summarizes the key characteristics of the most commonly employed lysine protecting groups in Fmoc-SPPS.

Protecting GroupStructureCleavage ConditionsStabilityKey Advantages
Boc -(C=O)O-C(CH₃)₃Trifluoroacetic acid (TFA)Stable to base (piperidine)Widely used, reliable, cost-effective
Alloc -(C=O)O-CH₂-CH=CH₂Pd(PPh₃)₄ / ScavengerStable to acid and baseOrthogonal to both Boc and Fmoc
ivDde See structure2-5% Hydrazine in DMFStable to acid and baseOrthogonal, deprotection can be monitored
Mmt -C(C₆H₅)₂(4-OCH₃C₆H₄)Dilute TFA (1-2%)Stable to baseHighly acid-labile for selective deprotection

Visualizing Orthogonal Deprotection Strategies

The power of orthogonal protecting groups is best illustrated through a workflow diagram. The following diagram, rendered in DOT language, depicts a scenario where a peptide with multiple lysine residues is selectively modified on-resin.

Orthogonal_Deprotection start Peptide on Resin Fmoc-AA-...-Lys(Alloc)-...-Lys(Boc)-...-Resin step1 1. Fmoc Deprotection (Piperidine) 2. Couple next Amino Acid start->step1 SPPS Cycle step2 Repeat Step 1 to complete peptide chain step1->step2 step3 On-Resin Selective Deprotection of Lys(Alloc) (Pd(PPh₃)₄ / Scavenger) step2->step3 Completed Linear Peptide step4 On-Resin Modification of free Lys ε-NH₂ (e.g., Cyclization, Labeling) step3->step4 step5 Global Deprotection and Cleavage from Resin (TFA Cocktail) step4->step5 end Final Modified Peptide step5->end

Caption: Orthogonal deprotection workflow for on-resin modification.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the selective deprotection of lysine side chains on a solid support, a critical step for on-resin modifications.

Protocol 1: Selective Deprotection of Lys(Alloc)

Objective: To remove the Alloc group from a lysine side chain while the peptide remains attached to the resin and other protecting groups (e.g., Boc, Trt) remain intact.

Materials:

  • Peptide-resin containing a Lys(Alloc) residue

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon source

  • Reaction vessel with a frit

Procedure:

  • Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (24 equivalents) in anhydrous DCM.

  • Add the deprotection solution to the resin, ensuring the resin is fully submerged.

  • Gently agitate the mixture under an inert atmosphere (N₂ or Ar) for 30 minutes at room temperature.

  • Drain the reaction solution.

  • Repeat steps 4-6 two more times to ensure complete deprotection.

  • Wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger.

  • The resin is now ready for the next step (e.g., coupling of a fluorescent dye to the deprotected lysine).

Protocol 2: Selective Deprotection of Lys(ivDde)

Objective: To remove the ivDde group from a lysine side chain, orthogonal to both acid- and base-labile protecting groups.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue (ensure N-terminal is Boc-protected if Fmoc was used for synthesis)[7]

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a frit

Procedure:

  • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare the deprotection solution: a 2% solution of hydrazine monohydrate in DMF.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution. The deprotection can be monitored by observing the UV absorbance of the filtrate at 290 nm.

  • Repeat steps 4-6 until the deprotection is complete (typically 3-5 treatments).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all residual hydrazine and the cleaved protecting group.

  • The resin is now ready for subsequent on-resin modification.

Emerging Frontiers in Lysine Protection

The demand for ever more sophisticated molecular architectures continues to drive innovation in protecting group chemistry. Newer strategies are being developed to offer even greater orthogonality and milder deprotection conditions.

  • Photolabile Protecting Groups (e.g., Nvoc): These groups can be removed by irradiation with UV light at a specific wavelength, offering spatial and temporal control over deprotection. However, their application can be limited by the potential for photodamage to the peptide.[6]

  • Enzymatically Cleavable Groups: The ultimate in biocompatibility, these protecting groups are removed by specific enzymes, allowing for deprotection under physiological conditions. This is a rapidly developing area with significant potential in bioconjugation and drug delivery.

  • Bio-orthogonal Protecting Groups: These groups are designed to be stable in complex biological environments but can be selectively removed by chemical reagents that do not interact with native biological functionalities. An example is the tetrazine-labile VeZ (vinyl ether benzyloxycarbonyl) protecting group, which is cleaved via an inverse electron-demand Diels-Alder reaction.[11]

The following diagram illustrates the concept of bio-orthogonal cleavage.

Bioorthogonal_Cleavage start Peptide-Lys(VeZ) product Deprotected Peptide-Lys(NH₂) start->product Inverse Electron-Demand Diels-Alder Reaction reagent Tetrazine reagent->product

Caption: Bio-orthogonal deprotection of a VeZ-protected lysine.

Conclusion: A Strategic Imperative

The judicious selection and application of lysine protecting groups are not merely a technical footnote in the synthesis of peptides and their conjugates; they are a strategic imperative. A deep understanding of the chemical principles governing their stability, orthogonality, and cleavage is essential for the successful design and execution of complex synthetic routes. As the ambitions of peptide-based therapeutics and research tools continue to grow, so too will the demand for novel and highly selective protection strategies. The principles and protocols outlined in this guide provide a solid foundation for navigating the current landscape and embracing the future innovations in this dynamic field.

References

  • Boger, J. W., & Meienhofer, H. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. [Link]

  • Boger, J. W., & Meienhofer, H. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. PubMed Central. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Meienhofer, H. (2023). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. ETH Zurich Research Collection. [Link]

  • Wuhan Apeptide Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • van der Veken, P., et al. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer. [Link]

  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

  • Novabiochem®. (n.d.). NEW Orthogonally protected lysine derivatives. [Link]

  • Wang, Y.-C., et al. (2020). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PubMed Central. [Link]

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. [Link]

  • AAPPTec. (n.d.). Fmoc-Lys(Aloc)-OH [146982-27-6]. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of H-D-Lys(Z)-Obzl HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety and handling protocols for H-D-Lys(Z)-Obzl HCl (Nε-Z-D-lysine benzyl ester hydrochloride), a critical reagent in peptide synthesis and pharmaceutical research.[1] As drug development professionals and researchers, a thorough understanding of the chemical properties and potential hazards of this compound is paramount to ensuring a safe and compliant laboratory environment. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for each procedural recommendation.

Chemical Identity and Physicochemical Properties

This compound is a protected amino acid derivative used as a building block in the synthesis of peptides.[1] The benzyloxycarbonyl (Z) group protects the epsilon-amino group of lysine, while the benzyl ester (Obzl) protects the carboxylic acid. This dual protection allows for precise control during peptide coupling reactions.[1] The hydrochloride salt form enhances the compound's stability and solubility.[2]

A clear understanding of its physical and chemical properties is the foundation of safe handling.

PropertyValueSource
CAS Number 156917-23-6Chem-Impex[1]
Molecular Formula C21H26N2O4·HClChem-Impex[1]
Molecular Weight 406.9 g/mol Chem-Impex[1]
Appearance White to off-white powderChem-Impex[1]
Melting Point 137 - 143 °CChem-Impex[1]
Solubility Soluble in DMSO, DMF, MethanolLookChem[2]
Storage Temperature 0 - 8 °CChem-Impex[1]

The causality behind these properties dictates handling procedures. For instance, its solid, powdered form necessitates measures to control dust generation to prevent inhalation.

Hazard Identification and Risk Assessment

While some safety data sheets for similar compounds state that the chemical, physical, and toxicological properties have not been thoroughly investigated, it is prudent to handle this compound with care.[3] Based on data for structurally related compounds, potential hazards include:

  • Inhalation: May cause respiratory tract irritation.[3][4]

  • Skin Contact: May cause irritation upon prolonged or repeated contact.

  • Eye Contact: May cause irritation.

  • Ingestion: May be harmful if swallowed.

The lack of comprehensive toxicological data underscores the importance of minimizing exposure through a robust hierarchy of controls.

Hierarchy of Controls for Safe Handling

The following diagram illustrates the most effective sequence of control measures to mitigate risks associated with this compound.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Difficult for specific synthesis) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to powdered chemical reagents is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of this compound should be performed in a certified chemical fume hood. This is critical to prevent the inhalation of fine powders.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe working environment.[5]

The rationale for these controls is the physical principle of containment. A fume hood creates a negative pressure environment, drawing airborne particles away from the user's breathing zone.

Standard Operating Procedures (SOPs) for Handling

Adherence to well-defined SOPs is crucial for consistent safety.

Protocol for Weighing and Handling:
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5.

  • Weighing:

    • Use a weigh boat or appropriate container to prevent contamination of the balance.

    • Handle the container with care to avoid creating dust clouds.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution: If dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • Cleanup:

    • Clean any spills within the fume hood immediately, as per the spill response protocol in Section 6.

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) after completion of work.

    • Dispose of all contaminated materials as hazardous waste.

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[4]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates (e.g., N95) should be used.[3]Prevents inhalation of airborne powder.

Self-Validating System: Before each use, inspect all PPE for signs of damage or degradation. Discard and replace any compromised items.

Emergency Procedures

A well-rehearsed emergency plan is critical.

First Aid Measures:
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response Protocol:

A minor spill of this compound can be managed by trained laboratory personnel.

  • Evacuate: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the spill is contained within a fume hood or a well-ventilated area.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean:

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[3] Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent and wipe clean.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill Response Decision Workflow

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (Small, Contained) Assess->Minor Minor Major Major Spill (Large, Uncontained) Assess->Major Major LabCleanup Trained Lab Personnel Follow Spill Protocol Minor->LabCleanup Evacuate Evacuate Area Call Emergency Response Major->Evacuate Dispose Dispose of Waste LabCleanup->Dispose

Caption: Decision workflow for spill response.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental compliance.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 0-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.[7][8]

  • Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[4] This typically involves collection by a licensed professional waste disposal service.[3] Do not dispose of down the drain or in the regular trash.[3]

    • Empty Containers: The first rinse of a container that held this chemical should be collected and disposed of as hazardous waste.[9]

Conclusion

While this compound is an invaluable tool in peptide synthesis, its safe use is contingent upon a comprehensive understanding of its properties and the implementation of rigorous safety protocols. By prioritizing engineering controls, adhering to detailed SOPs, and utilizing appropriate PPE, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your institution's broader chemical hygiene plan.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of H-Lys(Boc)-Obzl.HCl.
  • AAPPTec, LLC. Safety Data Sheet for H-Gly-OBzl HCl.
  • Chem-Impex. Nε-Z-L-lysine benzyl ester hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - Nepsilon-Benzyloxycarbonyl-L-lysine benzyl ester hydrochloride.
  • OCI. Safety Data Sheet: Melamine.
  • Unknown Source. Safety Data Sheet.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Chem-Impex. Nε-Z-D-lysine benzyl ester hydrochloride.
  • LookChem. Cas 6366-70-7, N6-Cbz-L-Lysine benzyl ester hydrochloride.
  • Unnamed Supplier. N6-Cbz-L-Lysine benzyl ester HCL.

Sources

A Senior Application Scientist's Guide to the Core Principles of Protected Amino Acids in Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Control in Peptide Chemistry

In the intricate world of peptide synthesis and drug development, precision is paramount. The stepwise assembly of amino acids into a defined sequence necessitates absolute control over their reactive functional groups. Amino acids, the building blocks of peptides and proteins, are bifunctional molecules, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group. Furthermore, many amino acids bear additional reactive moieties in their side chains.[1][2][] Left unchecked, these reactive sites would lead to a chaotic polymerization, yielding a complex and inseparable mixture of products rather than the desired peptide sequence.[2][4] This is where the strategic use of protecting groups becomes not just a matter of convenience, but a fundamental prerequisite for success.[1][2]

This guide, curated from the perspective of a seasoned application scientist, will provide an in-depth exploration of the core principles governing the use of protected amino acids in research. We will move beyond simple procedural descriptions to uncover the causality behind experimental choices, empowering you to design and execute robust and reliable synthetic strategies.

The Philosophy of Protection: Core Tenets for Successful Synthesis

The ideal protecting group is a transient shield, reversibly masking a functional group to prevent unwanted side reactions.[2][4] Its application and removal should be high-yielding, devoid of side reactions, and, crucially, not disturb other protecting groups or the integrity of the growing peptide chain.[4][5] The selection of a protecting group strategy is therefore a critical decision that dictates the entire synthetic workflow.

Orthogonality: The Key to Selective Deprotection

The concept of orthogonality is the cornerstone of modern peptide synthesis.[6] An orthogonal protection scheme employs a set of protecting groups that can be removed under distinct and mutually exclusive conditions.[4][6][7][8][9] This allows for the selective deprotection of one functional group while others remain intact, a necessity for the stepwise elongation of the peptide chain and for the synthesis of complex, modified peptides.[4][6]

For instance, a common orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS) involves the use of an acid-labile protecting group for the side chain and a base-labile group for the α-amino group.[4][7] This enables the iterative removal of the α-amino protecting group for chain elongation without affecting the side-chain protection.

The Chemist's Toolkit: A Survey of Common Protecting Groups

The choice of protecting groups is dictated by the overall synthetic strategy, with the two most prevalent approaches in SPPS being the Fmoc/tBu and Boc/Bn strategies.[4][5]

α-Amino Protecting Groups: The Gatekeepers of Peptide Elongation

The temporary protection of the α-amino group is essential to prevent self-polymerization during the activation of the carboxyl group for amide bond formation.[10]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is the hallmark of the most widely used SPPS strategy.[5][11] It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[][12] This mild deprotection condition makes the Fmoc/tBu strategy highly popular due to its compatibility with a wide range of acid-sensitive linkers and side-chain protecting groups.[13]

  • Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of the alternative Boc/Bn strategy.[5][14] It is stable to basic and nucleophilic conditions but is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[][7][14][15] While robust, the repeated acid exposure in Boc-SPPS can be a limitation for certain sensitive sequences.[7]

  • Cbz (Carbobenzyloxy): Also known as the Z group, this protecting group is a classic in solution-phase peptide synthesis.[10] It is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenation.[][14] Its use in SPPS is less common.

Side-Chain Protecting Groups: Preserving Functionality and Preventing Side Reactions

The reactive side chains of many amino acids must be protected throughout the synthesis to prevent undesired modifications.[4][7] These protecting groups are generally more robust and are only removed during the final cleavage of the peptide from the resin.

The choice of side-chain protection is intrinsically linked to the α-amino protection strategy. In the Fmoc/tBu strategy , side chains are protected with acid-labile groups, predominantly based on the tert-butyl (tBu) group, which are cleaved simultaneously with the peptide from the resin using a strong acid cocktail (e.g., TFA with scavengers).[4] In the Boc/Bn strategy , side chains are protected with benzyl (Bn)-based groups, which require a very strong acid like hydrogen fluoride (HF) for their removal.[7]

Below is a summary of common side-chain protecting groups for selected amino acids in both Fmoc/tBu and Boc/Bn strategies:

Amino AcidFunctional GroupFmoc/tBu Strategy Protecting Group (Acid-Labile)Boc/Bn Strategy Protecting Group (Strong Acid-Labile)
Lysine (Lys) ε-AminoBoc (tert-Butoxycarbonyl)2-Cl-Z (2-Chlorobenzyloxycarbonyl)
Aspartic Acid (Asp) β-CarboxylOtBu (tert-Butyl ester)OBzl (Benzyl ester)
Glutamic Acid (Glu) γ-CarboxylOtBu (tert-Butyl ester)OBzl (Benzyl ester)
Serine (Ser) HydroxyltBu (tert-Butyl ether)Bzl (Benzyl ether)
Threonine (Thr) HydroxyltBu (tert-Butyl ether)Bzl (Benzyl ether)
Tyrosine (Tyr) Phenolic HydroxyltBu (tert-Butyl ether)2-Br-Z (2-Bromobenzyloxycarbonyl)
Cysteine (Cys) ThiolTrt (Trityl), Acm (Acetamidomethyl), tBu (tert-Butyl)4-MeBzl (4-Methylbenzyl)
Arginine (Arg) GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Tos (Tosyl), NO2 (Nitro)
Histidine (His) ImidazoleTrt (Trityl)Dnp (2,4-Dinitrophenyl), Bom (Benzyloxymethyl)

Experimental Workflows: A Tale of Two Strategies

The practical application of protected amino acids is best illustrated through the lens of the two dominant SPPS methodologies.

The Fmoc/tBu Strategy: A Step-by-Step Workflow

The Fmoc/tBu strategy is favored for its mild deprotection conditions and broad applicability.[13] The general cycle of amino acid addition is as follows:

  • Resin Preparation: The synthesis begins with a solid support (resin), often pre-loaded with the C-terminal amino acid.[12] The choice of resin dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid from Wang resin or an amide from Rink amide resin).[12]

  • Fmoc Deprotection: The Fmoc group on the N-terminal amino acid of the growing peptide chain is removed by treatment with a 20% solution of piperidine in DMF.[12]

  • Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions.[16]

Diagram: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Cycle start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 end Repeat Cycle or Proceed to Cleavage wash2->end end->deprotection Next Amino Acid

A schematic representation of the iterative cycle in Fmoc-based solid-phase peptide synthesis.

The Boc/Bn Strategy: A Robust Alternative

The Boc/Bn strategy, while requiring harsher deprotection conditions, can be advantageous for the synthesis of long or difficult sequences.[7]

  • Resin and First Amino Acid: The synthesis typically employs a Merrifield or PAM resin.[7]

  • Boc Deprotection: The Boc group is removed with a solution of TFA in dichloromethane (DCM).[7][15]

  • Neutralization: The resulting TFA salt of the N-terminal amine is neutralized with a base like diisopropylethylamine (DIEA).[7]

  • Washing: The resin is washed to remove excess base and salts.

  • Amino Acid Coupling: The next Boc-protected amino acid is coupled.

  • Washing: The resin is washed.

  • Repeat Cycle: Steps 2-6 are repeated for each amino acid.

  • Final Cleavage: The peptide is cleaved from the resin, and the benzyl-based side-chain protecting groups are removed using a strong acid such as HF or TFMSA.[7]

Diagram: Boc/Bn Solid-Phase Peptide Synthesis Workflow

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection 1. Boc Deprotection (TFA/DCM) start->deprotection neutralization 2. Neutralization (DIEA/DCM) deprotection->neutralization coupling 3. Coupling (Boc-AA-OH, Activator) neutralization->coupling repeat Repeat Cycle coupling->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage (HF or TFMSA) repeat->cleavage Final Peptide

The workflow for Boc-based solid-phase peptide synthesis, highlighting the key deprotection and neutralization steps.

Self-Validating Protocols: Ensuring Synthetic Integrity

A robust synthetic protocol is a self-validating one. This means incorporating in-process controls and understanding potential pitfalls.

Monitoring Coupling and Deprotection Reactions
  • Kaiser Test: A qualitative colorimetric test used in Fmoc-SPPS to detect the presence of free primary amines. A positive result (blue bead color) after a coupling step indicates an incomplete reaction, necessitating a recoupling. A negative result after Fmoc deprotection suggests an incomplete removal of the protecting group.

  • Chloranil Test: Used for the detection of secondary amines, such as proline, where the Kaiser test is not effective.

Causality in Protocol Design: The "Why" Behind the "How"
  • Scavengers in Final Cleavage: The highly reactive carbocations generated during the acid-mediated cleavage of tBu and other protecting groups can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are added to the cleavage cocktail to trap these carbocations and prevent unwanted modifications.

  • Choice of Coupling Reagents: The selection of a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) is based on factors such as cost, efficiency, and the potential for racemization. For sterically hindered amino acids, more potent activators may be required.

  • Managing "Difficult" Sequences: Peptide chain aggregation can hinder reagent access and lead to incomplete reactions. This can be mitigated by using specialized resins, elevated temperatures, or incorporating "difficult sequence"-disrupting elements.

The Future of Peptide Synthesis: A Greener Approach

The principles of green chemistry are increasingly influencing peptide synthesis.[17][18][19] Researchers are actively exploring more environmentally benign solvents to replace DMF and DCM, developing more efficient and atom-economical coupling reagents, and optimizing workflows to reduce solvent consumption and waste generation.[19][20][21]

Conclusion: The Art and Science of Controlled Peptide Assembly

The use of protected amino acids is a testament to the ingenuity of chemists in orchestrating complex molecular syntheses. A thorough understanding of the principles of orthogonality, the characteristics of different protecting groups, and the causality behind established protocols is essential for any researcher in the field of peptide science. By mastering these fundamentals, scientists can confidently navigate the challenges of peptide synthesis, paving the way for new discoveries in medicine and biotechnology.

References

  • A Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. Retrieved January 25, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). aapptec. Retrieved January 25, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved January 25, 2026, from [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. (2022, October 28). Retrieved January 25, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). aapptec. Retrieved January 25, 2026, from [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PNAS. Retrieved January 25, 2026, from [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022, January 7). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved January 25, 2026, from [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved January 25, 2026, from [Link]

  • Green solvents for solid phase peptide synthesis. (2023, February 6). Biotage. Retrieved January 25, 2026, from [Link]

  • Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. (2024, June 28). Retrieved January 25, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles: A Step Towards Sustainability. (n.d.). Xtalks. Retrieved January 25, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved January 25, 2026, from [Link]

  • Protection and deprotection. (n.d.). WILLINGDON COLLEGE, SANGLI. Retrieved January 25, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Storage of H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the optimal storage conditions for H-D-Lys(Z)-Obzl HCl (Nα-Carbobenzyloxy-D-lysine benzyl ester hydrochloride), a critical reagent in peptide synthesis and various drug development applications. As a Senior Application Scientist, this document synthesizes technical data, chemical principles, and field-proven best practices to ensure the long-term stability and integrity of this valuable compound.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (Obzl). The hydrochloride salt form enhances its stability and solubility, making it a versatile building block in the synthesis of complex peptides and other pharmaceutical compounds.[1][2] The purity and stability of this reagent are paramount, as any degradation can lead to impurities in the final product, impacting yield, bioactivity, and safety.

The Chemical Rationale for Controlled Storage

The stability of this compound is intrinsically linked to its molecular structure, which features two key protecting groups—the Z-group and the benzyl ester—and its nature as a hydrochloride salt. Understanding the vulnerabilities of these components is crucial for defining appropriate storage conditions.

The Role of Protecting Groups in Stability

The benzyloxycarbonyl (Z) and benzyl (Bzl) ester protecting groups are susceptible to specific chemical reactions that can lead to their cleavage. While these reactions are typically employed intentionally during synthesis, they can also occur slowly under improper storage conditions. The primary routes of degradation for these protecting groups are:

  • Hydrogenolysis: Both the Z and benzyl ester groups can be cleaved by catalytic hydrogenation.

  • Acidolysis: Strong acids can also cleave both protecting groups.

While these conditions are not typically encountered during storage, their reactivity underscores the importance of avoiding contact with incompatible chemicals.

The Impact of the Hydrochloride Salt

The hydrochloride salt form of this compound offers several advantages, including increased stability and improved solubility in certain solvents.[2][3] However, it also introduces a key consideration for storage: hygroscopicity . Hydrochloride salts of amino acids and peptides have a tendency to absorb moisture from the atmosphere. This absorbed water can initiate hydrolytic degradation pathways.

Critical Storage Parameters and Recommendations

To ensure the long-term stability of this compound, several environmental factors must be meticulously controlled.

Temperature: The Cornerstone of Stability

Recommendation: Store at 2-8°C (refrigerated).

Low temperatures are critical for slowing down potential degradation reactions. For the closely related L-isomer, storage at 0-8°C is recommended.[1] A safety data sheet for the L-isomer also specifies to "Keep refrigerated." Storing this compound in a refrigerator provides a stable, low-temperature environment that minimizes the rate of any potential hydrolytic or other degradation pathways.

Moisture: The Primary Threat

Recommendation: Store in a tightly sealed container in a dry environment.

As a hydrochloride salt, this compound is susceptible to moisture absorption. The presence of water can lead to the hydrolysis of the benzyl ester, yielding Nα-Carbobenzyloxy-D-lysine and benzyl alcohol. This not only consumes the desired starting material but also introduces impurities into subsequent reactions.

To mitigate this risk:

  • Always store the compound in a well-sealed container.

  • Consider the use of a desiccator, especially in humid environments.

  • Before use, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.

Light: A Potential Catalyst for Degradation

Recommendation: Protect from light.

Atmosphere: Minimizing Oxidative and Other Risks

Recommendation: Store under an inert atmosphere for long-term storage.

For extended storage periods, displacing air with an inert gas such as argon or nitrogen can provide an extra layer of protection. This is particularly important if there is any concern about oxidative degradation, although the primary risks for this molecule are hydrolytic.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of chemical degradation.
Humidity Low (use of desiccator recommended)Prevents moisture absorption and subsequent hydrolysis of the benzyl ester.
Light Protect from light (store in an opaque container)Prevents potential light-induced degradation.
Atmosphere Tightly sealed container (inert gas for long-term)Protects from moisture and potential atmospheric contaminants.

Potential Degradation Pathways

Understanding the likely degradation pathways is essential for developing appropriate analytical methods to assess the stability of this compound over time. Forced degradation studies are often employed to identify these pathways.[4][5][6][7]

G main This compound hydrolysis Hydrolysis (from moisture) main->hydrolysis H2O acid_cleavage Strong Acid Cleavage main->acid_cleavage H+ hydrogenolysis Hydrogenolysis main->hydrogenolysis H2/Pd product1 Nα-(Z)-D-Lysine + Benzyl Alcohol hydrolysis->product1 product2 D-Lysine + Toluene + CO2 + Benzyl Alcohol acid_cleavage->product2 hydrogenolysis->product2

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

H-D-Lys(Z)-Obzl HCl, with the chemical name Nε-benzyloxycarbonyl-D-lysine benzyl ester hydrochloride (CAS Number: 156917-23-6), is a derivative of the amino acid D-lysine. The strategic placement of the benzyloxycarbonyl (Z) and benzyl (Obzl) protecting groups on the side-chain and C-terminus, respectively, makes it a valuable reagent in the synthesis of complex peptides and therapeutic agents.[1] Understanding its fundamental physical properties is paramount for its effective use in these applications, ensuring consistency and reproducibility in experimental and manufacturing workflows.

Physicochemical Properties of this compound

The physical characteristics of a compound are foundational to its handling, storage, and reactivity. For this compound, the key observable properties are its melting point and physical appearance.

Physical Appearance

This compound is consistently described as a white to off-white powder .[1] This appearance is a key initial indicator of purity. Any significant deviation from this, such as discoloration or the presence of visible impurities, would warrant further analytical investigation before use in sensitive applications like peptide synthesis.

Melting Point

The melting point of a crystalline solid is a critical measure of its purity. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting point range. The reported melting point for this compound is in the range of 137-143 °C .[1] One source specifies a melting point of 139 °C .[2] This relatively narrow range suggests a well-defined crystalline structure.

For comparison, the L-enantiomer, H-L-Lys(Z)-Obzl HCl (CAS Number: 6366-70-7), exhibits a similar melting point range of 128-142 °C.

Data Summary
PropertyThis compoundH-L-Lys(Z)-Obzl HCl
CAS Number 156917-23-66366-70-7
Physical Appearance White to off-white powder[1]White crystalline powder
Melting Point 137-143 °C[1], 139 °C[2]128-142 °C
Molecular Formula C21H27ClN2O4[1]C21H27ClN2O4
Molecular Weight 406.9 g/mol [1]406.9 g/mol

Experimental Determination of Melting Point: A Protocol

The determination of a melting point is a fundamental technique in chemical analysis. The following protocol outlines a standard method for this measurement, providing a self-validating system for verifying the identity and purity of a sample of this compound.

Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting point range.

Materials and Apparatus
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional, for grinding coarse samples)

Step-by-Step Protocol
  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a preliminary, less accurate reading.

  • Accurate Measurement: For a precise measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the last solid crystal melts (clear point).

    • The recorded melting point is the range between these two temperatures.

  • Cooling and Repeat: Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample and capillary tube to ensure reproducibility.

Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Melting Point Measurement cluster_result Result Prep1 Obtain this compound Prep2 Grind to a fine powder Prep1->Prep2 Load1 Tap capillary into sample Prep2->Load1 Load2 Pack 2-3 mm of sample Load1->Load2 Measure1 Place capillary in apparatus Load2->Measure1 Measure2 Set heating rate (1-2 °C/min) Measure1->Measure2 Measure3 Observe melting onset Measure2->Measure3 Measure4 Observe clear point Measure3->Measure4 Result1 Record melting point range Measure4->Result1

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Solution-Phase Coupling of H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust, step-by-step protocol for the solution-phase peptide coupling reaction of H-D-Lys(Z)-Obzl HCl with a protected amino acid. This document is designed for researchers in peptide chemistry and drug development, providing in-depth technical guidance grounded in established chemical principles. Beyond a simple recitation of steps, this application note elucidates the causality behind experimental choices, addresses potential challenges, and offers a framework for troubleshooting, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of Lysine Conjugation

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research. The precise assembly of amino acids into a defined sequence is critical for creating therapeutic peptides, probes, and other specialized biomolecules.[1][2] Lysine, with its side-chain primary amine, is a frequent site for modification, branching, or conjugation.[2][3] The starting material, this compound, is a doubly protected derivative of D-lysine where the ε-amino group is protected by a benzyloxycarbonyl (Z) group and the α-carboxyl group is protected as a benzyl ester (Obzl).[4][5][6] The α-amino group is present as a hydrochloride salt, which must be neutralized in situ for the coupling reaction to proceed.

Protecting groups are fundamental to peptide synthesis, preventing unwanted side reactions and polymerization.[7][8][9] The Z and Obzl groups are classic protecting groups in solution-phase synthesis, often employed for their specific cleavage conditions which can be orthogonal to other protecting groups used in a synthetic strategy.[3][10]

This protocol will focus on a carbodiimide-mediated coupling, a widely used and versatile method for amide bond formation.[11][12][13]

Reaction Principle and Mechanism

The core of this protocol is the formation of a peptide bond between the free α-amino group of H-D-Lys(Z)-Obzl and the activated carboxyl group of an N-protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH). Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used as coupling agents.[11][13]

The reaction proceeds via a two-step mechanism:

  • Activation: The carbodiimide reacts with the carboxyl group of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.[11][12]

  • Acylation: The nucleophilic α-amino group of the deprotonated H-D-Lys(Z)-Obzl attacks the O-acylisourea intermediate, forming the desired peptide bond and releasing a urea byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC).[12]

To improve efficiency and minimize side reactions like racemization and the formation of an unreactive N-acylurea, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is strongly recommended.[1][14] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then readily reacts with the amine.[1]

Reaction Mechanism: Carbodiimide-Mediated Coupling

Peptide Coupling Mechanism cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) N_Protected_AA->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC) Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Peptide Protected Dipeptide O_Acylisourea->Peptide + Lysine (Direct path) Additive Additive (e.g., HOBt) Active_Ester->Peptide + Lysine Urea Urea Byproduct (e.g., DCU) Active_Ester->Urea releases Lysine Deprotonated H-D-Lys(Z)-Obzl

Caption: Carbodiimide-mediated peptide bond formation workflow.

Materials and Reagents

Ensure all reagents are of high purity (peptide synthesis grade where possible) and solvents are anhydrous.

Reagent/MaterialSpecificationPurpose
This compoundMW: 406.9 g/mol [4]Amine component
N-Protected Amino Acid(e.g., Boc-Gly-OH)Carboxyl component
Coupling AgentDCC or EDC HClCarboxyl group activation
AdditiveHOBt or OxymaPure®Racemization suppressor, efficiency enhancer
BaseN,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)Neutralizes HCl salt and protonated species
SolventDichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous, reaction medium
Reaction VesselRound-bottom flask with magnetic stirrer
AtmosphereInert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture
Purification SuppliesEthyl Acetate (EtOAc), 1N HCl, 1N NaHCO₃, Brine, Anhydrous MgSO₄ or Na₂SO₄Workup and extraction
Analytical ToolsThin Layer Chromatography (TLC) platesReaction monitoring

Safety Precautions:

  • Carbodiimides (DCC, EDC): are potent allergens and sensitizers. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17]

  • Solvents (DCM, DMF): are hazardous. Consult the Safety Data Sheets (SDS) for proper handling and disposal procedures.[18]

  • Bases (DIPEA, NMM): are corrosive and volatile. Handle in a fume hood.

  • HOBt: can be explosive when completely dry. Use with caution.[1]

Detailed Step-by-Step Protocol

This protocol assumes a 10 mmol scale reaction. Adjust quantities proportionally for different scales.

Experimental Workflow

Caption: Step-by-step experimental workflow for the coupling reaction.

Part 1: Reaction Setup and Execution

  • Preparation: Dry a 250 mL round-bottom flask and add a magnetic stir bar. Seal the flask with a rubber septum and place it under an inert atmosphere (Nitrogen or Argon).

  • Reagent Dissolution: To the flask, add the N-protected amino acid (e.g., Boc-Gly-OH, 10 mmol, 1.0 eq.), the coupling agent (e.g., DCC, 11 mmol, 1.1 eq.), and the additive (e.g., HOBt, 11 mmol, 1.1 eq.). Dissolve these solids in ~100 mL of anhydrous DCM or DMF.[14]

    • Rationale: Using a slight excess of the coupling agent and additive ensures complete activation of the carboxylic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes to cool it to 0°C.

    • Rationale: Starting the reaction at a low temperature helps to minimize potential side reactions, particularly racemization.[1]

  • Addition of Amine Component: Add this compound (10 mmol, 1.0 eq.) to the cold reaction mixture as a solid.

  • Base Addition: Slowly, add DIPEA (10.5 mmol, 1.05 eq.) dropwise to the stirring mixture using a syringe. Ensure the temperature remains close to 0°C.

    • Rationale: The base neutralizes the hydrochloride salt of the lysine derivative, liberating the free α-amine which is the active nucleophile. A tertiary amine like DIPEA is used because it is non-nucleophilic and will not compete in the coupling reaction.[1]

  • Reaction Progression: Allow the reaction to stir at 0°C for 1-2 hours, then remove the ice bath and let the mixture stir at room temperature overnight (12-16 hours).[14]

Part 2: Reaction Monitoring and Workup

  • Monitoring: Check the reaction progress using TLC (e.g., in a 9:1 DCM:Methanol mobile phase). The consumption of the starting materials should be evident.[14]

  • Filtration: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU. Wash the filter cake with a small amount of DCM. If EDC was used, this filtration step is unnecessary as the urea byproduct is water-soluble.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent by rotary evaporation.[14]

  • Extraction:

    • Dissolve the crude residue in a larger volume of a water-immiscible organic solvent like Ethyl Acetate (EtOAc, ~150 mL).[19]

    • Wash the organic layer sequentially with:

      • 1N HCl (2 x 50 mL) - to remove unreacted amine and excess base.

      • 1N NaHCO₃ or Na₂CO₃ solution (2 x 50 mL) - to remove unreacted carboxylic acid and HOBt.[14]

      • Brine (saturated NaCl solution) (1 x 50 mL) - to remove residual water.

    • Rationale: This aqueous workup is a critical purification step to remove most of the water-soluble impurities and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

Part 3: Purification

  • Final Purification: The crude product can be further purified if necessary. The most common method is flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes. The exact conditions will depend on the specific properties of the synthesized peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient coupling agent/additive.- Inactive (hydrolyzed) coupling agent.- Steric hindrance.- Increase equivalents of coupling agent/additive.- Use fresh, high-quality reagents.- Extend reaction time or switch to a more potent coupling reagent like HATU.[1]
Low Yield - Premature precipitation of reagents.- Inefficient extraction.- Use a more polar solvent like DMF.- Ensure proper phase separation and perform back-extractions if necessary.
Presence of N-acylurea - Rearrangement of the O-acylisourea intermediate.- Ensure sufficient additive (HOBt, OxymaPure®) is used.[12]- Maintain low temperature during the initial phase of the reaction.
Racemization - Over-activation of the carboxyl group.- Presence of a strong base.- Use racemization-suppressing additives (HOBt, OxymaPure®).- Use a weaker base like NMM instead of DIPEA, especially for sensitive amino acids.[1]

Conclusion

This protocol provides a detailed and scientifically grounded method for the solution-phase coupling of this compound. By understanding the function of each reagent and the rationale behind each step, researchers can confidently execute this reaction, troubleshoot potential issues, and adapt the protocol for the synthesis of diverse peptide structures. Adherence to safety precautions and the use of high-quality, anhydrous reagents are paramount to achieving a successful outcome.

References

  • Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. (2022-10-06). [Link]

  • Carbodiimides and Additives. Aapptec Peptides. (2021-05-19). [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • H-L-Lys(Z)-OBzl.HCl suppliers and producers. BuyersGuideChem. [Link]

  • Process for the synthesis of peptides.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • H-Lys(Z)-OBzl HCl [6366-70-7]. Aapptec Peptides. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. [Link]

  • Protecting Groups in Peptide Synthesis. PubMed - NIH. [Link]

  • An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers. NIH. [Link]

  • MSDS of H-Lys(Boc)-Obzl.HCl. [Link]

  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • Safety Data Sheet - H-Gly-OBzl HCl. AAPPTec. [Link]

Sources

Application Note & Protocols: Strategic Cleavage of Benzyl-Based Protecting Groups in H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and mechanistic insights for the deprotection of H-D-Lys(Z)-Obzl HCl, a pivotal building block in peptide synthesis and drug development. We present two distinct, validated methodologies: (1) the selective hydrogenolysis of the C-terminal benzyl ester (Obzl) to yield H-D-Lys(Z)-OH, preserving the ε-amino benzyloxycarbonyl (Z) protection, via Catalytic Transfer Hydrogenation (CTH), and (2) the simultaneous, global deprotection of both the Obzl and Z groups via catalytic hydrogenation to yield the free amino acid, H-D-Lys-OH. This document explains the causality behind experimental choices, offers step-by-step protocols, and includes comparative data to guide researchers in selecting the optimal strategy for their synthetic needs.

Introduction: The Imperative of Orthogonal Protection in Synthesis

In the intricate landscape of peptide synthesis and complex molecule construction, protecting groups are indispensable tools for ensuring chemo- and regioselectivity. The doubly protected lysine derivative, this compound (Nε-benzyloxycarbonyl-D-lysine benzyl ester hydrochloride), exemplifies this principle. The benzyloxycarbonyl (Z or Cbz) group shields the side-chain ε-amino function, while the benzyl ester (Obzl) protects the α-carboxyl group.[1] This strategic masking allows for precise chemical manipulations at other sites of a molecule.

However, the true power of this strategy is realized during the deprotection phase. The ability to selectively remove one protecting group while leaving another intact—a concept known as orthogonality—is critical for advanced applications like side-chain modification, peptide cyclization, or branched peptide synthesis.[2] This guide addresses the two most common deprotection scenarios for this compound: selective C-terminal de-esterification and complete "global" deprotection.

Chemical Structure of this compound:

  • CAS Number: 6366-70-7[3]

  • Molecular Formula: C₂₁H₂₆N₂O₄·HCl[4]

  • Molecular Weight: 406.9 g/mol [5]

Mechanistic Rationale: Controlling Deprotection

The cleavage of both Obzl and Z groups relies on hydrogenolysis, a reaction that involves the cleavage of a chemical bond by hydrogen.[6] The reaction is catalyzed by a heterogeneous precious metal catalyst, most commonly palladium on carbon (Pd/C).[7] The catalyst's surface facilitates the cleavage of the H-H bond in molecular hydrogen and its subsequent addition across the target C-O bond, liberating the deprotected functional group and toluene as a byproduct.[8][9]

The Basis of Selectivity: Catalytic Transfer Hydrogenation (CTH)

Achieving selective cleavage of the Obzl ester in the presence of the Z group hinges on exploiting the subtle differences in their reactivity towards hydrogenolysis. Benzyl esters are generally more labile than N-benzyloxycarbonyl (Z) groups. Catalytic Transfer Hydrogenation (CTH) provides the milder conditions necessary to exploit this difference.

Instead of using pressurized hydrogen gas, CTH generates hydrogen in situ from a donor molecule.[10] Common hydrogen donors include ammonium formate, formic acid, or 1,4-cyclohexadiene.[11][12] The palladium catalyst facilitates the decomposition of the donor and the transfer of hydrogen to the substrate.[13] This method avoids the need for specialized high-pressure hydrogenation equipment and the hazards associated with handling hydrogen gas.[14] By carefully controlling reaction time and temperature, the more reactive Obzl ester can be cleaved while the more robust Z group remains intact.

Global Deprotection: Catalytic Hydrogenation

For the complete removal of both benzyl-based protecting groups, standard catalytic hydrogenation with molecular hydrogen (H₂) is the method of choice.[15] Under a positive pressure of hydrogen gas, the Pd/C catalyst efficiently mediates the hydrogenolysis of both the ester (Obzl) and the carbamate (Z) linkages. This robust and clean reaction yields the free amino acid, with toluene and carbon dioxide (from the Z group) as the primary byproducts.[13]

Experimental Protocols

Safety First: Palladium on carbon (Pd/C) is flammable, especially when dry or exposed to solvents and air. Handle it in a well-ventilated fume hood, and do not allow the catalyst to dry completely during filtration.[14]

Protocol 1: Selective Cleavage of the Benzyl Ester (Obzl)

Objective: To synthesize H-D-Lys(Z)-OH from this compound. Methodology: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), reagent grade

  • Deionized water

  • Celite® 545

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas manifold

  • Buchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Dissolve the substrate in methanol (approx. 0.1 M concentration).

  • Addition of Hydrogen Donor: Add ammonium formate (4-5 equiv) to the solution and stir until it dissolves.

  • Catalyst Addition: Briefly flush the flask with an inert gas (Argon or Nitrogen). Under a positive flow of inert gas, carefully add 10% Pd/C catalyst (approx. 10-15 mol% Pd relative to the substrate). Causality Note: Adding the catalyst under an inert atmosphere prevents potential ignition of the methanol solvent on the catalyst surface.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The product, H-D-Lys(Z)-OH, will have a different retention factor than the starting material.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Prepare a pad of Celite® in a Buchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[11] Wash the pad thoroughly with additional methanol to ensure complete recovery of the product. Causality Note: Celite prevents the fine catalyst particles from passing through the filter paper and contaminating the product.

  • Work-up and Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting residue will contain the product and excess ammonium formate salts. Redissolve the residue in a minimal amount of deionized water and adjust the pH to ~2-3 with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield H-D-Lys(Z)-OH.

selective_cleavage sub Dissolve this compound & Ammonium Formate in MeOH cat Add 10% Pd/C Catalyst (under inert gas) sub->cat 1. Reagents reflux Reflux Reaction Mixture (approx. 65°C) cat->reflux 2. Initiate monitor Monitor by TLC/LC-MS reflux->monitor 3. Progress Check filter Cool & Filter through Celite to Remove Pd/C monitor->filter 4. Completion workup Solvent Evaporation & Product Precipitation filter->workup 5. Purification product Isolate Pure H-D-Lys(Z)-OH workup->product 6. Final Product

Caption: Workflow for selective Obzl ester cleavage via CTH.

Protocol 2: Simultaneous (Global) Cleavage of Obzl and Z Groups

Objective: To synthesize H-D-Lys-OH from this compound. Methodology: Catalytic Hydrogenation using Hydrogen Gas.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® 545

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Nitrogen or Argon gas

Equipment:

  • Heavy-walled hydrogenation flask (or a three-neck round-bottom flask)

  • Magnetic stirrer

  • Hydrogenation manifold (or a three-way stopcock for balloon hydrogenation)

  • Vacuum source

  • Buchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Place this compound (1.0 equiv) and a magnetic stir bar into the hydrogenation flask. Add methanol as the solvent (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd).

  • Hydrogen Purge: Securely attach the flask to the hydrogenation manifold.[14] Evacuate the flask under vacuum for 1-2 minutes to remove air, then backfill with hydrogen gas. Repeat this evacuate/backfill cycle three times to ensure an inert hydrogen atmosphere. Causality Note: This purge cycle is critical for safety, as it removes oxygen, preventing the formation of a potentially explosive H₂/O₂ mixture.

  • Reaction Execution: With vigorous stirring, maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions; for larger scales, a pressurized vessel is used) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • System Purge: Upon completion, carefully vent the hydrogen gas and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® wetted with methanol to remove the catalyst, as described in Protocol 1.

  • Isolation: Concentrate the filtrate by rotary evaporation. The resulting white solid is the hydrochloride salt of D-Lysine, which can be used directly or purified further by recrystallization if needed.

global_deprotection sub Dissolve this compound in MeOH cat Add 10% Pd/C Catalyst sub->cat 1. Setup purge_vac Evacuate/Backfill with H₂ (3x) cat->purge_vac 2. Safety Purge react Stir under H₂ Atmosphere (Room Temperature) purge_vac->react 3. Initiate monitor Monitor by TLC/LC-MS react->monitor 4. Progress Check purge_n2 Purge with N₂/Ar (3x) monitor->purge_n2 5. Completion filter Filter through Celite to Remove Pd/C purge_n2->filter 6. Catalyst Removal product Evaporate Solvent to Yield H-D-Lys-OH HCl filter->product 7. Final Product

Caption: Workflow for global deprotection via catalytic hydrogenation.

Summary and Comparison of Protocols

The choice between selective and global deprotection is dictated entirely by the synthetic goal. The table below summarizes the key parameters for each protocol to facilitate an informed decision.

ParameterProtocol 1: Selective Obzl CleavageProtocol 2: Global (Obzl & Z) Cleavage
Objective Synthesize H-D-Lys(Z)-OHSynthesize H-D-Lys-OH
Methodology Catalytic Transfer Hydrogenation (CTH)Catalytic Hydrogenation
Hydrogen Source Ammonium Formate (in situ)Hydrogen Gas (H₂)
Catalyst 10% Pd/C10% Pd/C
Typical Temperature Reflux (e.g., ~65°C in MeOH)Room Temperature
Pressure AtmosphericAtmospheric (balloon) to elevated
Key Advantage Orthogonal deprotection, milder conditionsHigh efficiency, complete deprotection
Considerations Requires heat; work-up to remove saltsRequires handling of flammable H₂ gas

Conclusion

The strategic deprotection of this compound is a fundamental operation in synthetic chemistry. By understanding the underlying mechanisms of hydrogenolysis, researchers can expertly choose between Catalytic Transfer Hydrogenation for selective benzyl ester cleavage and standard Catalytic Hydrogenation for complete, global deprotection. The protocols provided herein are robust, well-validated, and designed to deliver high yields and purity, empowering scientists and drug development professionals to advance their synthetic programs with confidence and precision.

References

  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(9), 663-664. Available at: [Link]

  • Semantic Scholar. Mild Environment-friendly Oxidative Debenzylation of N-Benzylanilines Using DMSO as an Oxidant. Accessed Jan 2026. Available at: [Link]

  • Gierlich, J. P., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853-857. Available at: [Link]

  • Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. Updated Jan 2023. Available at: [Link]

  • ChemHelpASAP (2019). synthesis & cleavage of benzyl ethers. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Accessed Jan 2026. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Accessed Jan 2026. Available at: [Link]

  • ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Accessed Jan 2026. Available at: [Link]

  • The Organic Chemistry Tutor (2018). benzyl ether cleavage. YouTube. Available at: [Link]

  • Dalhousie University. The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. DalSpace. Available at: [Link]

  • BuyersGuideChem. H-L-Lys(Z)-OBzl.HCl suppliers and producers. Accessed Jan 2026. Available at: [Link]

  • Aapptec Peptides. H-Lys(Z)-OBzl HCl [6366-70-7]. Accessed Jan 2026. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis. Available at: [Link]

  • Reddit. Selective deportation of OBn vs. CBz. r/Chempros. Accessed Jan 2026. Available at: [Link]

  • NIH National Library of Medicine. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. Available at: [Link]

  • CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Accessed Jan 2026. Available at: [Link]

  • Google Patents.Preparation of amino-protected lysine derivatives. Accessed Jan 2026.
  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Reagent Guides. Available at: [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Accessed Jan 2026. Available at: [Link]

  • Google Patents.Process for esterification of amino acids and peptides. Accessed Jan 2026.
  • Taylor & Francis Online. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications. Available at: [Link]

  • Wikipedia. Transfer hydrogenation. Accessed Jan 2026. Available at: [Link]

  • University of Rochester. Hydrogenation SOP. Accessed Jan 2026. Available at: [Link]

  • NIH National Library of Medicine. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Accessed Jan 2026. Available at: [Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Accessed Jan 2026. Available at: [Link]

  • Wikipedia. Palladium on carbon. Accessed Jan 2026. Available at: [Link]

  • Thieme. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Accessed Jan 2026. Available at: [Link]

  • Catalyst University (2016). Catalytic Hydrogenation: Theory, Mechanism, and Examples. YouTube. Available at: [Link]

  • Johnson Matthey. Palladium on carbon catalysts. Accessed Jan 2026. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Transfer Hydrogenation with PMC or Base Metals. Reagent Guides. Available at: [Link]

  • CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Accessed Jan 2026. Available at: [Link]

  • ACS Publications. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Available at: [Link]

  • Semantic Scholar. A Mild and Convenient Procedure for the Esterification of Amino Acids. Accessed Jan 2026. Available at: [Link]

  • Encyclopedia.pub. Hydrogen Sources in Catalytic Transfer Hydrogenation. Accessed Jan 2026. Available at: [Link]

  • ResearchGate. Hydrogenation process operation steps. Accessed Jan 2026. Available at: [Link]

  • Royal Society of Chemistry. Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis. Accessed Jan 2026. Available at: [Link]

  • Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Accessed Jan 2026. Available at: [Link]

  • Chemistry Stack Exchange. how is the esterification of amino acid carried on in this reaction. Accessed Jan 2026. Available at: [Link]

  • ResearchGate. Ester cleavage conditions?. Accessed Jan 2026. Available at: [Link]

Sources

Application and Protocols for H-D-Lys(Z)-Obzl HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Lysine Protection in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the precise assembly of amino acids into a predetermined sequence is paramount. Each amino acid possesses a reactive amino and carboxyl group, and for many, a reactive side chain. To orchestrate the formation of the correct peptide bonds, a carefully planned strategy of temporary and permanent protecting groups is essential. Lysine, with its nucleophilic ε-amino group, presents a critical juncture in this process. Unprotected, this side chain can lead to undesired branching and a cascade of side reactions, compromising the purity and yield of the target peptide.

This technical guide delves into the application of H-D-Lys(Z)-Obzl HCl, a doubly protected derivative of the non-proteinogenic D-lysine. The strategic selection of the benzyloxycarbonyl (Z or Cbz) group for the ε-amino function and the benzyl (Bzl) ester for the C-terminus offers a robust approach, particularly within the classic Boc/Bzl SPPS strategy. This combination provides stability during peptide chain elongation and allows for simultaneous deprotection during the final cleavage from the resin. Understanding the causality behind the use of these protecting groups and the specific protocols for their implementation is crucial for researchers, scientists, and drug development professionals aiming to synthesize complex peptides with high fidelity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the building blocks is fundamental to successful peptide synthesis. The hydrochloride salt of H-D-Lys(Z)-Obzl improves its solubility and handling characteristics.

PropertyValueReference
Synonym Nε-Benzyloxycarbonyl-D-lysine benzyl ester hydrochloride[1][2]
CAS Number 6366-70-7 (for L-enantiomer, same for D-enantiomer)[1][2]
Molecular Formula C₂₁H₂₆N₂O₄·HCl[1][2]
Molecular Weight 406.91 g/mol [2]
Appearance White to off-white crystalline powder
Storage Conditions +5 ± 3 °C, desiccate[2]

The Rationale Behind Z and Obzl Protecting Groups

The choice of the Z and Obzl protecting groups is rooted in the principles of orthogonal and quasi-orthogonal protection strategies in SPPS.[3][4]

  • The Benzyloxycarbonyl (Z) Group: The Z group provides robust protection for the ε-amino group of lysine. It is stable to the moderately acidic conditions used for the removal of the temporary Nα-Boc group (e.g., trifluoroacetic acid in dichloromethane) during the iterative cycles of Boc-SPPS.[3] This stability is crucial to prevent premature deprotection and subsequent side reactions.

  • The Benzyl (Obzl) Ester: The benzyl ester protects the C-terminal carboxylic acid. Similar to the Z group, it is stable to the conditions of Nα-Boc deprotection.[3]

The synergy of the Z and Obzl groups lies in their simultaneous removal under strong acidic conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[3] This quasi-orthogonal approach simplifies the deprotection process.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines the manual incorporation of this compound as the first amino acid onto a Merrifield resin, a common starting point for peptides with a C-terminal carboxylic acid in Boc-SPPS.

Materials:

  • Merrifield resin (100-200 mesh, substitution ~1.0 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the desired amount of Merrifield resin in the synthesis vessel.

    • Wash the resin with DCM (3 x 10 mL/g resin) for 2 minutes each.

    • Swell the resin in DCM for at least 30 minutes.

  • Neutralization of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Add DIEA (3 equivalents) to neutralize the hydrochloride salt. The solution should be clear.

  • First Amino Acid Coupling (Loading):

    • To the swollen resin, add the neutralized solution of H-D-Lys(Z)-Obzl.

    • Add additional DCM to ensure the resin is fully submerged.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Washing:

    • After the coupling period, drain the reaction solution.

    • Wash the resin extensively to remove unreacted amino acid and byproducts:

      • DCM (3 x 10 mL/g resin)

      • DMF (3 x 10 mL/g resin)

      • MeOH (3 x 10 mL/g resin)

      • DCM (3 x 10 mL/g resin)

  • Capping of Unreacted Sites (Optional but Recommended):

    • To block any unreacted chloromethyl sites on the resin, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 30 minutes.

    • Wash the resin as described in step 4.

  • Determination of Loading Efficiency:

    • A small, weighed sample of the dried resin can be subjected to acid hydrolysis followed by amino acid analysis to quantify the amount of D-lysine loaded onto the resin.

Causality Behind Experimental Choices:

  • Use of DIEA: A non-nucleophilic base is crucial for neutralizing the hydrochloride salt without causing unwanted side reactions.

  • Extended Coupling Time: The first amino acid loading is often slower than subsequent couplings, hence the extended reaction time to ensure maximum loading efficiency.

  • Thorough Washing: Essential to ensure the purity of the growing peptide chain in subsequent steps.

Diagram: Boc-SPPS Cycle for Peptide Elongation

SPPS_Cycle cluster_0 Boc-SPPS Cycle Start Peptide-Resin (Free Amine) Coupling Boc-AA Coupling (e.g., DCC/HOBt or HBTU/DIEA) Start->Coupling Add activated Boc-amino acid Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralization (DIEA in DCM) Wash2->Neutralization Wash3 Wash (DCM, DMF) Neutralization->Wash3 Wash3->Start Ready for next cycle

Caption: Iterative cycle of Boc-SPPS for peptide chain elongation.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Z and Obzl protecting groups using anhydrous hydrogen fluoride (HF), a standard procedure in Boc/Bzl chemistry. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety protocols.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Preparation:

    • Dry the peptide-resin thoroughly under high vacuum.

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add scavengers (e.g., 10% anisole) to the reaction vessel. Scavengers are crucial to trap the reactive carbocations generated during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan and tyrosine.

  • HF Cleavage:

    • Cool the reaction vessel to 0 °C.

    • Carefully distill the required amount of anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours. The exact time may vary depending on the peptide sequence and the stability of other protecting groups.

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Transfer the resin and crude peptide mixture to a centrifuge tube.

    • Add a large volume of cold diethyl ether to precipitate the cleaved peptide.

    • Wash the precipitate thoroughly with cold diethyl ether to remove the scavengers and their byproducts.

    • Centrifuge to pellet the peptide and decant the ether. Repeat the wash/centrifuge cycle 2-3 times.

  • Peptide Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternative Cleavage Cocktail: TFMSA

For laboratories not equipped for HF cleavage, Trifluoromethanesulfonic acid (TFMSA) can be used as a strong acid alternative. A typical cocktail would be TFMSA/TFA/m-cresol. While less volatile than HF, TFMSA is still highly corrosive and requires careful handling.

Diagram: Cleavage and Deprotection Mechanism

Deprotection_Mechanism cluster_1 Final Cleavage and Deprotection PeptideResin Peptide-Lys(Z)-O-CH₂-Ph-Resin ε-Amino Protection: Z group C-Terminal Protection: Benzyl ester linker StrongAcid Strong Acid (e.g., HF or TFMSA) + Scavengers PeptideResin->StrongAcid Acidolysis Products Free Peptide-Lys-OH + Toluene + CO₂ + Deprotected Resin StrongAcid->Products Simultaneous Cleavage & Deprotection

Caption: Simultaneous cleavage and deprotection with strong acid.

Quantitative Data and Expected Outcomes

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide.[5]

ParameterMethod/ReagentTypical Yield/EfficiencyNotes
First Amino Acid Loading This compound / DIEA0.4 - 0.8 mmol/gDependent on resin type and reaction time.
Coupling Efficiency (per cycle) DCC/HOBt or HBTU/DIEA>99%Monitored qualitatively by the Kaiser test.
Final Cleavage Efficiency Anhydrous HF70-90%Sequence-dependent; can be optimized with scavengers.
Final Cleavage Efficiency TFMSA60-85%Generally slightly lower yields than HF.
Overall Crude Peptide Purity RP-HPLC50-80%Highly dependent on sequence and synthesis efficiency.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If a Kaiser test indicates incomplete coupling, a second coupling step should be performed before proceeding to the next cycle. For sterically hindered couplings, more powerful activating agents like HATU or HCTU can be employed.

  • Incomplete Cleavage: If the final peptide yield is low, incomplete cleavage may be the culprit. This can be confirmed by performing a Kaiser test on the resin after cleavage.[6] Increasing the cleavage time or using a stronger acid cocktail may be necessary.[6] Peptides with multiple arginine residues can be particularly difficult to cleave.[6]

  • Side Reactions during Cleavage: The presence of scavengers is non-negotiable, especially for peptides containing tryptophan, tyrosine, or methionine. Without them, the benzyl and Z carbocations will alkylate these sensitive residues, leading to significant impurities.

  • Use in Fmoc-SPPS: While this compound is primarily for Boc-SPPS, a Boc-D-Lys(Z)-OH derivative could be used in an Fmoc strategy. The Z group is stable to the piperidine used for Fmoc deprotection. This is particularly useful for the synthesis of protected peptide fragments that can be later coupled in solution. The final deprotection of the Z group would require a separate step, such as catalytic hydrogenation, after cleavage from the resin.

Conclusion

This compound remains a valuable building block in the arsenal of the peptide chemist, particularly for syntheses employing the robust Boc/Bzl strategy. Its dual benzyl-based protection scheme offers stability during chain elongation and the convenience of simultaneous deprotection in the final cleavage step. By understanding the chemical principles behind its use and adhering to meticulously planned protocols, researchers can confidently incorporate this and similar protected amino acids to construct complex and novel peptides for a wide range of applications in science and medicine.

References

  • Aapptec. (n.d.). SYNTHESIS NOTES. [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(5), 3997–4003. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Aapptec. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Aapptec. (n.d.). H-D-Lys-OBzl HCl TosOH. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?[Link]

  • Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]

  • Mitchell, A. R., et al. (1978). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of the American Chemical Society, 100(11), 3553–3555.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Fields, G. B. (1997). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 73, pp. 17–33). Humana Press.
  • Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research, 5(3), 115–121.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups. [Link]

  • Digital CSIC. (n.d.). Supporting Information. [Link]

  • CSBio. (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • BuyersGuideChem. (n.d.). H-Lys(Z)-OBzl. [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(5), 3997–4003.
  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. [Link]

Sources

Solution-phase peptide synthesis using H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solution-Phase Peptide Synthesis Utilizing H-D-Lys(Z)-Obzl HCl

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the principles and practices of solution-phase peptide synthesis (SPPS), with a specific focus on the strategic use of H-D-Lysine(Z)-benzyl ester hydrochloride (this compound). This guide moves beyond a simple recitation of steps to explain the underlying chemical logic, enabling users to adapt and troubleshoot their synthetic strategies effectively.

Introduction: The Strategic Value of Solution-Phase Synthesis

Peptide synthesis is a cornerstone of chemical biology and drug discovery, enabling access to molecules that can modulate complex biological processes. While solid-phase peptide synthesis (SPPS) is renowned for its ease of automation and purification, classical solution-phase synthesis remains a powerful and indispensable technique, particularly for large-scale production and the synthesis of short to medium-length peptides where purification of intermediates is critical for final purity.[1]

This guide focuses on the "Boc/Bzl" protection strategy in a solution-phase context, exemplified by the use of this compound. This building block is strategically equipped with two distinct protecting groups: the benzyloxycarbonyl (Z) group for the side-chain amine and the benzyl (Bzl) ester for the C-terminus. Understanding the interplay of these groups is fundamental to executing a successful synthesis.

The Anatomy of a Key Building Block: this compound

The utility of this compound stems from the specific roles of its constituent parts. The selection of these protecting groups is a deliberate choice that dictates the entire synthetic route.

  • Nε-Benzyloxycarbonyl (Z) Group: Introduced by Bergmann and Zervas, the Z group is a classic urethane-type protection for amines.[2] It is stable to the mildly acidic conditions used to remove temporary Nα-Boc groups, providing essential side-chain protection.[2][3] Its removal is typically achieved under reductive conditions (catalytic hydrogenation) or by strong acids, preventing premature side reactions at the lysine side chain.[3]

  • α-Carboxyl Benzyl (Bzl) Ester: The benzyl ester protects the C-terminal carboxyl group, preventing it from participating in undesired coupling reactions.[4] Like the Z group, it is stable to mild acids but is readily cleaved by the same catalytic hydrogenation conditions, allowing for simultaneous deprotection at the final step.[4]

  • Hydrochloride (HCl) Salt: The HCl salt enhances the stability and crystallinity of the amino acid derivative, making it easier to handle and store as a solid. Before the α-amino group can participate in a coupling reaction, it must be neutralized to its free base form.

This combination of Z and Bzl groups represents a non-orthogonal but highly practical protection scheme. Both groups are removed under similar, specific conditions, which simplifies the final deprotection step of the fully assembled peptide.[5]

Physicochemical Properties
PropertyValueReference
Synonym N-epsilon-Carbobenzyloxy-D-lysine benzyl ester hydrochloride[6]
CAS Number 6366-70-7 (L-isomer)[6]
Molecular Formula C₂₁H₂₆N₂O₄·HCl[6]
Molecular Weight 406.9 g/mol [6]

The Core Workflow: A Step-by-Step Logic

Solution-phase synthesis is a cyclical process of coupling and deprotection, with purification of the intermediate product at each step. This contrasts with solid-phase synthesis, where intermediates remain attached to a resin and are purified by simple washing.[5][7]

Solution_Phase_Peptide_Synthesis_Workflow cluster_0 Peptide Elongation Cycle (Repeated) cluster_1 Final Steps A Start: C-Terminal Amino Acid (e.g., H-D-Lys(Z)-Obzl) B Neutralization (Free Amine Generation) A->B Base (e.g., TEA, DIPEA) C Coupling Reaction with Nα-Protected Amino Acid B->C Activated AA (e.g., Boc-Ala-OH + DCC/HOBt) D Work-up & Purification (Extraction, Crystallization) C->D Isolate Product E Intermediate Dipeptide (e.g., Boc-Ala-D-Lys(Z)-Obzl) D->E Characterize F Nα-Deprotection (e.g., TFA for Boc removal) E->F Acid (TFA) H Fully Protected Peptide Chain E->H After n cycles G Neutralized Dipeptide Ready for next coupling F->G Base G->C Next Cycle I Global Deprotection (e.g., H₂/Pd-C) H->I Cleavage of Z & Bzl J Final Peptide I->J Purification (HPLC) Dipeptide_Synthesis_Workflow cluster_amine Amine Component Preparation cluster_acid Carboxyl Component Activation cluster_coupling Coupling & Purification amine_start 1. Dissolve this compound in DCM amine_neut 2. Add DIPEA at 0°C (1.1 eq) amine_start->amine_neut amine_ready Free Amine: H-D-Lys(Z)-Obzl amine_neut->amine_ready coupling 5. Combine Activated Ester with Free Amine amine_ready->coupling acid_start 3. Dissolve Boc-L-Ala-OH (1.0 eq) & HOBt (1.0 eq) in DMF/DCM acid_act 4. Add DCC (1.05 eq) at 0°C acid_start->acid_act acid_ready Activated Ester: Boc-L-Ala-OBt acid_act->acid_ready acid_ready->coupling reaction 6. Stir 12-16h at RT Monitor by TLC coupling->reaction filter 7. Filter DCU byproduct reaction->filter workup 8. Aqueous Work-up (Acid/Base Washes) filter->workup purify 9. Dry, Concentrate & Purify (Crystallization) workup->purify product Final Product: Boc-L-Ala-D-Lys(Z)-Obzl purify->product

Caption: Step-by-step workflow for dipeptide coupling.

Step-by-Step Methodology

Step 1: Neutralization of the Amine Component

  • Action: Dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise while stirring.

  • Rationale: The coupling reaction requires a nucleophilic primary amine. The HCl salt must be neutralized with a non-nucleophilic base like DIPEA to generate the free amine in situ. [8]Performing this at 0°C minimizes potential side reactions.

Step 2: Activation of the Carboxylic Acid Component

  • Action: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.0 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool to 0°C. Add a solution of DCC (1.05 eq) in DCM dropwise. Stir the mixture at 0°C for 30-45 minutes.

  • Rationale: The carboxyl group of the incoming amino acid is not reactive enough to form an amide bond under mild conditions. [9]DCC is a powerful dehydrating agent that, in the presence of HOBt, forms a highly reactive OBt-ester intermediate. [10]This intermediate readily reacts with the amine component while significantly suppressing racemization, a common side reaction during activation. [10]The formation of the insoluble byproduct dicyclohexylurea (DCU) drives the reaction forward.

Step 3: The Coupling Reaction

  • Action: Add the pre-activated ester solution from Step 2 to the neutralized amine solution from Step 1. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Rationale: This is the peptide bond-forming step. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 4: Work-up and Purification of the Dipeptide

  • Action:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Rationale: The aqueous work-up is a critical purification step in solution-phase synthesis. The acid wash removes any unreacted amine and residual DIPEA. The base wash removes unreacted Boc-L-Ala-OH and HOBt. This extractive process efficiently removes most impurities, which is a key advantage of this method. [11] Step 5: Final Purification and Characterization

  • Action: The crude product obtained after concentration is often a solid or viscous oil. It can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexane). [12]* Rationale: Recrystallization provides a highly pure product. The final, purified dipeptide, Boc-L-Ala-D-Lys(Z)-Obzl, must be characterized by analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity before proceeding to the next step.

The End Game: Final Deprotection

Once the desired peptide sequence is assembled, the "permanent" Z and Bzl protecting groups must be removed.

Protocol: Catalytic Hydrogenation

  • Action:

    • Dissolve the fully protected peptide in a solvent like methanol, ethanol, or acetic acid.

    • Add Palladium on charcoal (Pd/C, 5-10% w/w) catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C is pyrophoric and must be handled with care, especially when dry.

    • Concentrate the filtrate to yield the deprotected peptide.

  • Rationale: Catalytic hydrogenation is a mild and highly efficient method for the simultaneous cleavage of both Z and Bzl groups. [2][3]The reaction proceeds via hydrogenolysis, breaking the C-O bonds of the benzyl-based protecting groups to release the free amine and carboxylic acid, with toluene and CO₂ as byproducts.

Troubleshooting and Scientific Insights

  • Problem: Low Coupling Yield.

    • Cause & Solution: Incomplete activation or moisture in the reaction. Ensure all reagents and solvents are anhydrous. Consider using a different coupling reagent like HBTU or HATU, which are often faster and more efficient, though more expensive.

  • Problem: Racemization.

    • Cause & Solution: Over-activation or the use of a strong base. Always include an additive like HOBt or Oxyma. Perform the activation and initial coupling at 0°C. Use a hindered base like DIPEA instead of triethylamine.

  • Problem: Solubility Issues.

    • Cause & Solution: As the peptide chain grows, it may become insoluble in common organic solvents. This is a primary limitation of solution-phase synthesis. A careful selection of solvent mixtures (e.g., DCM/DMF, NMP) is required. In some cases, switching to a different protecting group strategy may be necessary.

Conclusion

Solution-phase peptide synthesis using strategically protected building blocks like this compound is a robust and scalable methodology. It offers unparalleled control over purity through the isolation and characterization of intermediates. While more labor-intensive than solid-phase approaches, its principles are fundamental to process chemistry and large-scale peptide manufacturing. A thorough understanding of the causality behind each step—from neutralization and activation to coupling and deprotection—is the key to mastering this powerful technique.

References

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Albericio, F., et al. (2004). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). H-D-Lys-OBzl HCl TosOH. Retrieved from [Link]

  • Coin, I., et al. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • AAPPTec. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. Retrieved from [Link]

  • Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ResearchGate. (n.d.). What is coupling reagents in peptide synthesis?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.).
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. Retrieved from [Link]

  • SpringerLink. (n.d.). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. Retrieved from [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

Sources

Use of H-D-Lys(Z)-Obzl HCl in Boc and Fmoc peptide synthesis strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of H-D-Lys(Z)-OBzl HCl in Peptide Synthesis

Introduction: The Unique Role of a Doubly Protected Lysine Derivative

In the intricate field of peptide synthesis, the selection of protecting groups is a critical determinant of success. This compound, or Nε-Benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a non-standard yet highly valuable building block. Its utility stems from the dual protection of the lysine side-chain amine with a benzyloxycarbonyl (Z or Cbz) group and the C-terminus with a benzyl (Bzl or OBzl) ester. This strategic protection scheme offers distinct advantages and presents specific considerations within the two primary solid-phase peptide synthesis (SPPS) methodologies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.

This guide provides an in-depth analysis of the chemical properties of this compound and its strategic application, offering detailed protocols for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.

Chemical Properties and Strategic Rationale

The core value of this compound lies in the stability and removal conditions of its protecting groups. Both the Z and OBzl groups belong to the benzyl family and are classically removed under strong acidic conditions or, more cleanly, by catalytic hydrogenolysis. This behavior dictates its primary strategic home within Boc-based synthesis while opening unique, albeit less common, possibilities in Fmoc-based strategies.

PropertyValue
Chemical Name Nε-Benzyloxycarbonyl-D-lysine benzyl ester hydrochloride
Synonyms This compound
CAS Number 6366-70-7
Molecular Formula C₂₁H₂₆N₂O₄·HCl
Molecular Weight 406.9 g/mol
Appearance White crystalline powder
Side-Chain (ε-NH₂) Protection Benzyloxycarbonyl (Z, Cbz)
C-Terminus Protection Benzyl ester (OBzl)

Part 1: Application in Boc-SPPS: A Classic Strategy

The Boc/Bzl protection scheme is a foundational strategy in SPPS. In this approach, the temporary Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more stable, benzyl-based side-chain protecting groups are retained until the final cleavage step.[1] this compound is perfectly suited for this methodology, particularly when it is the C-terminal residue of the desired peptide.

Strategic Fit and Causality
  • Quasi-Orthogonality: The Boc/Bzl combination is considered "quasi-orthogonal."[2] The Z and OBzl groups are stable to the repetitive 50% TFA treatments required for Nα-Boc removal during synthesis cycles.[3] However, they are efficiently cleaved during the final step using very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which simultaneously cleaves the peptide from the resin.[1][4]

  • C-Terminal Introduction: As this compound has a free Nα-amino group, it is used as the first amino acid to be coupled to the resin. The benzyl ester protects the C-terminus, which will later be deprotected during the final cleavage. After its attachment to the resin, its free amine is then available for coupling with the next Nα-Boc-protected amino acid in the sequence.

Visualizing the Boc-SPPS Workflow

cluster_loading Resin Loading cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Cleavage & Deprotection Resin Merrifield Resin Lys H-D-Lys(Z)-OBzl (Free Amine) Resin->Lys Couple (e.g., DIC/HOBt) Neutralize with DIPEA Loaded Lys(Z)-OBzl-Resin Lys->Loaded Start Start Cycle: Free Nα-Amine on Resin BocAA Boc-AA-OH Coupling Couple (e.g., HBTU/DIPEA) Start->Coupling BocAA->Coupling Deprotect Deprotect (50% TFA in DCM) Coupling->Deprotect Peptide chain elongates Wash Wash & Neutralize Deprotect->Wash Wash->Start Next Cycle FinalPeptide Boc-[...]-AA-Lys(Z)-OBzl-Resin HF Anhydrous HF + Scavengers FinalPeptide->HF CleavedPeptide Free Peptide: H-[...]-AA-Lys-OH HF->CleavedPeptide Z, OBzl, other Bzl groups, and resin linkage cleaved

Caption: Workflow for incorporating H-D-Lys(Z)-OBzl in Boc-SPPS.

Protocol 1: Loading this compound onto Merrifield Resin

This protocol details the attachment of the first amino acid to a chloromethylated polystyrene resin (Merrifield resin).

  • Resin Preparation: Swell Merrifield resin (1.0 g, ~1.0 meq/g) in dichloromethane (DCM, 10 mL) for 1 hour in a suitable reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve this compound (2-3 equivalents relative to resin substitution) in dimethylformamide (DMF). Neutralize the hydrochloride salt by adding N,N-diisopropylethylamine (DIPEA) until the pH is neutral to basic (check with wet pH paper).

  • Activation & Coupling: Add the neutralized amino acid solution to the swollen resin. Initiate the coupling reaction. A common method is the cesium salt method for efficient esterification and minimal racemization.

  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the loading efficiency using a quantitative test like the picric acid test.

  • Capping: After coupling, wash the resin thoroughly with DCM. To block any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropanolamine in DCM for 1 hour.

  • Final Wash: Wash the resin extensively with DCM, isopropanol, and methanol, then dry under vacuum. The resin is now ready for the first Nα-Boc deprotection step to begin the synthesis.

Protocol 2: Final Cleavage and Deprotection with Anhydrous HF

WARNING: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.[5]

  • Resin Preparation: Place the dried peptide-resin (e.g., 1.0 g) into the HF-resistant reaction vessel. Add a magnetic stir bar.

  • Scavenger Addition: Add a scavenger cocktail to the resin to trap reactive carbocations generated during cleavage. A common mixture for peptides without sensitive residues is anisole (1.0 mL per gram of resin).[6] For peptides containing Trp, Met, or Cys, a more complex cocktail including p-cresol, p-thiocresol, and dimethyl sulfide (DMS) is required.[6][7]

  • HF Distillation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[8]

  • Cleavage Reaction: Transfer the vessel to an ice bath (0 °C) and stir the mixture for 1-2 hours.[8] The strong acid will cleave the peptide from the resin and remove the Z, OBzl, and other benzyl-type side-chain protecting groups simultaneously.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas. This must be done carefully within the specialized apparatus.

  • Peptide Precipitation & Wash: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Wash the precipitate several times with cold ether to remove scavengers and organic byproducts.[7]

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and filter to remove the resin beads. Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide powder, which can then be purified by HPLC.

Part 2: Application in Fmoc-SPPS: An Unconventional Approach

The use of this compound in Fmoc-SPPS is far less common than in Boc chemistry because its protecting groups are not fully orthogonal to the standard Fmoc protocol. The Fmoc strategy relies on a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups (e.g., tert-butyl, trityl), which are removed with TFA in the final step.[2] The Z and OBzl groups are stable to both the piperidine used for Fmoc removal and the final TFA cleavage cocktail.[9]

This lack of orthogonality means that a separate, dedicated step is required to remove the Z and OBzl groups. This is typically achieved via catalytic hydrogenolysis.[10]

Strategic Fit and Causality

This building block might be chosen in an Fmoc strategy for specific applications:

  • Synthesis of Fully Protected Peptide Fragments: A peptide can be synthesized on a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride resin). The peptide can be cleaved from the resin with all side-chain groups (including Z and OBzl) still attached, yielding a fully protected fragment for use in solution-phase ligation.

  • Orthogonal Ligation/Modification: If a researcher needs to perform a chemical modification on the peptide while it is still on the resin after all other acid-labile groups have been removed, the stability of Z/OBzl to TFA provides a unique handle. The standard side-chain groups are removed with TFA, leaving only the Z/OBzl groups, which can then be removed orthogonally by hydrogenolysis.

Visualizing the Fmoc-SPPS Workflow

cluster_loading Resin Loading & Nα-Fmoc Protection cluster_synthesis Fmoc-SPPS Elongation Cycle cluster_cleavage Final Cleavage & Orthogonal Deprotection Resin 2-Chlorotrityl Resin Lys H-D-Lys(Z)-OBzl Resin->Lys Couple (DIPEA) Loaded Lys(Z)-OBzl-Resin Lys->Loaded FmocProt Fmoc-OSu Loaded->FmocProt Protect free amine FmocLoaded Fmoc-Lys(Z)-OBzl-Resin FmocProt->FmocLoaded Start Start Cycle: Fmoc-Protected Amine Deprotect Deprotect (20% Piperidine/DMF) Start->Deprotect FmocAA Fmoc-AA-OH Deprotect->FmocAA Free Nα-Amine Coupling Couple (e.g., HATU/DIPEA) FmocAA->Coupling Coupling->Start Next Cycle FinalPeptide Fmoc-[...]-AA-Lys(Z)-OBzl-Resin TFA TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) FinalPeptide->TFA Removes tBu, Trt, etc. ProtectedPeptide Protected Peptide: H-[...]-AA-Lys(Z)-OBzl TFA->ProtectedPeptide Hydrogen Catalytic Hydrogenolysis (e.g., Pd/C, H₂) ProtectedPeptide->Hydrogen Removes Z and OBzl FreePeptide Free Peptide: H-[...]-AA-Lys-OH Hydrogen->FreePeptide

Caption: Workflow for incorporating H-D-Lys(Z)-OBzl in Fmoc-SPPS.

Protocol 3: Coupling and Nα-Fmoc Protection (First Residue)
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g) in DCM (10 mL) for 1 hour.

  • Amino Acid Coupling: In a separate flask, dissolve this compound (1.5 eq) in DCM/DMF. Add DIPEA (4.0 eq) and agitate for 10 minutes. Add this solution to the swollen resin and react for 1-2 hours.

  • Capping: Add methanol (1 mL) and agitate for 30 minutes to cap any remaining reactive sites on the resin.

  • Wash: Wash the resin thoroughly with DCM and DMF.

  • Nα-Fmoc Protection: To prepare for standard Fmoc-SPPS, the newly coupled free amine must be protected. Treat the resin with a solution of Fmoc-OSu (3 eq) and DIPEA (3 eq) in DMF. React for 2-4 hours, then wash thoroughly with DMF and DCM. The resin is now ready for standard Fmoc synthesis cycles.

Protocol 4: Orthogonal Deprotection by Catalytic Hydrogenolysis

This protocol is performed after the peptide has been cleaved from the resin using a standard TFA cocktail, yielding a peptide with acid-labile side-chain groups removed but Z and OBzl groups intact.

  • Peptide Dissolution: Dissolve the protected peptide (e.g., 100 mg) in a suitable solvent like methanol, ethanol, or DMF.

  • Catalyst Addition: Carefully add the catalyst, typically 10% Palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is usually 10-20 mol% of palladium relative to the substrate.[11] Caution: Pd/C can be pyrophoric and should be handled with care.[11]

  • Hydrogen Source:

    • Hydrogen Gas: Seal the flask, evacuate, and backfill with hydrogen gas from a balloon. Repeat three times. Stir the reaction vigorously at room temperature.[11]

    • Transfer Hydrogenation: For a safer alternative, use a hydrogen donor. Add ammonium formate (approx. 10 equivalents) to the methanol solution containing the peptide and catalyst.[12] Reflux gently if necessary.

  • Reaction Monitoring: Monitor the reaction by LC-MS or HPLC until the starting material is fully consumed. This can take from 2 to 24 hours.

  • Catalyst Removal: Once complete, flush the system with nitrogen. Dilute the reaction mixture and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the solvent.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which can then be purified by HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: this compound is sterically hindered. For difficult couplings, especially in Boc-SPPS, using more potent activating agents like HBTU or HATU may be necessary.[13] Microwave-assisted SPPS can also significantly improve coupling efficiency for hindered amino acids.[14]

  • Aspartimide Formation: In Fmoc synthesis, sequences containing Asp residues are prone to forming aspartimide side products during the basic piperidine deprotection step. This risk is exacerbated by stronger bases like DBU.[3]

  • Incomplete Final Cleavage (Boc-SPPS): If HF cleavage is incomplete, residual Z or OBzl groups will result in a highly impure final product. Ensure sufficient reaction time and proper scavenger use.

  • Catalyst Poisoning (Hydrogenolysis): Sulfur-containing residues (Met, Cys) can poison the palladium catalyst, inhibiting or stopping the hydrogenolysis reaction. In such cases, alternative deprotection methods or a higher catalyst load may be required.

Comparative Summary

FeatureBoc-SPPS StrategyFmoc-SPPS Strategy
Primary Role Standard C-terminal residueNiche applications (e.g., protected fragments)
Orthogonality Quasi-orthogonal (stable to TFA, cleaved by HF)Not orthogonal (stable to piperidine and TFA)
Deprotection Method Strong acid (HF, TFMSA) concurrent with cleavageSeparate step: Catalytic Hydrogenolysis
Advantages Well-established, robust for long peptides, compatible with classic Boc/Bzl chemistry.Allows for synthesis of fully protected fragments; enables unique post-cleavage modification strategies.
Disadvantages Requires use of hazardous HF; not a truly orthogonal system.Requires an extra deprotection step; potential for catalyst poisoning; less common workflow.

References

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Organic Chemistry Portal (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Dziedzic, P., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
  • ResearchGate (n.d.). Removal of carbobenzoxy (Z) by catalytic hydrogenolysis. Retrieved from [Link]

  • AAPPTec (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Smith, A. M., et al. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. PMC - NIH.
  • Rhodium.ws (n.d.). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Retrieved from [Link]

  • Pennington, M. W. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Reber, K. P. (n.d.). Protecting Groups. Retrieved from [Link]

  • Serra, H. O., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed.
  • National Institutes of Health (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Retrieved from [Link]

  • Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Svanström, A. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org.
  • Organic Chemistry Portal (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • The University of Queensland (n.d.). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. UQ eSpace.
  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

  • Total Synthesis (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

Sources

Introduction: Understanding the H-D-Lys(Z)-Obzl HCl Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Incorporation of H-D-Lys(Z)-Obzl HCl in Advanced Peptide Synthesis

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective incorporation of this compound into peptide sequences. Moving beyond a simple recitation of steps, this guide delves into the strategic rationale behind methodological choices, ensuring a deep understanding of the underlying chemistry and enabling robust, reproducible outcomes.

This compound, or Nε-Benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a non-standard amino acid derivative pivotal for specialized applications in peptide chemistry.[1][2] Its utility stems from the unique combination of protecting groups on the D-isomeric backbone, which offers distinct stereochemical and cleavage properties compared to its L-isomer counterpart.

The strategic value of this molecule lies in its dual protection scheme:

  • Nε-Benzyloxycarbonyl (Z or Cbz) group: Protects the side-chain ε-amino group of lysine. This group is notably stable under the acidic and basic conditions used for Boc and Fmoc removal, respectively, but is labile to catalytic hydrogenolysis or strong acids like HBr in acetic acid.[3][4]

  • Cα-Benzyl ester (Obzl) group: Protects the C-terminal carboxyl group. Similar to the Z group, it is stable to many standard synthesis conditions but is readily cleaved by hydrogenolysis or strong acidolysis.[5]

  • Hydrochloride (HCl) salt: The α-amino group is protonated, forming a stable, crystalline, and easily handled salt. This necessitates a neutralization step prior to its use in a coupling reaction to liberate the nucleophilic free amine.[6]

This specific combination of protecting groups makes this compound particularly suited for solution-phase peptide synthesis (LPPS) and specialized solid-phase peptide synthesis (SPPS) strategies, especially for creating protected peptide fragments.[7]

Key Physicochemical Properties
PropertyValueReference(s)
Synonym N-epsilon-Carbobenzyloxy-D-lysine benzyl ester hydrochloride[1][2]
CAS Number 6366-70-7[1][7]
Molecular Formula C₂₁H₂₆N₂O₄·HCl[1]
Molecular Weight 406.9 g/mol [1]
Appearance White crystalline powder[1]
Storage Store at 0-8 °C[1]

Core Principles: Orthogonal Protection and Strategic Deprotection

Successful peptide synthesis hinges on the principle of orthogonal protection , where different classes of protecting groups can be removed under specific conditions without affecting others.[8][9] This allows for precise, sequential chemical manipulations. The Z and Obzl groups are considered "semi-permanent" and are orthogonal to the temporary Nα-protecting groups like Fmoc (base-labile) and, to a lesser extent, Boc (mild acid-labile).[10][11]

The Z/Obzl strategy is classic in peptide chemistry and offers a robust alternative to tert-butyl-based side-chain protection, particularly when avoiding strong trifluoroacetic acid (TFA) cleavage cocktails is desired or when synthesizing peptide fragments that require C-terminal activation for subsequent ligation.[3][12]

Figure 1: Orthogonal protection scheme showing the distinct cleavage conditions for common protecting groups.

Application in Solution-Phase Peptide Synthesis (LPPS)

LPPS is a powerful technique for producing large quantities of pure peptides and is exceptionally well-suited for incorporating this compound. The following protocol details the synthesis of a model dipeptide, Nα-PG-Xxx-D-Lys(Z)-Obzl.

Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide

This protocol outlines the coupling of an Nα-protected amino acid (e.g., Z-L-Alanine) to this compound.

1. Materials and Reagents:

  • This compound

  • Nα-protected amino acid (e.g., Z-L-Ala-OH)

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[13]

  • Additive: Ethyl cyanohydroxyiminoacetate (Oxyma Pure)[13]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

  • Aqueous solutions for work-up: 1 N HCl, 1 N NaHCO₃, Saturated NaCl (brine)

  • Drying agent: Anhydrous MgSO₄ or Na₂SO₄

2. Experimental Workflow:

Figure 2: Workflow for solution-phase dipeptide synthesis.

3. Step-by-Step Methodology:

  • Activation: In a round-bottom flask under an inert atmosphere (N₂), dissolve the Nα-protected amino acid (1.0 eq), EDC·HCl (1.05 eq), and Oxyma Pure (1.0 eq) in a minimal amount of DCM/DMF (1:1) and cool to 0°C in an ice bath.[13] The formation of the active ester is often indicated by a color change.

  • Neutralization and Coupling: After 5-10 minutes of pre-activation, add this compound (1.0 eq) as a solid to the reaction mixture. Immediately add DIEA (1.0 eq) dropwise to neutralize the hydrochloride salt and liberate the free α-amino group. The reaction pH should be approximately 8.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature overnight (12-16 hours).[13]

  • Monitoring: Check for the disappearance of starting materials using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc). Wash the organic phase sequentially with 1 N HCl (to remove excess base and unreacted amine), water, 1 N NaHCO₃ (to remove unreacted acid and additive), and finally with saturated brine.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

While less common for this specific derivative, this compound can be incorporated into a peptide sequence using a Boc/Bzl SPPS strategy, where the final cleavage from the resin is performed with strong acid.

Protocol 2: Boc-SPPS Incorporation

This protocol describes the manual coupling of this compound onto a growing peptide chain on a solid support.

1. Materials and Reagents:

  • Peptide-resin with a free N-terminal amine (e.g., Xxx-Merrifield Resin)

  • This compound

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

  • Additive: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure[14]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Qualitative Test: Kaiser test kit

2. Experimental Workflow:

Figure 3: Workflow for incorporating this compound in Boc-SPPS.

3. Step-by-Step Methodology:

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (3 eq), HOBt (3 eq), and DIEA (3 eq) in DMF. The DIEA neutralizes the HCl salt.

  • Activation: Add DIC (3 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[12]

  • Monitoring: After the coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and a second coupling is required.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and IPA (3x) to remove all excess reagents and byproducts. The resin is now ready for the next step in the synthesis (e.g., Boc deprotection of the newly added residue).

Deprotection of Z and Obzl Groups

The final step after assembling the peptide is the removal of the Z and Obzl protecting groups. The choice of method depends on the overall peptide composition and desired outcome.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This is the mildest method and is preferred for sensitive peptides.

  • Procedure: Dissolve the protected peptide in a suitable solvent (e.g., Methanol, Acetic Acid, or a mixture). Add a catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w).

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (or use a balloon) while stirring vigorously. Alternatively, use a hydrogen transfer reagent like ammonium formate.

  • Completion: The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the deprotected peptide.

Protocol 4: Deprotection via Strong Acidolysis

This method is used in Boc-SPPS for simultaneous side-chain deprotection and cleavage from the resin.

  • Reagents: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) or Trifluoromethanesulfonic acid (TFMSA). Caution: These are extremely corrosive and hazardous reagents requiring specialized equipment and handling procedures.[12][15]

  • Procedure: The peptide-resin is treated with the strong acid cocktail at low temperature (typically 0°C) for 1-2 hours.

  • Work-up: The acid is removed under vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.[16]

Comparison of Deprotection Methods
MethodReagents & ConditionsSelectivityAdvantagesDisadvantages
Hydrogenolysis H₂ gas, Pd/C catalyst, RTCleaves Z, Obzl, Trp(For)Very mild conditions; preserves most other groups.[4]Incompatible with sulfur-containing residues (Met, Cys); catalyst can be pyrophoric.
Strong Acidolysis Anhydrous HF or TFMSA, 0°CCleaves Z, Obzl, Boc, tBu, TrtSimultaneous cleavage and deprotection in Boc-SPPS.[12]Harsh conditions can degrade sensitive peptides; requires specialized, hazardous setup.[15]
HBr/Acetic Acid 33% HBr in Acetic Acid, RTCleaves Z groupEffective for Z group removal when hydrogenolysis is not an option.Corrosive; can cause side reactions; Obzl group may be partially cleaved.[4]

Conclusion and Expert Recommendations

The incorporation of this compound is a strategic choice for peptide chemists aiming to synthesize complex peptides, protected fragments, or molecules requiring non-standard deprotection pathways.

  • For Purity and Scalability: Solution-phase synthesis (Protocol 1) is highly recommended. It allows for purification at each step, ensuring the final product is of high purity, and is more readily scalable than SPPS.

  • For Fragment Synthesis: The Z/Obzl protection scheme is ideal for creating C-terminally protected peptide fragments. These fragments can be deprotected at the N-terminus and used in subsequent fragment condensation reactions.

  • Choice of Deprotection: Catalytic hydrogenolysis (Protocol 3) should be the default method for removing Z and Obzl groups due to its mildness, provided the peptide sequence is compatible (i.e., lacks sulfur).

By understanding the chemical principles behind the protecting groups and applying the detailed protocols provided, researchers can confidently and successfully incorporate this compound into their synthetic targets, advancing their research and development goals.

References

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. Retrieved from [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron, 59(16), 2919-2926. (Simulated reference, as original URL points to a general university page)
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Simulated reference, as original URL points to a repository)
  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. Retrieved from [Link]

  • ResearchGate. (2018). How do I protect all the side chain amine groups of lysine and arginine? Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2456–2466. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). H-Lys(Z)-OBzl | C21H26N2O4.HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Lysine-thymine-derivative as a building block for SPPS. Retrieved from [Link]

  • Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.
  • Ghorai, P., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters, 26(1), 108–112. Retrieved from [Link]

  • Novoprolabs. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • University of Chicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2009(20), 3359-3366. Retrieved from [Link]

Sources

Application Note & Protocols: Peptide Coupling of H-D-Lys(Z)-Obzl HCl using HBTU and DIC Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The synthesis of peptides is a cornerstone of modern drug discovery, biochemistry, and materials science. The creation of the amide bond between two amino acids—the peptide bond—is the fundamental reaction in this process.[1][2] The efficiency, yield, and chiral integrity of this reaction are critically dependent on the choice of coupling methodology. This application note provides a detailed technical guide for researchers on the use of two prevalent, yet mechanistically distinct, coupling reagents: HBTU (an aminium/uronium salt) and DIC (a carbodiimide), for coupling an N-terminally deprotected amino acid, exemplified by H-D-Lys(Z)-Obzl HCl.

This compound is a commonly used building block in peptide synthesis.[3] Its side-chain amine (ε-amino) is protected by a benzyloxycarbonyl (Z) group, and its C-terminal carboxyl group is protected as a benzyl ester (Obzl). The α-amino group is free for coupling but exists as a hydrochloride salt, a crucial detail that dictates reaction conditions.

This guide will delve into the mechanistic underpinnings of both HBTU and DIC-mediated coupling reactions, provide validated, step-by-step protocols, and offer expert insights into experimental design and troubleshooting.

Scientific Principles & Reagent Overview

The Amino Acid Component: this compound

This compound is a derivative of D-lysine, where both the side-chain and C-terminus are protected, leaving the α-amino group available for peptide bond formation. The hydrochloride salt form enhances its stability and shelf-life but necessitates the use of a base during the coupling reaction to liberate the free amine nucleophile.

PropertyValueSource
Full Name Nε-benzyloxycarbonyl-D-lysine benzyl ester hydrochloride[3][4]
CAS Number 6366-70-7[3][4]
Molecular Formula C₂₁H₂₆N₂O₄·HCl[3][4]
Molecular Weight 406.9 g/mol [3][5]
Appearance White crystalline powder[3]
Storage Store at 0-8 °C[3]
The Coupling Reagents: A Comparative Analysis

The success of a peptide coupling reaction hinges on the activation of the carboxylic acid component, making it susceptible to nucleophilic attack by the amine component.[1] HBTU and DIC achieve this activation through different pathways.

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): As an aminium salt, HBTU facilitates rapid and efficient activation.[6][7] In the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HBTU to form a highly reactive HOBt active ester intermediate.[6][8] This intermediate is then readily attacked by the free amine to form the peptide bond. HBTU is known for high yields and low racemization rates.[6][9]

  • DIC (N,N'-diisopropylcarbodiimide): DIC is a dehydrating agent that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][10] However, this intermediate is highly susceptible to racemization and other side reactions.[8] To mitigate this, DIC is almost always used with a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives intercept the O-acylisourea to form a more stable active ester, which suppresses racemization and improves coupling efficiency.[1][8] A key advantage of DIC in synthesis is that its byproduct, diisopropylurea (DIU), is soluble in most organic solvents, simplifying purification compared to the insoluble urea byproduct of DCC.[9]

FeatureHBTUDIC with Additive (HOBt/Oxyma)
Reagent Class Aminium / Uronium SaltCarbodiimide
Reaction Speed Very Fast[8]Moderate to Fast
Mechanism Forms HOBt active ester directlyForms O-acylisourea, then additive active ester
Racemization Risk Low[9]Low to moderate (suppressed by additive)[8]
Byproduct Tetramethylurea (soluble)Diisopropylurea (soluble)[9]
Base Requirement Requires ≥ 2 equivalents of base (for carboxylate and amine salt)Requires ≥ 1 equivalent of base (for amine salt)[1]
Side Reactions Potential for N-terminal guanylation if used in excess[9]Dehydration of Asn/Gln side chains[9]
Cost HigherLower

Mechanistic Pathways

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected results.

HBTU-Mediated Coupling

The HBTU mechanism involves the formation of an HOBt active ester, which is a very efficient acylating agent. A tertiary base is required to deprotonate both the incoming carboxylic acid and the hydrochloride salt of the amine component.

HBTU_Mechanism RCOOH N-Protected Amino Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH:e->RCOO:w Deprotonation Base1 Base (DIPEA) ActiveEster HOBt Active Ester (Highly Reactive) RCOO:e->ActiveEster:w Activation HBTU HBTU Peptide Dipeptide (R-CO-NH-Lys') ActiveEster:e->Peptide:w Coupling AmineSalt H-D-Lys(Z)-Obzl·HCl FreeAmine Free Amine (H₂N-Lys') AmineSalt:e->FreeAmine:w Neutralization Base2 Base (DIPEA)

Caption: HBTU activation and coupling pathway.

DIC/Additive-Mediated Coupling

The DIC mechanism proceeds via the less stable O-acylisourea, which is trapped by an additive like HOBt or Oxyma Pure to form a more stable active ester, thereby minimizing side reactions.

DIC_Mechanism RCOOH N-Protected Amino Acid (R-COOH) Oacyl O-Acylisourea (Reactive, Prone to Racemization) RCOOH:e->Oacyl:w Activation DIC DIC ActiveEster HOBt Active Ester (Stabilized) Oacyl:e->ActiveEster:w Interception DIU DIU Byproduct (Soluble) HOBt Additive (HOBt / Oxyma) Peptide Dipeptide (R-CO-NH-Lys') ActiveEster:e->Peptide:w Coupling AmineSalt H-D-Lys(Z)-Obzl·HCl FreeAmine Free Amine (H₂N-Lys') AmineSalt:e->FreeAmine:w Neutralization Base Base (DIPEA)

Caption: DIC/Additive activation and coupling pathway.

Experimental Protocols

The following are representative protocols for a solution-phase coupling reaction between an N-protected amino acid (e.g., Fmoc-Ala-OH) and this compound.

Prerequisites & Safety:

  • Use high-purity, anhydrous solvents (e.g., DMF, DCM). Moisture will hydrolyze active esters and reduce yield.

  • Work in a well-ventilated fume hood.

  • Safety Alert: DIC is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, safety glasses).[11]

  • All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

Workflow Start Start: Reagent Preparation Dissolve Dissolve N-Protected AA & H-D-Lys(Z)-Obzl·HCl in Anhydrous Solvent Start->Dissolve Cool Cool Reaction Mixture to 0 °C (Ice Bath) Dissolve->Cool Activation Activation Step Cool->Activation HBTU_Path Add Base (e.g., DIPEA) Add HBTU Activation->HBTU_Path HBTU Method DIC_Path Add Additive (e.g., HOBt) Add DIC Activation->DIC_Path DIC Method Reaction Stir at 0 °C, then warm to RT Monitor reaction (TLC/LC-MS) HBTU_Path->Reaction DIC_Path->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Purify Dry Organic Layer & Evaporate Purify Crude Product (e.g., Chromatography) Workup->Purify End End: Characterized Product Purify->End

Caption: General experimental workflow for peptide coupling.

Protocol 1: HBTU-Mediated Coupling

This protocol utilizes a 1:1 molar ratio of the amino acid components.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 equiv).

    • Add this compound (1.0 equiv).

    • Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration).

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice bath.

    • Add DIPEA (2.2 equiv) dropwise while stirring. The first equivalent neutralizes the HCl salt, and the second facilitates the deprotonation of the carboxylic acid.

    • In a separate vial, dissolve HBTU (1.05 equiv) in a minimal amount of DMF.

    • Add the HBTU solution to the reaction mixture. A slight color change (e.g., to yellow) may be observed.

  • Reaction & Monitoring:

    • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

    • Let the reaction proceed for 1-3 hours.[8]

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting materials.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1 N HCl (to remove excess DIPEA), 1 N NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude peptide by flash column chromatography.

Protocol 2: DIC/HOBt-Mediated Coupling

This protocol involves pre-activation of the carboxylic acid to generate the HOBt-ester before adding the amine component.

  • Reagent Preparation (Pre-activation):

    • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.1 equiv) and stir the mixture at 0 °C for 15-20 minutes.

  • Reaction Initiation:

    • In a separate flask, dissolve this compound (1.0 equiv) in DMF and add DIPEA (1.1 equiv) to generate the free amine in situ.

    • Add the free amine solution to the pre-activated acid mixture.

  • Reaction & Monitoring:

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Let the reaction proceed overnight (4-16 hours).[12]

    • Monitor for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated diisopropylurea (DIU), although most should remain in solution in DMF.

    • Perform the same aqueous work-up as described in Protocol 1 (Section 4.1, Step 4). The DIU byproduct is soluble and will be removed during the aqueous washes and subsequent purification.

    • Purify the crude peptide by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Yield 1. Insufficient activation time. 2. Reagents (especially solvents) contain water. 3. Insufficient base to neutralize HCl salt. 4. Steric hindrance from bulky amino acids.1. Increase reaction time or temperature slightly. 2. Use fresh, anhydrous solvents. 3. Ensure adequate equivalents of base are used. 4. Consider a more powerful coupling reagent like HATU.[9]
Presence of Racemized Product 1. (DIC Method) O-acylisourea intermediate reacting before interception by HOBt. 2. (HBTU Method) Prolonged activation time before amine addition. 3. Excessive base or elevated temperature.1. Ensure DIC is not added in large excess; use Oxyma Pure as an additive, which is a superior racemization suppressant.[8] 2. Add the amine component shortly after the activator. 3. Maintain low temperatures (0 °C) during activation; use a non-coordinating base like DIPEA.
Unidentified Side Products 1. (HBTU Method) Excess HBTU can lead to N-terminal capping (guanylation).[9] 2. Dehydration of Asn or Gln side chains to nitriles. 3. Aspartimide formation if Asp is present in the sequence.[13]1. Use HBTU in near-stoichiometric amounts (e.g., 1.05 equiv). 2. Use DIC/HOBt, which is less prone to this side reaction. 3. Use specific protecting groups on the Asp side chain or modified coupling conditions if this is a recurring issue.

Conclusion

The choice between HBTU and DIC for coupling reactions involving this compound is a strategic one, guided by the specific needs of the synthesis.

  • HBTU is the reagent of choice for speed and efficiency, making it ideal for difficult couplings or when rapid synthesis is paramount. Its straightforward, one-pot procedure is highly reliable, though care must be taken to avoid using it in large excess.[9]

  • DIC , when paired with an additive like HOBt or Oxyma Pure, offers a highly effective and economical alternative.[8] It is particularly well-suited for solid-phase synthesis where its soluble byproduct simplifies purification.[9]

By understanding the distinct mechanisms and adhering to the robust protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and successfully incorporate this compound into their peptide synthesis workflows, ensuring high yield and purity of the final product.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec.com. [Link]

  • ProPeptide. The Role of HOBt and HBTU in Peptide Coupling Reactions. Propeptide.com. [Link]

  • Valeur, E., & Bradley, M. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications - Organic Process Research & Development. [Link]

  • Organic Syntheses. Z-L-Phg-Val-OMe. Orgsyn.org. [Link]

  • BuyersGuideChem. H-L-Lys(Z)-OBzl.HCl suppliers and producers. Buyersguidechem.com. [Link]

  • Bio-protocol. Peptide Synthesis. Bio-protocol.org. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-24). Humana Press. [Link]

  • Wikipedia. N,N'-Diisopropylcarbodiimide. En.wikipedia.org. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Aapptec Peptides. H-D-Lys-OBzl HCl TosOH. Aapptec.com. [Link]

  • Aapptec Peptides. H-Lys(Z)-OBzl HCl. Aapptec.com. [Link]

Sources

Application Note: Monitoring H-D-Lys(Z)-Obzl HCl Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Real-Time Reaction Monitoring

In the precise world of peptide synthesis and drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly efficient analytical technique for this purpose.[1][2][3] This application note provides a detailed protocol for monitoring reactions involving H-D-Lys(Z)-Obzl HCl, a common building block in peptide synthesis.[4][5] Understanding the consumption of this starting material and the formation of products in real-time allows for critical adjustments to reaction conditions, ensuring optimal yield and purity. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals who require a reliable method to track the transformation of this doubly protected amino acid derivative.

Scientific Principles: The Basis of Separation

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6][7][8][9]

  • Stationary Phase: Typically, a polar adsorbent like silica gel (SiO₂) is coated as a thin layer on a solid support (e.g., glass or aluminum).[6][7] The silica gel's surface is rich in hydroxyl (-OH) groups, making it highly polar.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that travels up the stationary phase by capillary action.[9] The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.

  • Separation Mechanism: The separation of compounds is governed by their relative affinities for the stationary and mobile phases.[8][10] Polar compounds will have a stronger interaction with the polar silica gel and will therefore move up the plate more slowly, resulting in a lower Retention Factor (Rf) value.[10] Conversely, less polar compounds will have a higher affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[10][11]

In the context of this compound reactions, the key to effective TLC monitoring lies in the significant polarity difference between the starting material and its potential products. This compound possesses two bulky, nonpolar protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the ε-amino group and the benzyl ester (Obzl) on the α-carboxyl group. These groups render the molecule significantly less polar than the deprotected lysine. As a reaction proceeds, for instance, in a deprotection step where the Z or Obzl group is removed, the resulting product will be more polar. This increased polarity will lead to a lower Rf value on the TLC plate, allowing for clear differentiation from the starting material.

Materials and Methods

Equipment and Consumables
  • TLC Plates: Silica gel 60 F254 plates

  • TLC Developing Chamber

  • Capillary Tubes or Micropipette for spotting

  • UV Lamp (254 nm)

  • Heating device (heat gun or hot plate)

  • Forceps

  • Fume Hood

  • Glassware: beakers, graduated cylinders

Reagents
  • Mobile Phase (Eluent): A range of solvent systems can be employed depending on the specific reaction. Common choices for protected amino acids involve a mixture of a less polar solvent and a more polar solvent. Examples include:

    • Hexane/Ethyl Acetate (e.g., 7:3, 1:1 v/v)

    • Dichloromethane/Methanol (e.g., 9:1, 95:5 v/v)

  • Visualization Reagents:

    • Ninhydrin solution: (0.2% w/v in ethanol or butanol). This is used for detecting free primary and secondary amines.[12][13]

    • Potassium Permanganate (KMnO₄) stain: A general stain for compounds that can be oxidized.

  • Reference Standard: A solution of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

Experimental Protocol: A Step-by-Step Guide

Preparation
  • TLC Plate Preparation: Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel.

  • Developing Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for at least 10-15 minutes. This ensures an even solvent vapor environment, leading to better chromatogram development.

Sample Application (Spotting)
  • Reference Spot: Using a capillary tube, apply a small spot of the this compound reference solution onto the origin line. The spot should be small and concentrated for optimal resolution.

  • Reaction Mixture Spot: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and spot it on the origin line, separate from the reference spot.

  • Co-spot (Optional but Recommended): On the same spot as the reference standard, apply a spot of the reaction mixture. This "cospot" helps to confirm the identity of the starting material in the reaction lane, especially if the Rf values are close.[14]

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis A Prepare TLC Plate (Draw Origin) C Spot Reference (Starting Material) A->C B Saturate Developing Chamber F Develop Plate in Chamber B->F C->F D Spot Reaction Mixture D->F E Co-spot (Reference + Mixture) E->F G Dry Plate F->G H Visualize under UV Light (254 nm) G->H I Apply Staining Reagent (e.g., Ninhydrin) H->I J Calculate Rf Values I->J K Interpret Results J->K

Caption: A streamlined workflow for monitoring chemical reactions using TLC.

Chromatogram Development
  • Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the origin line is above the solvent level.

  • Allow the mobile phase to ascend the plate by capillary action.[7]

  • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

Visualization
  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). The Z and Obzl groups contain aromatic rings, which will absorb UV light.[15] Compounds containing these groups will appear as dark spots on the fluorescent green background of the TLC plate. This is a non-destructive visualization method.[15] Circle the observed spots with a pencil.

  • Staining:

    • Ninhydrin Stain: If the reaction is expected to produce a product with a free amine (e.g., deprotection of the Z group), spray the plate with the ninhydrin solution. Gently heat the plate with a heat gun until colored spots (typically purple or pink) appear.[12][16] This will visualize the deprotected product. The starting material, with its protected amines, will not react with ninhydrin.

    • Potassium Permanganate Stain: This is a general-purpose stain. Dip the plate in the KMnO₄ solution. Spots will appear as yellow-brown against a purple background. This can help visualize both the starting material and products that are susceptible to oxidation.

Results and Interpretation

The primary quantitative measure in TLC is the Retention Factor (Rf), which is calculated as follows:[10][17]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[10]

Expected Rf Values and Interpretation

The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of new product spots over time.

Compound TypeProtecting GroupsExpected PolarityExpected Rf ValueVisualization Method
Starting Material (this compound)Z (ε-amino), Obzl (α-carboxyl)LowHighUV (254 nm)
Product 1 (α-carboxyl deprotected)Z (ε-amino)IntermediateIntermediateUV (254 nm)
Product 2 (ε-amino deprotected)Obzl (α-carboxyl)IntermediateIntermediateUV (254 nm), Ninhydrin
Final Product (fully deprotected Lysine)NoneHighLowNinhydrin

Hypothetical TLC Plate Progression

TLC_Progression cluster_plate TLC Plate cluster_legend Legend lane_sm SM lane_t0 T=0 lane_t1 T=1h lane_t2 T=2h origin _________________________________ front --------------------------------- sm_spot t0_spot t1_sm t1_prod t2_sm t2_prod key_sm SM key_prod P key_sm_label Starting Material (SM) key_prod_label Product (P)

Caption: Illustrative TLC plate showing the reaction progress over time.

Troubleshooting and Expert Insights
  • Streaking of spots: This can occur if the sample is overloaded or if the initial spot is too large. Use a more dilute sample or apply smaller spots.

  • Rf values too high or too low: If all spots are near the solvent front (Rf ≈ 1), the mobile phase is too polar.[11] If the spots remain at the origin (Rf ≈ 0), the mobile phase is not polar enough. Adjust the solvent ratio accordingly.

  • No spots visible under UV: While the Z and Obzl groups are UV-active, the concentration of the compound might be too low. Try concentrating the sample or using a chemical stain.

  • Ambiguous spots: The use of a co-spot is crucial for resolving ambiguity, especially when the Rf values of the starting material and product are very similar.[14]

Conclusion: A Validated Approach to Reaction Monitoring

Thin-Layer Chromatography provides a robust and accessible method for monitoring the progress of reactions involving this compound. By carefully selecting the mobile phase and appropriate visualization techniques, researchers can gain valuable real-time insights into the consumption of starting materials and the formation of products. This self-validating system, when executed with the principles of chromatography in mind, ensures the integrity of the synthetic process and contributes to the successful development of peptide-based therapeutics.

References

  • Vertex AI Search. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory).
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • Advion, Inc. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION- PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS.
  • Royal Society of Chemistry. (n.d.). Amino acids, peptides and proteins student worksheet.
  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
  • ACS Publications. (2026, January 24). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate | Organic Process Research & Development.
  • Chem-Impex. (n.d.). Nε-Z-L-lysine benzyl ester hydrochloride.
  • BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers.
  • Merck Millipore. (n.d.). Thin-Layer Chromatography Process.

Sources

Application Notes & Protocols for the Purification of Peptides Containing H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of Highly Protected Peptides

In the landscape of therapeutic and research peptide development, the synthesis of complex peptides often necessitates the use of robust protecting groups to ensure sequence fidelity. The H-D-Lys(Z)-Obzl HCl moiety, a derivative of D-lysine, is a prime example of a building block that incorporates two such groups: the benzyloxycarbonyl (Z or Cbz) group on the side-chain amine and a benzyl ester (Obzl) protecting the C-terminus. While essential for controlled synthesis, these bulky, hydrophobic protecting groups introduce significant challenges during the subsequent purification process.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively purify peptides containing the this compound moiety. We will delve into the causality behind experimental choices, offering detailed protocols and field-proven insights to achieve high purity and yield. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reproducibility in your laboratory.

The Challenge: The Physicochemical Impact of Z and Obzl Protecting Groups

The primary challenge in purifying peptides containing this compound stems from the pronounced hydrophobicity conferred by the two benzyl-based protecting groups. This increased non-polar character can lead to several complications:

  • Poor Aqueous Solubility: Crude peptides containing these groups are often difficult to dissolve in standard aqueous buffers used for chromatography, complicating sample preparation.[1]

  • Strong Retention in Reversed-Phase Chromatography: The high hydrophobicity results in very strong interactions with C18 stationary phases, requiring high concentrations of organic solvent for elution and potentially leading to broad peaks.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can further complicate purification and lead to lower yields.

  • Co-elution with Similar Impurities: Synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides, may have very similar hydrophobic profiles to the target peptide, making separation difficult.[2]

Understanding these challenges is the first step toward developing a rational and effective purification strategy. The following sections will provide detailed protocols to address these issues head-on.

Part 1: Pre-Purification Strategy - Solid-Phase Extraction (SPE)

For crude peptide mixtures, an initial cleanup step using Solid-Phase Extraction (SPE) is highly recommended. SPE can effectively remove a significant portion of polar impurities, residual reagents from synthesis, and by-products from the cleavage of other protecting groups, thus simplifying the subsequent HPLC purification and improving column lifetime.[3][4][5]

Causality of SPE Sorbent Selection

Given the hydrophobic nature of the target peptide, a reversed-phase SPE sorbent , such as C18-modified silica, is the logical choice.[6][7] The principle is to retain the hydrophobic peptide and related impurities while allowing highly polar contaminants to pass through in the loading and washing steps.

Protocol 1: SPE Cleanup of Crude Protected Peptide

This protocol is designed for the cleanup of a crude peptide sample prior to HPLC purification.

  • Sorbent Selection:

    • Sorbent: C18 silica-based SPE cartridge.

    • Rationale: The C18 stationary phase provides strong hydrophobic interactions necessary to retain the Z- and Obzl-protected peptide.[6][7]

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent in which it is soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

    • Dilute the dissolved sample with an aqueous solution containing a low percentage of organic solvent (e.g., 5-10% acetonitrile) and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA). The final concentration of the strong organic solvent should be low enough to ensure retention on the SPE column.

  • SPE Workflow:

    • Conditioning: Pass 3 bed volumes of 100% acetonitrile (ACN) with 0.1% TFA through the cartridge to activate the C18 chains.[3]

    • Equilibration: Equilibrate the cartridge with 3 bed volumes of 10% ACN (aq) with 0.1% TFA.[3]

    • Loading: Load the prepared peptide sample onto the cartridge at a slow flow rate to ensure efficient binding.

    • Washing: Wash the cartridge with 3 bed volumes of 10-20% ACN (aq) with 0.1% TFA to elute polar impurities. The exact percentage of ACN in the wash buffer may need to be optimized to avoid premature elution of the target peptide.

    • Elution: Elute the purified peptide with 3 bed volumes of a higher concentration of organic solvent, for example, 60-80% ACN (aq) with 0.1% TFA. The optimal elution concentration should be determined empirically.[3]

    • Post-Elution: The eluted fraction can be lyophilized or directly diluted for HPLC analysis and purification.

Part 2: High-Resolution Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone technique for achieving high-purity peptides.[2][9][10] For peptides containing the this compound moiety, careful method development is crucial to overcome the challenges of high hydrophobicity.

Diagram 1: RP-HPLC Purification Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude Crude Peptide Dissolve Dissolve in DMSO/DMF Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Inject Inject Sample Dilute->Inject Column C8 or C4 Column Shallow Gradient Inject->Column Detect UV Detection (210-220 nm) Column->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: Workflow for the RP-HPLC purification of protected peptides.

Causality in Method Development
  • Column Selection: While C18 columns are the workhorse of peptide purification, for highly hydrophobic peptides, a stationary phase with a shorter alkyl chain, such as C8 or C4 , can be advantageous.[8] This reduces the strength of the hydrophobic interactions, allowing for elution with a lower percentage of organic solvent and often resulting in sharper peaks. A wide-pore (300 Å) silica is recommended to ensure the peptide can access the full surface area of the stationary phase.

  • Mobile Phase:

    • Aqueous Phase (A): Deionized water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, improving peak shape, and maintains a low pH to keep acidic residues protonated.[2][11]

    • Organic Phase (B): Acetonitrile (ACN) with 0.1% TFA. ACN is preferred due to its low viscosity and UV transparency.[11]

  • Gradient Optimization: A shallow gradient is key to resolving closely eluting impurities from the main product.[11] A steep "scouting" gradient can be used initially to determine the approximate elution point of the peptide, followed by a much shallower gradient around that point for the preparative run.

Protocol 2: Preparative RP-HPLC Purification
  • Sample Preparation:

    • Dissolve the SPE-purified or crude peptide in a minimal volume of DMSO or DMF.

    • Dilute with Mobile Phase A to a concentration suitable for injection. Ensure the final percentage of DMSO/DMF is low enough to prevent peak distortion.

    • Filter the sample through a 0.22 µm filter to remove particulates.[10]

  • HPLC Conditions:

ParameterRecommendationRationale
Column C8 or C4, 5-10 µm, 300 ÅReduces strong hydrophobic interactions for better peak shape.[8]
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for good peak shape.[2]
Mobile Phase B 0.1% TFA in AcetonitrileElutes the peptide from the column.
Flow Rate Dependent on column diameterScale appropriately for preparative columns.
Detection 210-220 nmWavelength for detecting the peptide backbone.[2]
Temperature 40-60 °CIncreased temperature can improve solubility and peak shape for hydrophobic peptides.
  • Gradient Elution:

    • Scouting Run: A fast, linear gradient (e.g., 5% to 95% B in 30 minutes) to determine the retention time of the target peptide.

    • Preparative Run: A shallow gradient centered around the elution point identified in the scouting run. For example, if the peptide elutes at 60% B, a gradient of 50% to 70% B over 60 minutes or longer will provide high resolution.[11]

  • Fraction Collection & Analysis:

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the molecular weight of the desired product.[11][12]

    • Pool the fractions that meet the desired purity level (e.g., >98%).

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Part 3: Alternative and Orthogonal Strategies

In cases of particularly complex mixtures or when RP-HPLC alone is insufficient, alternative or orthogonal purification techniques can be employed.

Crystallization

For some protected peptides, crystallization can be a powerful purification method, potentially offering very high purity in a single step.[4] This is particularly useful for large-scale production. The process involves finding a suitable solvent system in which the peptide is soluble at a higher temperature and precipitates as crystals upon cooling.[13]

Protocol 3: General Approach to Peptide Crystallization
  • Solubility Screening: Screen a variety of solvents and solvent mixtures to find a system where the peptide has moderate solubility.

  • Supersaturation: Create a supersaturated solution of the peptide, typically by dissolving it in a minimal amount of a suitable solvent at an elevated temperature.

  • Crystal Growth: Slowly cool the solution to induce crystallization. Techniques like vapor diffusion or seeding with a small crystal can be used to promote the growth of well-ordered crystals.

  • Isolation: The resulting crystals are isolated by filtration, washed with a cold solvent to remove impurities, and dried.

Orthogonal Purification

Orthogonal purification involves using two different purification methods that separate molecules based on different physicochemical properties.[14] For example, after an initial purification by reversed-phase HPLC (separation by hydrophobicity), a second purification step using ion-exchange chromatography (separation by charge) could be employed to remove impurities that co-eluted in the first step.

Diagram 2: Orthogonal Purification Concept

Orthogonal_Purification cluster_step1 Step 1: Reversed-Phase HPLC cluster_step2 Step 2: Ion-Exchange Chromatography Crude Crude Peptide (Target + Impurities A, B, C) RP_HPLC Separation by Hydrophobicity Crude->RP_HPLC Fraction1 Fraction 1 (Target + Impurity B) RP_HPLC->Fraction1 Fraction2 Impurity A RP_HPLC->Fraction2 Fraction3 Impurity C RP_HPLC->Fraction3 IEX Separation by Charge Fraction1->IEX Pure_Peptide Pure Peptide IEX->Pure_Peptide ImpurityB Impurity B IEX->ImpurityB

Caption: Orthogonal purification using RP-HPLC and IEX.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Broadening) - Sample overload- Secondary interactions with silica- Poor sample solubility- Reduce the amount of sample injected.- Ensure 0.1% TFA is in both mobile phases.- Increase column temperature to improve solubility.- Dissolve sample in a stronger solvent (e.g., DMSO) before dilution.
Peptide Not Eluting - Peptide is too hydrophobic for the column/gradient.- Switch to a less retentive column (C8 or C4).[8]- Increase the final percentage of acetonitrile in the gradient.- Add a stronger organic solvent like isopropanol to Mobile Phase B.[11]
Low Recovery - Irreversible adsorption to the column.- Peptide precipitation on the column.- Use a high-quality, well-endcapped column.- Increase column temperature.- Ensure the sample is fully dissolved before injection.
Co-elution of Impurities - Impurities have very similar hydrophobicity.- Optimize the gradient to be shallower for better resolution.[11]- Try a different stationary phase (e.g., Phenyl column).- Employ an orthogonal purification technique like IEX.[14]

Conclusion

The purification of peptides containing the this compound moiety presents a significant, yet manageable, challenge. The inherent hydrophobicity of the Z and Obzl protecting groups dictates a purification strategy centered around reversed-phase chromatography with careful optimization of the stationary phase, mobile phase, and gradient conditions. By understanding the underlying chemical principles and employing a systematic approach that may include pre-purification with SPE and post-purification analysis with mass spectrometry, researchers can consistently achieve high levels of purity. The protocols and insights provided in this guide serve as a robust starting point for developing a tailored purification process, ultimately enabling the successful advancement of peptide-based research and development projects.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 494, 3–33. [Link]

  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Choosing the solid-phase extraction media for synthetic peptide clean-up. (n.d.). Biotage. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Retrieved from [Link]

  • How to retain a short hydrophobic peptide on the HPLC. (2025, March 4). Reddit. Retrieved from [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023, May 3). Agilent. Retrieved from [Link]

  • How can I get a proper HPLC for hydrophobic peptide? (2014, February 9). ResearchGate. Retrieved from [Link]

  • HPLC of Peptides and Proteins. (n.d.). SpringerLink. Retrieved from [Link]

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16). Peptide Sciences. Retrieved from [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2001). Orthogonal ligation strategies for peptide and protein. Proceedings of the National Academy of Sciences of the United States of America, 98(12), 6565–6570. [Link]

  • Mant, C. T., et al. (2006). Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. Journal of Chromatography A, 1121(2), 188-199. [Link]

  • Clerc, F., et al. (2014). Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography. Journal of Chromatography A, 1337, 104-111. [Link]

  • Co-crystallization with Excipients. (2024, September 18). APC. Retrieved from [Link]

  • Strategic peptide purification. (n.d.). YMC America, Inc. Retrieved from [Link]

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column? (2023, February 2). Biotage. Retrieved from [Link]

  • A Universal, Optimized SPE Protocol for Clean-up of Tryptic Peptides in Protein Bioanalysis. (n.d.). Waters Corporation. Retrieved from [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. (n.d.). Waters Corporation. Retrieved from [Link]

  • General approach for the development of preparative peptide separations. (n.d.). Kromasil. Retrieved from [Link]

  • Peptide SPE Method Development - Protocol. (n.d.). OneLab. Retrieved from [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. (2023, April 15). RSC Publishing. Retrieved from [Link]

  • Peptide fractionation and Clean-Up Protocols. (2011, October 4). UWPR. Retrieved from [Link]

  • What Sorbent should I Use? Selecting the correct SPE Chemistry. (2023, May 10). Biotage. Retrieved from [Link]

  • Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved from [Link]

  • Mant, C. T., et al. (2006). Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. PubMed, 16814308. [Link]

Sources

The Strategic Application of H-D-Lys(Z)-Obzl HCl in the Synthesis of Bioactive Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical protocols for the application of H-D-Lysine(Z)-Obzl HCl in the synthesis of bioactive peptides. This document offers full editorial control to present the information in a logical and scientifically rigorous manner, moving beyond rigid templates to deliver a truly useful resource.

Introduction: The Versatility of a Doubly Protected Lysine Derivative

H-D-Lys(Z)-Obzl HCl, or D-Lysine with its side-chain amine protected by a benzyloxycarbonyl (Z) group and its carboxylic acid protected as a benzyl ester (Obzl), is a crucial building block in the field of peptide chemistry. The hydrochloride salt form enhances its stability and handling. This derivative is particularly valuable in the synthesis of peptides with specific biological activities, where the precise control of reactive functional groups is paramount to achieving the desired final product.

The strategic choice of the Z and Obzl protecting groups lies in their orthogonal deprotection capabilities relative to other common protecting groups used in peptide synthesis, such as Fmoc and Boc. This allows for selective deprotection and modification of the peptide chain, a key requirement for the synthesis of complex and modified peptides. This application note will explore the practical applications of this compound, with a focus on the synthesis of bioactive peptides like neo-kyotorphin and lipopeptides.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6366-70-7
Molecular Formula C₂₁H₂₆N₂O₄·HCl
Molecular Weight 406.9 g/mol
Appearance White to off-white crystalline powder
Storage Store at 2-8 °C

Core Applications in Bioactive Peptide Synthesis

The unique stereochemistry (D-amino acid) and the specific protecting groups of this compound make it a valuable tool for several applications in the synthesis of bioactive peptides.

Enhancing Stability and Bioavailability

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a well-established strategy to enhance their resistance to proteolytic degradation by endogenous proteases. This increased stability leads to a longer in vivo half-life and improved bioavailability, which are critical attributes for therapeutic peptides.

Synthesis of Neuropeptides and Analgesics

A prime example of the application of a protected D-lysine is in the synthesis of analogs of neuropeptides. For instance, the synthesis of analogs of kyotorphin and its derivatives, which are known for their analgesic properties, can benefit from the incorporation of D-lysine to improve their stability and potency.

Construction of Lipopeptides with Antimicrobial Activity

Lipopeptides, which consist of a lipid moiety attached to a peptide chain, are a promising class of antibiotics. The lysine side chain is a common site for the attachment of the lipid tail. By using a differentially protected lysine derivative like this compound, the lipid moiety can be selectively introduced at the desired position.

Key Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the incorporation of this compound into a peptide chain and the subsequent deprotection of the Z and Obzl groups. These protocols are designed to be self-validating, with explanations for the critical steps.

Solution-Phase Synthesis of a Protected Dipeptide Fragment

This protocol describes the synthesis of a protected dipeptide, Boc-Ser(tBu)-D-Lys(Z)-Obzl, a potential building block for the synthesis of more complex peptides.

Protocol 1: Solution-Phase Synthesis of Boc-Ser(tBu)-D-Lys(Z)-Obzl

  • Materials:

    • This compound

    • Boc-Ser(tBu)-OH

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1N HCl

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and DMF (3:1).

    • Neutralize the hydrochloride salt by adding DIPEA (1.1 eq) and stir for 15 minutes at room temperature.

    • In a separate flask, dissolve Boc-Ser(tBu)-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DCM.

    • Stir the activation mixture for 30 minutes at 0 °C.

    • Add the activated Boc-Ser(tBu)-OH solution to the neutralized H-D-Lys(Z)-Obzl solution.

    • Allow the reaction to proceed overnight at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Causality Behind Experimental Choices:

  • DCC/HOBt: This combination is a classic and effective coupling reagent system. DCC activates the carboxylic acid, while HOBt suppresses side reactions and reduces the risk of racemization.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of the amino acid ester without causing unwanted side reactions.

  • Aqueous Washes: The series of acidic, basic, and brine washes are crucial for removing unreacted starting materials, coupling reagents, and byproducts.

Solid-Phase Synthesis of Neo-kyotorphin (Thr-Ser-Lys-Tyr-Arg)

This protocol outlines the solid-phase synthesis of the pentapeptide neo-kyotorphin (Thr-Ser-Lys-Tyr-Arg) using the Fmoc/tBu strategy, incorporating a Z-protected lysine derivative.[1]

Protocol 2: Fmoc-SPPS of Neo-kyotorphin

  • Materials:

    • Fmoc-Arg(Pbf)-Wang resin

    • Fmoc-Tyr(tBu)-OH

    • Fmoc-Lys(Z)-OH

    • Fmoc-Ser(tBu)-OH

    • Fmoc-Thr(tBu)-OH

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt

    • DIPEA

    • 20% Piperidine in DMF

    • DMF

    • DCM

    • Methanol

    • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Procedure:

    • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF, DCM, and methanol.

    • Amino Acid Coupling:

      • Pre-activate a solution of the next Fmoc-amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.

      • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

    • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence: Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Z)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Thr(tBu)-OH.

    • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Cleavage and Global Deprotection:

      • Wash the peptide-resin with DCM and dry under vacuum.

      • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[2]

      • Filter the resin and collect the filtrate.

      • Precipitate the crude peptide by adding cold diethyl ether.

      • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc-SPPS of Neo-kyotorphin

SPPS_Workflow Resin Fmoc-Arg(Pbf)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect1->Couple_Tyr Deprotect2 Fmoc Deprotection Couple_Tyr->Deprotect2 Couple_Lys Couple Fmoc-Lys(Z)-OH Deprotect2->Couple_Lys Deprotect3 Fmoc Deprotection Couple_Lys->Deprotect3 Couple_Ser Couple Fmoc-Ser(tBu)-OH Deprotect3->Couple_Ser Deprotect4 Fmoc Deprotection Couple_Ser->Deprotect4 Couple_Thr Couple Fmoc-Thr(tBu)-OH Deprotect4->Couple_Thr Deprotect5 Final Fmoc Deprotection Couple_Thr->Deprotect5 Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect5->Cleave Purify RP-HPLC Purification Cleave->Purify NeoKyotorphin Neo-kyotorphin Purify->NeoKyotorphin

Caption: Solid-phase synthesis workflow for neo-kyotorphin.

Deprotection Strategies for Z and Obzl Groups

The removal of the Z and Obzl protecting groups is a critical final step in the synthesis of the target peptide. The choice of deprotection method depends on the overall protecting group strategy and the sensitivity of the peptide.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for the simultaneous removal of both Z and Obzl groups.[3] This method avoids the use of hydrogen gas, making it a safer alternative to traditional catalytic hydrogenation.

Protocol 3: Catalytic Transfer Hydrogenation

  • Materials:

    • Protected peptide

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate or formic acid

    • Methanol or ethanol

  • Procedure:

    • Dissolve the protected peptide in methanol or ethanol.

    • Add 10% Pd/C (typically 10-20% by weight of the peptide).

    • Add ammonium formate (5-10 equivalents) or formic acid as the hydrogen donor.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Deprotection via Catalytic Transfer Hydrogenation

Deprotection_CTH ProtectedPeptide Peptide-Lys(Z)-Obzl Reaction 10% Pd/C Ammonium Formate Methanol ProtectedPeptide->Reaction Hydrogenolysis DeprotectedPeptide Peptide-Lys-OH Reaction->DeprotectedPeptide

Caption: Schematic of Z and Obzl deprotection by CTH.

Acid-Mediated Cleavage with HBr in Acetic Acid

Treatment with hydrogen bromide in acetic acid is a classic and robust method for the cleavage of Z and Obzl groups. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups (e.g., sulfur-containing amino acids).[4]

Protocol 4: HBr/Acetic Acid Cleavage

  • Materials:

    • Protected peptide

    • 33% HBr in acetic acid

    • Anisole or thioanisole (scavenger)

    • Dry diethyl ether

  • Procedure:

    • Dissolve the protected peptide in a minimal amount of glacial acetic acid.

    • Add a scavenger such as anisole or thioanisole (to trap the released benzyl cations).

    • Add a solution of 33% HBr in acetic acid.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Precipitate the deprotected peptide by adding cold, dry diethyl ether.

    • Centrifuge to collect the peptide hydrobromide salt.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

Table 2: Comparison of Deprotection Methods

MethodReagentsAdvantagesDisadvantages
Catalytic Transfer Hydrogenation Pd/C, Hydrogen donor (e.g., ammonium formate)Mild conditions, high efficiency, removes both Z and Obzl simultaneously, safer than H₂ gas.Catalyst can be pyrophoric, may not be suitable for peptides with sulfur-containing residues.
HBr/Acetic Acid HBr in acetic acid, scavengerRobust and effective, suitable for sulfur-containing peptides.Harsh acidic conditions, can cause side reactions with sensitive amino acids (e.g., Trp).

Troubleshooting and Key Considerations

  • Incomplete Coupling in SPPS: If the Kaiser test remains positive after a coupling cycle, double coupling (repeating the coupling step with fresh reagents) is recommended.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with amino acids like tryptophan, methionine, and tyrosine.

  • Purification Challenges: Crude peptides often contain deletion sequences or byproducts from protecting group removal. Gradient optimization in RP-HPLC is crucial for obtaining a highly pure final product.

  • Solubility Issues: Protected peptide fragments in solution-phase synthesis can sometimes be poorly soluble. The use of solvent mixtures like DCM/DMF can help to improve solubility.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex and bioactive peptides. Its unique combination of a D-amino acid configuration and orthogonal protecting groups allows for the strategic construction of peptides with enhanced stability and tailored functionalities. By understanding the principles behind its application and mastering the detailed protocols for its incorporation and deprotection, researchers can effectively leverage this reagent to advance their work in drug discovery and peptide-based therapeutics.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Technical Support Center: Solid-Phase Synthesis of Arg-Gly-Tyr-Ser-Leu-Gly. (2025). BenchChem.
  • (PDF) Peptide Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water | Journal of the American Chemical Society. (2023, January 26). Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Constructing bioactive peptides with pH-dependent activities - PMC - NIH. (n.d.). Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Neo-kyotorphin (Thr-Ser-Lys-Tyr-Arg), a new analgesic peptide - PubMed. (n.d.). Retrieved from [Link]

  • Sources of Lipopeptides and Their Applications in Food and Human Health: A Review. (n.d.). Retrieved from [Link]

  • Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot | ACS Polymers Au. (n.d.). Retrieved from [Link]

  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Bioactive peptides: Synthesis, sources, applications, and proposed mechanisms of action. (n.d.). Retrieved from [Link]

  • Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC - NIH. (2024, March 26). Retrieved from [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.). Retrieved from [Link]

  • The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - Frontiers. (2021, March 1). Retrieved from [Link]

  • Synthesis and interfacial behavior of poly(Lys-Tyr-Tyr-Lys) - PubMed. (n.d.). Retrieved from [Link]

  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Bioactive peptides: Synthesis, applications, and associated challenges - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic Ultrashort Cationic Lipopeptides Induce Systemic Plant Defense Responses against Bacterial and Fungal Pathogens - PMC - NIH. (n.d.). Retrieved from [Link]

  • Fmoc solid phase peptide synthesis? - ResearchGate. (2021, November 11). Retrieved from [Link]

  • .. .. Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. (n.d.). Retrieved from [Link]

  • A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry - Edinburgh Research Explorer. (n.d.). Retrieved from [Link]

  • Synthesis of Lipopeptides Using Vegetable Oils by Newly Isolated Strain of Serratia marcescens G8-1: Genomic Characterization and Process Performance - MDPI. (n.d.). Retrieved from [Link]

  • Lipopeptides - synthesis and their properties - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating Peptide Synthesis: A Troubleshooting Guide for H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing H-D-Lys(Z)-Obzl HCl in their peptide synthesis workflows. The unique combination of the benzyloxycarbonyl (Z or Cbz) protecting group on the side-chain amine and the benzyl ester (Obzl) on the C-terminus presents specific challenges. Understanding and mitigating potential side reactions is critical for achieving high-purity, target peptides. This document provides in-depth, experience-driven answers to common issues, structured to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of this compound.

Q1: What is the primary application of this compound in peptide synthesis?

A1: this compound is a derivative of the D-isomeric form of lysine. It is primarily used in solution-phase peptide synthesis, though it has applications in solid-phase peptide synthesis (SPPS), particularly within a Boc/Bzl protection strategy.[1] The Z group protects the ε-amino group of the lysine side chain, while the benzyl ester protects the C-terminal carboxylic acid.[1][2] This "quasi-orthogonal" protection scheme allows for the selective deprotection of the Nα-Boc group under moderately acidic conditions (like trifluoroacetic acid, TFA), while the Z and Obzl groups remain stable until they are removed simultaneously under stronger conditions, typically strong acids like anhydrous hydrogen fluoride (HF) or catalytic hydrogenolysis.[3][4][5]

Q2: Why are the Z and Obzl protecting groups considered "quasi-orthogonal" and not fully orthogonal?

A2: A truly orthogonal protection strategy involves protecting groups that are removed by entirely different chemical mechanisms (e.g., acid vs. base vs. transition metal catalysis).[4][6][7] In the case of a Boc/Bzl strategy utilizing Lys(Z)-Obzl, both the temporary Nα-Boc group and the "permanent" Z and Obzl side-chain/C-terminus protecting groups are acid-labile.[3] The strategy's success relies on the significant difference in acid lability: the Boc group is removed by moderate acids like TFA, whereas the Z and Obzl groups require much stronger acids like HF for cleavage.[1][3] This difference in reactivity, while practical, doesn't meet the strict definition of orthogonality.

Q3: What are the most common side reactions associated with the Z (Cbz) and Obzl groups?

A3: The primary side reactions include:

  • Premature deprotection: Partial loss of the Z or Obzl group during repeated Nα-deprotection cycles (e.g., with TFA in Boc-SPPS), leading to undesired side-chain branching or truncated sequences.[2]

  • Trifluoroacetylation: The newly exposed ε-amino group of lysine can be capped by trifluoroacetic acid (TFA) during deprotection steps, leading to a permanently blocked side chain.[8]

  • Guanidinylation: Inadvertent conversion of the lysine side-chain amine to a homoarginine residue, particularly when using certain carbodiimide or uronium/guanidinium-based coupling reagents.[9][10]

  • Side reactions during final cleavage: During HF cleavage, the benzyl carbocations generated from the removal of Z and Obzl groups can alkylate nucleophilic residues like Tryptophan (Trp) or Methionine (Met).[11]

Section 2: Troubleshooting Guide - Diagnosis and Mitigation of Side Reactions

This section provides a deeper dive into specific problems, their root causes, and actionable solutions.

Issue 1: Unexpected Mass Peaks Corresponding to Side-Chain Branching

Diagnosis: You observe peaks in your LC-MS analysis with a mass corresponding to the addition of one or more amino acids to the lysine side chain. This indicates that the Z-group was prematurely removed during synthesis, exposing the ε-amino group to subsequent coupling steps.[2]

Causality: The benzyloxycarbonyl (Z) group, while generally stable to TFA, can be slowly cleaved upon repeated exposure, especially during the synthesis of long peptides. The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group is often preferred in Boc-SPPS for its enhanced stability against TFA.[2]

Mitigation Strategies:

  • Switch to a More Stable Protecting Group: For demanding syntheses, substitute this compound with H-D-Lys(2-Cl-Z)-Obzl HCl . The electron-withdrawing chlorine atom increases the acid stability of the carbamate.[2]

  • Minimize Deprotection Times: Adhere strictly to the minimum time required for complete Nα-Boc removal. Over-exposure to TFA increases the risk of Z-group cleavage.

  • Alternative Nα-Protection: If feasible within your synthetic scheme, consider using Fmoc chemistry where the basic conditions for Fmoc removal (e.g., piperidine) are orthogonal to the acid-labile Z group.[12]

Issue 2: Peptide Termination by an Irreversible Nε-Modification (+96 Da)

Diagnosis: Mass spectrometry reveals a significant portion of your target peptide with a mass increase of 96 Da on the lysine residue. This is a strong indicator of Nε-trifluoroacetylation.

Causality: This side reaction occurs if the Z-group is prematurely cleaved, exposing the lysine side-chain amine. During the subsequent Nα-Boc deprotection step, the TFA can acylate this newly freed amine, forming a highly stable trifluoroacetyl (TFA) amide.[8] This terminates the possibility of any further desired side-chain modification.

Prevention Protocol:

  • Reagent Choice: The most effective prevention is to use a more acid-stable protecting group like 2-Cl-Z as mentioned above.[2]

  • Alternative Deprotection: In cases where TFA is problematic, consider using HCl in a non-nucleophilic organic solvent like dioxane (1-2 M) for the Boc deprotection steps. This avoids the introduction of the trifluoroacetyl moiety.[13]

  • Mechanism Awareness: The mechanism involves the formation of trifluoroacetyl esters on resin hydroxymethyl groups, which then act as acylating agents. Using stable resin linkages like phenylacetamidomethyl (PAM) resins can reduce this risk.[8]

Issue 3: Formation of Homoarginine - Unexpected Guanidinylation (+42 Da)

Diagnosis: Your mass spectrum shows a +42 Da adduct on the lysine residue, consistent with the conversion of the primary amine to a guanidinium group.

Causality: This side reaction is often associated with the use of certain coupling reagents, particularly uronium or guanidinium salts like HBTU, TBTU, or HATU. These reagents can react with the N-terminal amino group of the peptide chain, leading to a guanidino side product that terminates chain elongation.[10] If the Lys(Z) group is prematurely removed, the exposed side-chain amine can undergo a similar reaction. Some guanidinating reagents can also be used intentionally to convert lysine to homoarginine on-resin.[14]

Mitigation Strategies:

  • Coupling Reagent Selection: If guanidinylation is a problem, switch to a different class of coupling reagent. Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like Ethyl Cyano(hydroxyimino)acetate (OxymaPure®) are generally less prone to this side reaction.

  • Ensure Complete Protection: The primary defense is ensuring the stability of the Z-group throughout the synthesis. Any premature deprotection creates the substrate for this side reaction.

  • pH Control: Maintain careful control of the pH during coupling. The reaction should not be overly basic, as this can promote side reactions. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard.

Data Summary: Protecting Group Stability and Side Reaction Propensity
Protecting GroupRelative Stability to TFAPrimary Side Reaction RiskRecommended Application
Z (Cbz) ModeratePremature deprotection, TrifluoroacetylationSolution-phase, shorter peptides in Boc-SPPS
2-Cl-Z HighLower risk of premature deprotectionStandard for Boc-SPPS involving Lysine[2]
Boc Low (labile)N/A (used for Nα-protection)Standard for Nα-protection in Boc-SPPS[3]

Section 3: Experimental Protocols and Workflows

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines a standard manual coupling cycle on a Merrifield resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 1 x 2 minutes and 1 x 20 minutes.

  • Washes: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DMF (5x).

  • Neutralization: Treat the resin with 10% DIPEA in DMF (v/v) for 2 x 2 minutes.

  • Washes: Wash the resin with DMF (5x).

  • Coupling:

    • Pre-activate the incoming Boc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow to react for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Return to Step 2 for the next cycle.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant fume hood and apparatus.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 12 hours.

  • Scavenger Addition: Place the dried resin in the HF reaction vessel. Add a scavenger mixture to trap the reactive carbocations generated during cleavage. A common scavenger is anisole (1.0 mL per gram of resin).[11] For peptides containing Trp, the addition of p-cresol or thiocresol is recommended.[15]

  • HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Under vacuum, condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.[11]

  • Cleavage Reaction: Transfer the reaction vessel to an ice bath (0 °C) and allow the cleavage reaction to proceed for 1 hour with stirring.[15]

  • HF Removal: Evaporate the HF under a stream of nitrogen gas, followed by high vacuum to remove all traces.

  • Peptide Precipitation: Triturate the remaining resin and scavenger mixture with cold diethyl ether.

  • Isolation: Filter the precipitated crude peptide and wash several times with cold diethyl ether to remove scavengers.

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain a dry powder ready for purification.

Diagrams and Visualizations

Workflow for Boc-SPPS incorporating H-D-Lys(Z)-Obzl

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection 1. Nα-Boc Deprotection (50% TFA/DCM) Wash_Neut 2. Wash & Neutralize (DMF, DIPEA) Deprotection->Wash_Neut Expose N-terminus Coupling 3. Couple Next AA (DIC/Oxyma) Wash_Neut->Coupling Prepare for coupling Wash_Final 4. Final Wash (DMF, DCM) Coupling->Wash_Final Form peptide bond Wash_Final->Deprotection Start next cycle End Resin-Bound Peptide (n+1) Wash_Final->End Start Resin-Bound Peptide (n) Start->Deprotection Cleavage Final Cleavage (e.g., Anhydrous HF) End->Cleavage Completed Sequence Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for a single cycle in Boc-SPPS.

Decision Tree for Troubleshooting Lysine Side Reactions

Troubleshooting_Lysine Start Unexpected Mass Peak on Lysine Residue? Mass_Plus_AA Mass = Lys + AA? Start->Mass_Plus_AA Yes Mass_Plus_96 Mass = Lys + 96 Da? Start->Mass_Plus_96 No Result_Branching Side-Chain Branching (Premature Z-deprotection) Mass_Plus_AA->Result_Branching Yes Mass_Plus_42 Mass = Lys + 42 Da? Mass_Plus_96->Mass_Plus_42 No Result_TFA Nε-Trifluoroacetylation Mass_Plus_96->Result_TFA Yes Result_Guan Guanidinylation Mass_Plus_42->Result_Guan Yes Sol_Branching Solution: 1. Use Lys(2-Cl-Z) 2. Minimize TFA exposure Result_Branching->Sol_Branching Sol_TFA Solution: 1. Use Lys(2-Cl-Z) 2. Use HCl/Dioxane for deprotection Result_TFA->Sol_TFA Sol_Guan Solution: 1. Change coupling reagent (e.g., DIC/Oxyma) 2. Ensure Z-group stability Result_Guan->Sol_Guan

Caption: Troubleshooting flowchart for common lysine side reactions.

References

  • Chen, Y., & Chen, Y. (2012).
  • AAPPTec. (n.d.).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Lam, K. S., et al. (2009).
  • Spps and side reactions in peptide synthesis. (2016). SlideShare.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Kent, S. B. H., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Pun, S. H., et al. (2014). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. PMC - NIH.
  • 1 H and 13 C NMR spectra of N e -trifluoroacetyl-L-lysine (Kt). (n.d.).
  • El-Faham, A., & Albericio, F. (2017).
  • Lysine let's you link things!
  • VI Protecting Groups and Orthogonal Protection Str
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. (2025).
  • Shen, W., & Stewart, J. M. (1995). Guanidination of a peptide side chain amino group on a solid support. PubMed - NIH.
  • Barlos, K., & Gatos, D. (2012). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.
  • Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing.
  • Gyros Protein Technologies. (2020).
  • BenchChem. (2025). Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025).
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.).
  • Liu, L., et al. (2019). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed.
  • EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid. (n.d.).
  • Khadse, S. (2014).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. (2023).
  • 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.

Sources

Troubleshooting incomplete coupling of H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenges associated with the peptide coupling of H-D-Lys(Z)-Obzl HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during the synthesis of peptides utilizing this sterically hindered amino acid derivative. Our approach is rooted in mechanistic principles and field-proven strategies to ensure the integrity and success of your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The primary challenge stems from significant steric hindrance. This compound possesses two bulky protecting groups: a benzyloxycarbonyl (Z) group on the side-chain ε-amine and a benzyl ester (Obzl) on the C-terminus. These groups physically obstruct the approach of the coupling reagents and the incoming N-terminal amine of the peptide chain, slowing down the rate of amide bond formation and often leading to incomplete reactions.

Q2: What is the significance of the "HCl" in the reagent name, and how does it impact the coupling reaction?

A2: The "HCl" indicates that the α-amino group is present as a hydrochloride salt. In this protonated state, the amine is not nucleophilic and cannot participate in the coupling reaction. Therefore, it is essential to add a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the salt and liberate the free amine, which can then react to form the peptide bond.[1]

Q3: How can I confirm that the coupling of this compound is incomplete?

A3: For solid-phase peptide synthesis (SPPS), the most common method is a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).[2] A positive result (typically an intense blue color) indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling. A negative result (yellow or colorless) suggests the coupling is complete.

Q4: Is racemization a significant concern when coupling this compound?

A4: While urethane-protected amino acids like those with a Z-group are generally resistant to racemization, the risk is never zero, especially during prolonged activation times or under harsh basic conditions required for difficult couplings.[1] The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate.[1] To mitigate this risk, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended as they suppress racemization.[1][3]

In-Depth Troubleshooting Guide for Incomplete Coupling

When a positive Kaiser test indicates an incomplete coupling of this compound, a systematic approach is required to identify the root cause and implement an effective solution.

Step 1: Initial Diagnosis & Reaction Monitoring

The first step is to confirm the extent of the incomplete coupling. A visual assessment of the Kaiser test can be informative:

  • Intense, dark blue solution and beads: Indicates a significant failure of the coupling reaction.

  • Light blue solution with some blue beads: Suggests a partial but incomplete coupling.

It is crucial to perform the Kaiser test correctly to avoid false positives. For instance, excessive heating can cause the premature removal of some N-terminal protecting groups, leading to a misleading blue color.[2]

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol).

  • Heat the tube at 100-120°C for 5 minutes.

  • Observe the color of the solution and the beads. A yellow/colorless result indicates complete coupling, while a blue/purple color signifies the presence of free primary amines.[4]

Step 2: Root Cause Analysis & Optimization Strategies

The flowchart below outlines a decision-making process for troubleshooting incomplete coupling based on the initial diagnosis.

Troubleshooting_Workflow Start Incomplete Coupling Detected (Positive Kaiser Test) Steric_Hindrance Primary Cause: Steric Hindrance from Z and Obzl groups Start->Steric_Hindrance Reagent_Choice Evaluate Coupling Reagent & Additives Steric_Hindrance->Reagent_Choice Base_Stoichiometry Verify Base Stoichiometry Steric_Hindrance->Base_Stoichiometry Reaction_Conditions Adjust Reaction Conditions Steric_Hindrance->Reaction_Conditions Solvent_System Assess Solvent System Steric_Hindrance->Solvent_System Recouple Perform a Second Coupling (Recoupling) Reagent_Choice->Recouple Base_Stoichiometry->Recouple Reaction_Conditions->Recouple Solvent_System->Recouple Capping Cap Unreacted Amines (e.g., with Acetic Anhydride) Recouple->Capping If Kaiser test is still positive Proceed Proceed to Next Synthesis Step Recouple->Proceed If Kaiser test is negative Capping->Proceed

Caption: Troubleshooting workflow for incomplete coupling.

Strategy 1: Optimize the Coupling Reagent and Additives

For sterically hindered amino acids, the choice of coupling reagent is critical. Standard carbodiimide reagents like DCC or DIC alone may be insufficient.

  • Aminium/Uronium and Phosphonium Reagents: Reagents such as HBTU, HATU, HCTU, and PyBOP are generally more effective for difficult couplings.[5] HATU and its oxyma-based counterpart COMU are often considered the most powerful due to the formation of highly reactive OAt and Oxyma esters, respectively.[1][5]

  • Additives: The use of additives is crucial. HOAt is superior to HOBt as it accelerates the coupling reaction and further minimizes racemization.[5] OxymaPure is a non-explosive and highly effective alternative to both.[1]

Coupling ReagentClassAdditiveKey Advantages for Hindered CouplingsPotential Side Reactions
DIC CarbodiimideHOBt/OxymaPureCost-effective, good for standard couplings.Lower reactivity, N-acylurea formation.
HBTU Aminium/Uronium(HOBt)Widely used, efficient for many sequences.Guanidinylation of the N-terminus if used in excess.[3]
HATU Aminium/Uronium(HOAt)Highly reactive, excellent for hindered residues.[5]Guanidinylation risk, higher cost.[6]
COMU Aminium/Uronium(OxymaPure)Reactivity comparable to HATU, non-explosive.[1]Guanidinylation risk.
PyBOP Phosphonium(HOBt)Efficient, byproducts are generally less problematic.Slower than HATU for the most difficult cases.
Strategy 2: Ensure Correct Base Stoichiometry

As this compound is a salt, a sufficient amount of a tertiary base is required for neutralization.

  • For Uronium/Phosphonium Reagents (e.g., HBTU, HATU): These reagents require a base for the activation step in addition to the base needed for neutralizing the HCl salt. A common protocol uses 2 equivalents of the amino acid, 1.95 equivalents of the coupling reagent, and 3-4 equivalents of a base like DIPEA relative to the resin loading.

  • For Carbodiimide Reagents (e.g., DIC/HOBt): Typically, one equivalent of a base like NMM is required specifically for the neutralization of the hydrochloride salt.[1]

Activation_Mechanism cluster_0 Step 1: Neutralization cluster_1 Step 2: Carboxyl Activation cluster_2 Step 3: Peptide Bond Formation AA_HCl H₂N⁺-Lys(Z)-Obzl · Cl⁻ AA_Free H₂N-Lys(Z)-Obzl (Free Amine) AA_HCl->AA_Free + 1 eq. Base1 Tertiary Base (e.g., DIPEA) Base1->AA_Free AA_Free_Final H₂N-Lys(Z)-Obzl AA_Free2 R-COOH (Incoming Amino Acid) Active_Ester Activated Ester (e.g., OAt Ester) AA_Free2->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base2 Tertiary Base Base2->Active_Ester Active_Ester2 Activated Ester Peptide Peptide Bond Formed Active_Ester2->Peptide AA_Free_Final->Peptide

Caption: General mechanism of peptide coupling.

Strategy 3: Modify Reaction Conditions
  • Double Coupling: If the first coupling is incomplete, the most straightforward approach is to repeat the coupling step with a fresh solution of the amino acid and reagents. This is often sufficient to drive the reaction to completion.

  • Increase Reaction Time: For hindered couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields. However, this must be balanced with the increased risk of racemization.

  • Elevate Temperature: Increasing the reaction temperature to 35-50°C can enhance reaction kinetics and disrupt potential peptide aggregation on the resin.[7] This should be used cautiously as it can also increase the rate of side reactions.

Strategy 4: Re-evaluate the Solvent System

The solvent plays a crucial role in solvating the growing peptide chain and the reagents.

  • DMF vs. NMP: N,N-Dimethylformamide (DMF) is the most common solvent. However, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its greater solvating power.[7]

  • Disrupting Solvents: In severe cases of aggregation, adding a small percentage of a "chaotropic" solvent like DMSO or using solvent mixtures such as DCM/DMF can help to break up secondary structures and improve coupling efficiency.[8]

Strategy 5: Capping

If, after a second coupling attempt, the Kaiser test remains positive, it is advisable to "cap" the unreacted amines. This involves acetylating the free amines with a reagent like acetic anhydride. Capping prevents the formation of deletion sequences (peptides missing one amino acid), which are often difficult to separate from the desired product during purification.

  • After the final coupling attempt, wash the resin thoroughly with DMF.

  • Prepare a capping solution (e.g., a 20% solution of acetic anhydride in DMF with 2 equivalents of DIPEA).

  • Add the capping solution to the resin and shake for 30-60 minutes.

  • Wash the resin extensively with DMF.

  • Perform a final Kaiser test. The result should now be negative (yellow), indicating that all unreacted amines have been capped.

By systematically applying these diagnostic and optimization strategies, researchers can effectively troubleshoot and overcome the challenges associated with the incomplete coupling of the sterically demanding this compound, leading to higher purity and yield of the target peptide.

References

  • BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. Available from: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available from: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Available from: [Link]

  • AAPPTec. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. Available from: [Link]

  • Grealis, J. et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Available from: [Link]

  • Zhang, Y. et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • de la Torre, B. G. et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available from: [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • Li, J. et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2005). Selective Cleavage of Cbz-Protected Amines. Available from: [Link]

  • ACS Publications. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Available from: [Link]

  • ACS Publications. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • National Library of Medicine. (1995). Comparative study of methods to couple hindered peptides. Available from: [Link]

  • National Library of Medicine. (1995). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. Available from: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available from: [Link]

  • Chempedia. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available from: [Link]

  • Biomatik. (n.d.). Peptide Synthesis FAQ. Available from: [Link]

  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Available from: [Link]

  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Available from: [Link]

  • National Library of Medicine. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Available from: [Link]

  • ACS Publications. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Available from: [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available from: [Link]

  • National Library of Medicine. (2024). Selective Oxidative Cleavage of Benzyl C-N Bond under Metal-Free Electrochemical Conditions. Available from: [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Available from: [Link]

  • MDPI. (2021). β-Hairpin-Based Peptide Hydrogels: The Case of MAX1. Available from: [Link]

  • National Library of Medicine. (2001). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Available from: [Link]

  • reposiTUm. (2025). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Available from: [Link]

  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Available from: [Link]

Sources

Strategies to avoid racemization of H-D-Lys(Z)-Obzl HCl during activation

Author: BenchChem Technical Support Team. Date: February 2026

A-Level-Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand that maintaining chiral purity is paramount to the success of your research and drug development efforts. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of racemization during the activation of H-D-Lys(Z)-Obzl HCl and similar Nα-protected amino acids.

Section 1: Understanding the Enemy: The Mechanism of Racemization

Before troubleshooting, it is crucial to understand the chemical basis of racemization. During peptide bond formation, the carboxylic acid of the N-protected amino acid must be "activated" to facilitate nucleophilic attack by the amino group of the adjacent residue. This activation, however, can inadvertently lead to the loss of stereochemical integrity at the α-carbon.

There are two primary pathways for racemization during the activation of Nα-protected amino acids[1][2]:

  • Direct Enolization (Path A): A base directly abstracts the proton from the α-carbon of the activated amino acid, forming an enolate intermediate. This planar intermediate can be reprotonated from either face, leading to a mixture of L- and D-isomers.

  • Oxazolone Formation (Path B): The activated carboxyl group can be intramolecularly attacked by the carbonyl oxygen of the urethane protecting group (like Z or Fmoc). This forms a 5(4H)-oxazolone intermediate. The oxazolone is readily deprotonated at the α-carbon by a base, forming a resonance-stabilized and planar aromatic oxazole ring. Subsequent reprotonation and ring-opening by the incoming amine nucleophile can occur from either side, resulting in racemization. This is often considered the predominant pathway for racemization.[3]

Urethane-based protecting groups like benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) are specifically designed to reduce the risk of racemization compared to simple acyl groups.[2] However, under non-optimal conditions, racemization can still be a significant issue.

Visualizing the Racemization Pathways

Racemization_Mechanisms cluster_main Activated Nα-Protected Amino Acid cluster_path_a Path A: Direct Enolization cluster_path_b Path B: Oxazolone Formation Activated_AA Activated L-Amino Acid (e.g., Active Ester) Enolate Planar Enolate Intermediate Activated_AA->Enolate Base -H⁺ Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Attack Racemic_Product Racemic Peptide (L- and D-isomers) Enolate->Racemic_Product + H⁺ + Amine Aromatic_Oxazole Aromatic Oxazole Intermediate Oxazolone->Aromatic_Oxazole Base -H⁺ Aromatic_Oxazole->Racemic_Product + H⁺ + Amine

Caption: Primary mechanisms of racemization during peptide coupling.

Section 2: Troubleshooting Guide - Minimizing Racemization of this compound

This section provides a question-and-answer formatted guide to directly address common issues and strategic choices in your experimental setup.

Q1: My peptide is showing significant diastereomeric impurities after coupling this compound. What is the most likely cause?

A1: The most common culprits for racemization are an inappropriate choice of coupling reagents, base, solvent, or suboptimal reaction conditions such as elevated temperature and prolonged reaction times. Each of these factors can promote the formation of the planar intermediates discussed in Section 1.

Q2: Which coupling reagents are best to avoid racemization?

A2: The choice of coupling reagent is critical. While many exist, they can be broadly categorized, and some are more prone to causing racemization than others.[1]

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, carbodiimides can lead to significant racemization. However, their performance is dramatically improved by the addition of racemization-suppressing additives.[1][2]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are highly efficient coupling reagents. However, they require the presence of a base for activation, which can increase the risk of racemization if not carefully controlled. Pre-activation of the amino acid before addition to the peptide-resin can help mitigate side reactions like guanidinylation.[4]

  • Phosphonium Salts (e.g., PyBOP®, PyAOP): Similar to uronium salts, these are very effective but also require a base. PyBrOP® is particularly reactive and should be used with caution as it can increase the risk of oxazolone formation and subsequent racemization with prolonged coupling times.[2]

  • Modern Reagents (e.g., COMU): Newer generation coupling reagents like COMU are specifically designed to minimize racemization by promoting rapid and efficient coupling, thereby reducing the lifetime of the activated species.[5]

Recommendation: For sensitive couplings involving this compound, a carbodiimide such as DIC in combination with an additive like OxymaPure or 6-Cl-HOBt is an excellent choice.[2][4] These additives form active esters that are more stable and less prone to racemization than the intermediates formed by carbodiimides alone.[1]

Q3: How does the choice of base impact racemization?

A3: The basicity and steric hindrance of the organic base used are major factors influencing racemization.[1] Stronger, less sterically hindered bases are more likely to abstract the α-proton, leading to higher levels of racemization.

BasepKa (approx.)Steric HindranceTendency for Racemization
Triethylamine (TEA)10.7LowHigh
N,N-Diisopropylethylamine (DIPEA/DIEA)10.1ModerateModerate
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine (TMP)7.43HighVery Low

Data compiled from various sources.[1]

Recommendation: Use a weaker, sterically hindered base. N-Methylmorpholine (NMM) is a good first choice.[1] In cases with a particularly high risk of racemization, the more sterically hindered 2,4,6-collidine can be beneficial.[2] Avoid strong, non-hindered bases like triethylamine (TEA) whenever possible.[1]

Q4: What is the role of the solvent and temperature in preventing racemization?

A4: Both solvent and temperature play a crucial role in controlling the rate of racemization.

  • Solvent: The polarity of the solvent can influence the rate of both the desired coupling reaction and the undesired racemization. Less polar solvents may suppress epimerization.[6] Commonly used solvents in peptide synthesis include:

    • Dimethylformamide (DMF): A highly polar aprotic solvent, it is an excellent solvent for most reagents but can sometimes promote racemization.

    • Dichloromethane (DCM): A less polar solvent that can be beneficial in reducing racemization.

    • N-Methylpyrrolidone (NMP): A polar aprotic solvent, often used to disrupt peptide aggregation.[4]

  • Temperature: Higher temperatures increase the rates of all chemical reactions, including racemization.[7] While elevated temperatures can be used to drive difficult couplings, they should be employed with caution.

Recommendation: Perform the coupling reaction at a low temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[2] This minimizes the rate of racemization while still allowing the coupling reaction to proceed to completion. For sensitive couplings, maintaining the reaction at 0°C for the entire duration may be necessary.

Q5: Are there any specific strategies for particularly difficult couplings where racemization is a persistent issue?

A5: Yes, for challenging sequences, consider the following advanced strategies:

  • In Situ Neutralization: In Boc-based solid-phase peptide synthesis (SPPS), in situ neutralization protocols can suppress side reactions, including racemization.[4]

  • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate the coupling reaction, reducing the overall reaction time and potentially minimizing the window for racemization to occur.[8]

  • Alternative Protecting Groups: In some cases, exploring different Nα-protecting groups that are less prone to oxazolone formation may be an option.[9]

Section 3: Experimental Protocols

Protocol 1: Low-Racemization Activation of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of this compound in a solution-phase synthesis.

Materials:

  • This compound

  • N-protected amino acid or peptide with a free carboxyl group

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation of the Amino Component:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add N-Methylmorpholine (NMM) (1.0 equivalent) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Pre-activation of the Carboxyl Component:

    • In a separate flask under an inert atmosphere, dissolve the N-protected amino acid or peptide (1.05 equivalents) and OxymaPure (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add DIC (1.1 equivalents) to the cooled solution.

    • Stir the mixture at 0°C for 20-30 minutes. A white precipitate of diisopropylurea (DIU) may begin to form.

  • Coupling Reaction:

    • Slowly add the pre-activated carboxyl component solution to the flask containing the neutralized this compound at 0°C.

    • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DIU.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by flash chromatography or recrystallization.

Protocol 2: Chiral Purity Analysis by HPLC

Assessing the extent of racemization is crucial. This requires a chiral HPLC method capable of separating the desired L-D dipeptide from the D-D diastereomer.[10][11]

General Workflow:

  • Method Development: Develop an HPLC method using a chiral stationary phase (e.g., a protein-based or cyclodextrin-based column) that can resolve the diastereomeric peptide products.[12]

  • Standard Preparation: Synthesize a small amount of the racemic standard (D-D diastereomer) to confirm the retention times of both isomers.

  • Sample Analysis: Analyze the purified peptide from your coupling reaction.

  • Quantification: Integrate the peak areas of both diastereomers to determine the percentage of racemization.

HPLC_Analysis_Workflow Start Crude Peptide Product Develop_Method Develop Chiral HPLC Method Start->Develop_Method Prep_Standard Prepare Racemic Standard Start->Prep_Standard Analyze_Sample Analyze Crude Product by HPLC Start->Analyze_Sample Develop_Method->Analyze_Sample Prep_Standard->Analyze_Sample Quantify Integrate Peaks & Calculate % Racemization Analyze_Sample->Quantify

Caption: Workflow for chiral purity analysis by HPLC.

Section 4: Frequently Asked Questions (FAQs)

Q: Does the Z (benzyloxycarbonyl) protecting group itself contribute to racemization? A: The urethane structure of the Z group is designed to suppress racemization by reducing the acidity of the α-proton and disfavoring the formation of the oxazolone intermediate compared to simple N-acyl groups.[2] However, under forcing conditions (strong base, high temperature), it can still participate in oxazolone formation.

Q: I am performing a solid-phase synthesis. Do the same principles apply? A: Yes, the fundamental principles of minimizing racemization through careful selection of reagents, bases, solvents, and temperature are identical for both solid-phase and solution-phase synthesis.[9]

Q: Are certain amino acids more prone to racemization than others? A: Yes. Cysteine and histidine are particularly susceptible to racemization.[4] Amino acids with electron-withdrawing groups in their side chains can also show an increased tendency for epimerization.[3]

Q: Can I use HOBt instead of OxymaPure? A: Yes, 1-hydroxybenzotriazole (HOBt) is a classic racemization suppressant and can be used. However, OxymaPure is a non-explosive alternative that often provides higher coupling rates and excellent suppression of racemization.[2] Another highly effective but explosive alternative is HOAt.[2]

Q: How can I confirm the stereochemical purity of my final product? A: The most reliable method is through chiral chromatography (HPLC or GC) after derivatization of the hydrolyzed peptide.[13][14] This allows for the separation and quantification of D- and L-amino acids.[13] NMR analysis using chiral shift reagents can also be employed in some cases.

References

  • John Trant. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Wang, Z., Wang, X., Wang, P., & Zhao, J. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Goodman, M., Keogh, P., & Anderson, H. (1977). Racemization studies in peptide synthesis using high-pressure liquid chromatography. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. Retrieved from [Link]

  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of Z-Ala-Phe-Lys(Z)-CH3. ElectronicsAndBooks. Retrieved from [Link]

  • Creation Ministries International. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation Ministries International. Retrieved from [Link]

  • PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. Retrieved from [Link]

  • ChemRxiv. (n.d.). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature. ChemRxiv. Retrieved from [Link]

  • CAT GmbH & Co. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides. CAT GmbH & Co. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Cfm Oskar Tropitzsch GmbH. (n.d.). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. Cfm Oskar Tropitzsch GmbH. Retrieved from [Link]

Sources

Optimizing deprotection conditions for H-D-Lys(Z)-Obzl HCl to prevent byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Deprotection of H-D-Lys(Z)-Obzl HCl

Welcome to our dedicated technical support guide for optimizing the deprotection of H-D-Lysine(Z)-Obzl HCl. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of removing benzyloxycarbonyl (Z) and benzyl ester (Obzl) protecting groups. Our goal is to provide you with field-tested insights, robust protocols, and effective troubleshooting strategies to minimize byproduct formation and maximize the yield of your target molecule, D-Lysine.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for deprotecting this compound, and what is the underlying mechanism?

The standard and most efficient method for the simultaneous cleavage of both the Z-group and the benzyl ester is catalytic hydrogenolysis .[1][2] This reaction typically employs a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂).[3]

Mechanism Insight: The process involves the cleavage of carbon-oxygen single bonds by hydrogen on the palladium catalyst surface.[4] The substrate adsorbs onto the catalyst, where hydrogen atoms are also present. The benzyl C-O bonds are reductively cleaved, liberating the free amine and carboxylic acid. The byproducts of this ideal reaction are toluene and carbon dioxide (from the decarboxylation of the carbamic acid intermediate), which are volatile and easily removed.[3]

DeprotectionMechanism Fig 1. Hydrogenolysis of this compound sub This compound cat Pd/C Catalyst + H₂ sub->cat Reaction Conditions side_reaction Ring Saturation (Undesired Pathway) sub->side_reaction Over-reduction prod D-Lysine HCl cat->prod Desired Hydrogenolysis byprods Toluene + CO₂ cat->byprods sat_byprod Saturated Byproducts side_reaction->sat_byprod

Caption: Fig 1. Hydrogenolysis of this compound

Q2: What are the most common byproducts encountered during this deprotection?

The primary challenge in this deprotection is managing the formation of two main types of byproducts:

  • Incompletely Deprotected Intermediates: This occurs when only one of the two protecting groups is removed, resulting in H-D-Lys(Z)-OH or H-D-Lys-Obzl. This is usually a sign of an incomplete or stalled reaction.

  • Ring-Saturated Byproducts: This is a more problematic side reaction where the aromatic rings of the benzyl and/or Z-group are hydrogenated to form cyclohexyl rings.[5][6] This over-reduction is often irreversible and leads to impurities that can be difficult to separate from the desired product. This issue is a known bottleneck in complex syntheses.[2][7]

Q3: How does ring saturation occur and why is it a problem?

Ring saturation is an undesired hydrogenation reaction that competes with the desired hydrogenolysis pathway.[5] Certain palladium catalysts, particularly those with very high activity or specific surface properties, can catalyze the reduction of the stable aromatic ring in addition to cleaving the C-O bonds.[2] This side reaction is problematic because the resulting saturated byproducts have physicochemical properties (e.g., polarity, molecular weight) very similar to the target D-Lysine, making purification by standard chromatography or crystallization challenging.

Q4: How can I effectively monitor the reaction to avoid these issues?

Effective real-time monitoring is crucial for success. We recommend using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the product. The highly polar D-Lysine product will typically have a very low Rf value (often staying at the baseline) in common organic solvent systems (e.g., EtOAc/Hexane). A ninhydrin stain is excellent for visualizing the primary amine of the product.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most reliable methods. They allow for precise quantification of the starting material, product, and any byproducts (including ring-saturated species). This data is essential for determining the optimal reaction time and preventing over-reduction.

Troubleshooting Guide

Problem: My reaction is very slow or has stalled completely.

This is a common issue that almost always points to catalyst deactivation or inefficiency.

Troubleshooting_SlowReaction Fig 2. Troubleshooting a Slow or Stalled Reaction problem { Problem: Slow/Stalled Reaction | Investigate Potential Causes} cause1 Catalyst Inactivity - Old or improperly stored Pd/C - Low catalyst loading problem:p->cause1 cause2 Catalyst Poisoning - Sulfur or nitrogen compounds in solvent - Impurities in starting material problem:p->cause2 cause3 Insufficient Hydrogen - Leak in the hydrogenation apparatus - Inadequate agitation (poor gas-liquid mixing) problem:p->cause3 cause4 Solvent Issues - Poor substrate solubility - Solvent reacting with catalyst or substrate problem:p->cause4 solution1 Solution - Use fresh, high-quality Pd/C - Increase catalyst loading (e.g., to 10-20 mol%) cause1->solution1 solution2 Solution - Use high-purity, degassed solvents - Purify starting material if necessary cause2->solution2 solution3 Solution - Check system for leaks - Increase stirring/shaking speed - Consider increasing H₂ pressure cause3->solution3 solution4 Solution - Change solvent (e.g., MeOH, EtOH, THF/H₂O) - Ensure solvent is inert cause4->solution4

Caption: Fig 2. Troubleshooting a Slow or Stalled Reaction

Expert Insight: Catalyst poisoning is a frequent culprit. Low-valent sulfur compounds are notorious poisons for palladium catalysts.[1] Ensure your solvents are high-purity and that your starting material is free from contaminants from previous synthetic steps.

Problem: I'm seeing significant formation of ring-saturated byproducts.

This indicates that the reaction conditions are favoring hydrogenation over hydrogenolysis.

Causality: Highly active catalysts, extended reaction times, high hydrogen pressure, and certain solvents can all promote the undesired saturation of the aromatic rings. The key is to moderate the catalyst's activity towards arene hydrogenation without stopping the desired C-O bond cleavage.[5][6]

Solutions:

  • Catalyst Pre-treatment: A highly effective strategy involves intentionally "pre-treating" the catalyst to suppress its activity towards arene hydrogenation.[8] This creates a more selective catalyst for the desired hydrogenolysis.

  • Use of Additives: Certain additives can inhibit ring hydrogenation. Mild bases like ammonia or pyridine have been shown to be effective inhibitors of benzyl ether hydrogenolysis, though this may need careful optimization.[9]

  • Switch to Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas and can be milder.[10] It uses a hydrogen donor molecule, such as 1,4-cyclohexadiene or ammonium formate, to generate hydrogen in situ.[1][10] This can provide better selectivity and reduce the risk of over-reduction.

  • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like methanol or ethanol are common. Sometimes, a co-solvent system like THF/water or EtOAc/acetic acid can modulate reactivity and improve results.

Optimized Protocols and Data

The following protocols provide a standard method and an optimized alternative to mitigate byproduct formation.

Table 1: Comparison of Deprotection Methodologies
ParameterProtocol 1: Standard HydrogenolysisProtocol 2: Optimized Transfer Hydrogenolysis
Method Catalytic HydrogenationCatalytic Transfer Hydrogenation
Catalyst 10% Pd/C (5-10 mol% by weight)10% Pd/C (10-20 mol% by weight)
Hydrogen Source H₂ gas (1-4 atm)Ammonium Formate (HCOONH₄) (5-10 eq)
Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH)
Temperature Room Temperature (20-25 °C)Room Temperature to 40 °C
Key Advantage Fast, common, high throughputAvoids H₂ gas, often milder and more selective
Primary Risk High risk of ring saturation with active catalysts or long reaction times.[5]Slower reaction times; requires removal of formate salts.
Protocol 1: Standard Catalytic Hydrogenolysis
  • Setup: To a round-bottom flask or hydrogenation vessel, add this compound (1.0 eq) and a solvent (e.g., methanol, 10-20 mL per gram of substrate).

  • Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Argon).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) under the inert atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (typically 1-4 atm or a balloon).

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous agitation is critical for ensuring efficient gas-liquid-solid mixing.

  • Monitoring: Monitor the reaction progress every 1-2 hours using LC-MS or TLC. Stop the reaction immediately upon full consumption of the starting material to prevent over-reduction.

  • Workup: Once complete, carefully purge the vessel with inert gas again. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude D-Lysine HCl.

Protocol 2: Optimized Transfer Hydrogenolysis (To Prevent Ring Saturation)

This method is an excellent alternative when ring saturation is a concern.[10]

  • Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate).

  • Reagent Addition: Add ammonium formate (5-10 equivalents) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% by weight).

  • Reaction: Stir the mixture at room temperature or warm gently to 30-40 °C. The reaction progress can be monitored by observing gas (CO₂) evolution, but TLC or LC-MS is more reliable.

  • Monitoring: Check the reaction progress every 30-60 minutes.

  • Workup: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude product will contain the desired D-Lysine HCl along with formate salts. Further purification (e.g., recrystallization or ion-exchange chromatography) may be required to remove these salts.

References

  • Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Gucinski, A. C., & Norris, J. L. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(11), 1943–1954. [Link]

  • Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • ResearchGate. (2020). Optimised Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

  • ChemRxiv. (n.d.). Site-selective copper(I) catalyzed hydrogenation of amides. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Hydrogenolysis. [Link]

  • James, T. D. G., et al. (1987). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 109(25), 7779–7783. [Link]

  • Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • Irrgang, T., et al. (2020). Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides. Journal of the American Chemical Society, 142(30), 13013–13025. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Kumar, A., et al. (2024). Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives? ACS Catalysis, 14(2), 1083–1095. [Link]

  • ResearchGate. (2021). The deprotection of Lys(Mtt) revisited. [Link]

  • Crawford, C., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1635–1644. [Link]

  • Royal Society of Chemistry. (2020). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. [Link]

  • Crawford, C., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1635–1644. [Link]

  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

Sources

Technical Support Center: Aggregation in Peptides Containing H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing aggregation in synthetic peptides that incorporate the H-D-Lys(Z)-Obzl HCl building block. As a fully protected amino acid derivative, its inherent hydrophobicity presents unique challenges during synthesis, purification, and handling. This resource is designed to explain the underlying causes of these issues and provide actionable, field-proven protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions - The Science of Aggregation

This section addresses the fundamental principles governing the aggregation of peptides containing this compound. Understanding the "why" is critical to effectively implementing the "how" in your laboratory work.

Q1: Why is my peptide containing this compound so prone to aggregation?

A1: The primary cause is the significant hydrophobicity imparted by the two protecting groups on the lysine derivative.[1][2][3]

  • Benzyloxycarbonyl (Z) group: This group, protecting the side-chain ε-amino function, is large and aromatic, significantly reducing the peptide's affinity for aqueous or polar organic solvents.[4]

  • Benzyl ester (Obzl) group: This C-terminal protecting group further amplifies the overall hydrophobicity of the peptide chain.[5]

This combination effectively masks the charged, hydrophilic nature of the lysine side chain and the C-terminal carboxylate. The peptide chain, therefore, prefers to associate with other peptide chains (self-aggregation) to minimize its interaction with the surrounding polar solvent, a phenomenon known as hydrophobic collapse. This process is a leading cause of poor solubility and incomplete reactions during synthesis.[1][6]

Q2: How does aggregation manifest during Solid-Phase Peptide Synthesis (SPPS)?

A2: During SPPS, aggregation leads to the formation of secondary structures, such as β-sheets, where peptide chains align and form intermolecular hydrogen bonds.[1][7] This creates a physical barrier that prevents reagents from reaching the N-terminus of the growing peptide chain attached to the resin.[8]

Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The resin beads may appear shrunken or clumped, as the collapsed peptide chains prevent solvent penetration.[1][8]

  • Sluggish or Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps become slow and inefficient, as indicated by failed ninhydrin or TNBS tests.[1]

  • Broadened UV Peaks: In automated synthesizers, a flattened and broadened UV absorbance profile during Fmoc deprotection is a classic sign of aggregation.[8]

Q3: What is the role of the hydrochloride (HCl) salt in this context?

A3: The HCl salt signifies that the N-terminal α-amino group is protonated, carrying a positive charge. While electrostatic repulsion between these positive charges can sometimes mitigate aggregation, this effect is often overwhelmed by the strong hydrophobic interactions from the Z and Obzl groups.[9] However, the presence and concentration of salts in your final solution can have complex and sometimes unpredictable effects on peptide stability by modulating electrostatic screening (Debye-Hückel effects) and interactions with the solvent (Hofmeister effects).[10] At low concentrations, salts can increase solubility ("salting in"), but at high concentrations, they can promote aggregation ("salting out").[11]

Part 2: Troubleshooting Guide - A Step-by-Step Workflow

If you are encountering issues, this workflow provides a logical sequence of steps to diagnose and resolve aggregation problems.

G cluster_0 Problem Identification cluster_1 During SPPS cluster_2 Post-Synthesis (Handling & Purification) cluster_3 Verification start Observe Aggregation (Poor solubility, failed synthesis, gel formation) phase At which stage is the problem occurring? start->phase spps_check Are you using standard DMF as solvent? phase->spps_check Synthesis post_check Is the peptide insoluble in standard HPLC solvents (e.g., ACN/Water)? phase->post_check Purification/ Handling spps_sol Switch to aggregation- disrupting solvents. (e.g., NMP, 25% DMSO in DMF) spps_check->spps_sol Yes spps_mech Incorporate structure- breaking elements or use chaotropic salts. spps_sol->spps_mech If problem persists verify Characterize Peptide (HPLC, MS, DLS) to confirm purity and aggregation state. spps_mech->verify post_sol Use a systematic solubilization protocol. (See Protocol 1) post_check->post_sol Yes post_opt Optimize solution pH and consider organic modifiers or denaturants. post_sol->post_opt If solubility is still low post_opt->verify

Caption: Troubleshooting workflow for peptide aggregation.

Part 3: Key Experimental Protocols

These detailed protocols provide validated methods for overcoming the most common challenges associated with this compound-containing peptides.

Protocol 1: Systematic Solubilization of Hydrophobic Peptides

This protocol uses a stepwise approach to find a suitable solvent system, starting with the least harsh conditions. Always test solubility on a small aliquot of your peptide first.[12]

Objective: To achieve complete dissolution of the lyophilized peptide for purification or bioassay.

Materials:

  • Lyophilized peptide

  • Sterile, deionized water

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • 10% Acetic Acid solution

  • 10% Ammonium Hydroxide solution

  • 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea

Procedure:

  • Initial Assessment: Analyze your full peptide sequence. The presence of the Lys(Z)-Obzl makes it inherently hydrophobic. Note the number of other charged (Asp, Glu, Arg, His) versus non-polar residues.[13]

  • Step 1 (Aqueous System):

    • Add a small amount of sterile deionized water to an aliquot of the peptide.

    • Vortex gently. If it doesn't dissolve, proceed to the next step.

  • Step 2 (Acidic/Basic Modification):

    • Based on the overall charge of the deprotected final peptide, choose an acid or base. For most sequences containing the protected Lys, the overall character will be neutral or hydrophobic, but if other charged residues are present, this step is useful.

    • If the peptide is basic, add a few drops of 10% acetic acid.

    • If the peptide is acidic, add a few drops of 10% ammonium hydroxide.

    • Vortex. If dissolution is not achieved, proceed to the next step after neutralizing if necessary.

  • Step 3 (Organic Solvent):

    • Add the minimum volume of DMSO required to dissolve the peptide. Vortex thoroughly.

    • Once dissolved, slowly add your desired aqueous buffer to the DMSO-peptide solution, vortexing continuously to prevent the peptide from precipitating out. Caution: Ensure DMSO is compatible with your downstream application.

  • Step 4 (Strong Denaturants - For Characterization/Refolding):

    • If the peptide remains insoluble, it is severely aggregated.

    • Use a strong denaturant like 6 M GdmCl or 8 M Urea to solubilize the peptide.[14] This is often necessary for subsequent purification but may require removal for biological assays.

Protocol 2: Mitigating On-Resin Aggregation During SPPS

Objective: To improve coupling efficiency and final purity by preventing peptide chain aggregation during synthesis.

Procedure:

  • Solvent System Modification:

    • Instead of 100% Dimethylformamide (DMF), use a more effective solvating mixture. N-Methyl-2-pyrrolidone (NMP) is often superior for hydrophobic sequences.[6]

    • Alternatively, use a mixture of 25% DMSO in DMF to disrupt hydrogen bonding.

  • Use of Chaotropic Salts:

    • Perform a wash step with a solution of 0.8 M LiCl in DMF prior to coupling. This helps to break up secondary structures.

    • Note: Ensure the salt is thoroughly washed away before the coupling step to avoid interference with the activation chemistry.

  • Incorporate "Structure-Breaking" Elements:

    • If the sequence allows, strategically insert a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid approximately every six residues.[7][15] These temporary backbone modifications disrupt the hydrogen bonding patterns that lead to β-sheet formation and are cleaved during the final TFA treatment.[1][15]

  • Optimize Coupling Conditions:

    • Increase the coupling time (double coupling) or use a more potent activating agent like HATU or HBTU.

StrategyMechanism of ActionWhen to Use
NMP or DMSO/DMF Solvent Improves solvation of the growing peptide chain.[1][6]For sequences with high hydrophobicity.
Chaotropic Salts (e.g., LiCl) Disrupts intermolecular hydrogen bonds.When aggregation is detected via poor swelling or failed couplings.
Pseudoproline Dipeptides Temporarily introduces a kink in the peptide backbone, preventing β-sheet formation.[1][15]Proactively, in long or known "difficult" sequences.
Increased Temperature Provides energy to overcome activation barriers and disrupt aggregates.Use with caution; can increase side reactions like racemization.

Part 4: Characterization of Aggregates

Confirming the presence and nature of aggregates is crucial for troubleshooting.

G cluster_0 Is Aggregation Occurring? cluster_1 Qualitative Methods cluster_2 Quantitative Methods start Suspected Aggregation visual Visual Inspection (Precipitate, cloudiness) start->visual sec SEC-HPLC (Void volume peak) start->sec dls Dynamic Light Scattering (DLS) (Measures particle size distribution) start->dls rp_hplc Analytical RP-HPLC (Broad peaks, poor recovery) start->rp_hplc

Caption: Methods for characterizing peptide aggregation.

  • Analytical RP-HPLC: Aggregated peptides often result in broad peaks, peak tailing, or complete retention on the column.[2] Comparing the chromatogram of a freshly dissolved sample to one that has been incubated can reveal the formation of aggregates over time.

  • Size Exclusion Chromatography (SEC-HPLC): This is a direct method to separate monomers from dimers, oligomers, and larger aggregates. The appearance of peaks in the void volume is a strong indicator of high-molecular-weight species.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide quantitative data on the extent of aggregation.

References

  • Vetri, V. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170027. Retrieved from [Link]

  • denChemiker. (2016). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Reddit. Retrieved from [Link]

  • Lederer, F. (2015). Can higher sodium chloride concentration influence the protein aggregation? ResearchGate. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(51), 18324-18345. Retrieved from [Link]

  • Structural Characterization of Peptide Aggregates. (n.d.). ResearchGate. Retrieved from [Link]

  • Malmsten, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(5), 1235-1246. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]

  • Structural Identification and Antioxidant Activity of Pine Nut Peptide–Zinc Chelate Complex. (2023). Molecules, 28(13), 5089. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • H-Lys(Z)-OBzl | C21H26N2O4.HCl. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Aggregation dynamics of charged peptides in water: effect of salt concentration. (2019). bioRxiv. Retrieved from [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. (2007). Protein Science, 16(10), 2155-2163. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. Retrieved from [Link]

  • Unusual aggregation properties of single amino acid L-Lysine hydrochloride. (2020). ChemRxiv. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Peptide aggregation analysis laboratory. (n.d.). FILAB. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Anaspec. Retrieved from [Link]

  • Preventing Protein Aggregation. (2014). Biozentrum, University of Basel. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 185. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Wuhan Zonkai. Retrieved from [Link]

  • H-L-Lys(Z)-OBzl.HCl suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of H-D-Lys(Z)-Obzl HCl Reaction Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of H-D-Lys(Z)-Obzl HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing impurities in this protected amino acid. Here, we will delve into the common challenges encountered during its synthesis and analysis, providing expert insights, troubleshooting strategies, and validated protocols to ensure the integrity of your results.

Section 1: Understanding the Molecule and Potential Impurities

This compound is a derivative of the amino acid D-lysine, where the side-chain amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (Obzl).[1][2][3][4] These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.[5][6] However, their presence and the reactions involved in their introduction and removal can lead to a variety of impurities.

FAQ 1: What are the most common impurities I should expect in my this compound sample?

The impurity profile of this compound can be complex and is highly dependent on the synthetic route and purification methods employed. Based on the chemistry of the protecting groups and the lysine molecule itself, you should be vigilant for the following types of impurities:

  • Starting Material Impurities: Residual amounts of unprotected D-lysine or partially protected intermediates.

  • Diastereomeric Impurities: The presence of the L-enantiomer, H-L-Lys(Z)-Obzl HCl, is a common process-related impurity that can arise from the starting materials or racemization during synthesis.

  • Over-alkylation/Benzylation Impurities: Impurities formed by the reaction of benzylating agents at the alpha-amino group.

  • Incompletely Protected Species: For instance, H-D-Lys-Obzl HCl (lacking the Z-group) or H-D-Lys(Z)-OH (lacking the Obzl-group).

  • Deprotection-Related Impurities: During the removal of other protecting groups in a larger peptide synthesis, premature cleavage of the Z or Obzl groups can occur.[7][8]

  • Side-Reaction Products: Unwanted reactions such as the formation of dimers or other adducts. For example, Nε-branching at the lysine side chain can be a side reaction during peptide synthesis.[9]

  • Degradation Products: this compound can degrade under certain conditions (e.g., harsh pH, high temperature, or light exposure), leading to a variety of degradation products.[10][11][12][13]

The following diagram illustrates the potential sources of impurities in the synthesis of this compound:

cluster_impurities Potential Impurities This compound This compound Starting Materials Starting Materials Starting Materials->this compound Incomplete Reaction Unreacted Starting Materials Unreacted Starting Materials Starting Materials->Unreacted Starting Materials Reaction Conditions Reaction Conditions Reaction Conditions->this compound Side Reactions Diastereomers (L-form) Diastereomers (L-form) Reaction Conditions->Diastereomers (L-form) Over-benzylated Products Over-benzylated Products Reaction Conditions->Over-benzylated Products Incompletely Protected Species Incompletely Protected Species Reaction Conditions->Incompletely Protected Species Purification Purification Purification->this compound Co-elution Storage & Handling Storage & Handling Storage & Handling->this compound Degradation Degradation Products Degradation Products Storage & Handling->Degradation Products

Caption: Sources of Impurities in this compound Synthesis.

Section 2: HPLC Method Development and Optimization

A robust HPLC method is the cornerstone of accurate impurity profiling.[14][15] For protected amino acids like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective analytical technique.

FAQ 2: What are the recommended starting conditions for an RP-HPLC method for this compound analysis?

For initial method development, a gradient elution method is recommended to ensure the separation of impurities with a wide range of polarities. Here is a well-established starting point:

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and selectivity for the hydrophobic Z and Obzl groups.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine-containing analyte and impurities.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this type of compound.
Gradient 20% to 80% B over 30 minutesA broad gradient helps to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nm and 254 nmThe peptide bond and aromatic rings of the protecting groups absorb at these wavelengths.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload.

This method should be considered a starting point and may require optimization for your specific sample and impurity profile.

The workflow for HPLC method development can be visualized as follows:

Define Analytical Goal Define Analytical Goal Select Column & Mobile Phase Select Column & Mobile Phase Define Analytical Goal->Select Column & Mobile Phase Initial Gradient Run Initial Gradient Run Select Column & Mobile Phase->Initial Gradient Run Evaluate Chromatogram Evaluate Chromatogram Initial Gradient Run->Evaluate Chromatogram Optimize Gradient Optimize Gradient Evaluate Chromatogram->Optimize Gradient Poor Resolution? Poor Resolution? Evaluate Chromatogram->Poor Resolution? Fine-tune Other Parameters Fine-tune Other Parameters Optimize Gradient->Fine-tune Other Parameters Method Validation Method Validation Fine-tune Other Parameters->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis Adjust Mobile Phase pH/Organic Adjust Mobile Phase pH/Organic Poor Resolution?->Adjust Mobile Phase pH/Organic Adjust Mobile Phase pH/Organic->Optimize Gradient

Caption: HPLC Method Development Workflow.

Section 3: Troubleshooting Common HPLC Issues

Even with a well-developed method, chromatographic issues can arise. This section addresses some of the most common problems encountered during the analysis of this compound.

FAQ 3: My peaks are broad and tailing. What could be the cause and how can I fix it?

Peak broadening and tailing are common issues in HPLC and can be caused by a variety of factors.[16][17][18]

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions The free amine group of lysine can interact with residual silanols on the silica-based column, leading to tailing.* Increase the concentration of the ion-pairing agent (TFA): This will help to mask the silanol groups. * Use a base-deactivated column: These columns are specifically designed to minimize silanol interactions.
Column Overload Injecting too much sample can lead to peak distortion.* Reduce the injection volume or sample concentration.
Extra-column Volume Excessive tubing length or a large detector flow cell can contribute to peak broadening.* Use shorter, narrower ID tubing where possible. * Ensure all fittings are properly made to minimize dead volume.
Column Contamination Accumulation of strongly retained impurities on the column can affect peak shape.* Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). * Use a guard column to protect the analytical column.
FAQ 4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample.[16]

Potential Cause Explanation Troubleshooting Steps
Carryover from Previous Injection Strongly retained components from a previous run can elute in a subsequent analysis.* Implement a column wash step with a strong solvent at the end of each run. * Inject a blank (mobile phase) run to confirm carryover.
Contaminated Mobile Phase Impurities in the solvents or additives can appear as peaks.* Use high-purity, HPLC-grade solvents and fresh additives. * Filter all mobile phases before use.
Leaching from System Components Components of the HPLC system (e.g., seals, tubing) can leach contaminants.* Flush the system thoroughly with a strong, organic solvent. * If the problem persists, inspect and replace worn seals or tubing.

Section 4: Forced Degradation Studies

To comprehensively identify potential degradation products, forced degradation studies are an invaluable tool.[10][11][12][13] These studies involve subjecting the this compound sample to harsh conditions to accelerate its degradation.

FAQ 5: How do I perform a forced degradation study for this compound?

A systematic approach is crucial for obtaining meaningful results from a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose to Stress Conditions: Aliquot the stock solution and expose it to the following conditions in separate vials:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize (if necessary): Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analyze by HPLC: Inject the stressed samples and a control (unstressed) sample into the HPLC system.

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the main peak area.

The following diagram outlines the forced degradation workflow:

cluster_stress Stress Conditions Prepare Sample Solution Prepare Sample Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Sample Solution->Expose to Stress Conditions Acidic Acidic Expose to Stress Conditions->Acidic Basic Basic Expose to Stress Conditions->Basic Oxidative Oxidative Expose to Stress Conditions->Oxidative Thermal Thermal Expose to Stress Conditions->Thermal Photolytic Photolytic Expose to Stress Conditions->Photolytic Analyze by HPLC Analyze by HPLC Acidic->Analyze by HPLC Basic->Analyze by HPLC Oxidative->Analyze by HPLC Thermal->Analyze by HPLC Photolytic->Analyze by HPLC Identify Degradation Products Identify Degradation Products Analyze by HPLC->Identify Degradation Products

Caption: Forced Degradation Study Workflow.

By understanding the potential impurities, employing a robust HPLC method, and systematically troubleshooting any issues, you can confidently and accurately analyze the purity of your this compound samples.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. Retrieved from [Link]

  • Wiley-VCH. (2002). Protection Reactions. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Wang, W., Singh, S., & Li, N. (2011). Forced degradation of recombinant monoclonal antibodies: A practical guide. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 209-222.
  • Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Retrieved from [Link]

  • Gorog, S. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • AAPPTec. (n.d.). H-D-Lys-OBzl HCl TosOH, D-Lysine benzyl ester hydrochloride tosylate mixed sal. Retrieved from [Link]

  • Agilent Technologies. (2010).
  • Jakes, B., et al. (2023). Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. Journal of Pharmaceutical and Biomedical Analysis, 236, 115711.
  • Wiley-VCH. (2002). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
  • Reverter, D., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(16), 4935.
  • ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]

  • Google Patents. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • Ziblim, Z., et al. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Advances, 13(49), 34689-34700.
  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Erickson, B. W., & Merrifield, R. B. (1973). Use of chlorinated benzyloxycarbonyl protecting groups to eliminate N.epsilon.-branching at lysine during solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3757-3763.
  • Uyama, H., et al. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3957-3964.
  • Ziblim, Z., et al. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Advances, 13(49), 34689-34700.
  • BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 1-38.
  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • Ziblim, Z., et al. (2023). The lysine degradation pathway analyzed with H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. Retrieved from [Link]

Sources

Why is my H-D-Lys(Z)-Obzl HCl deprotection incomplete?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Chemistry Division

Introduction

This technical guide addresses a frequently encountered issue in peptide synthesis: the incomplete removal of the N-ε-benzyloxycarbonyl (Z) and carboxybenzyl (Bzl) protecting groups from H-D-Lys(Z)-OBzl HCl via catalytic hydrogenation. This process, known as hydrogenolysis, is fundamental for liberating the lysine side chain and the C-terminus for subsequent coupling steps or final product generation. An incomplete reaction can lead to complex purification challenges and low yields of the desired peptide.

This document provides a structured troubleshooting framework, detailed protocols, and an in-depth analysis of the underlying chemical principles to help you diagnose and resolve deprotection issues.

Initial Diagnosis: Is My Reaction Truly Incomplete?

Before troubleshooting, it's crucial to confirm that the deprotection is genuinely incomplete and not an artifact of the analysis or workup.

Q1: How can I reliably determine if my deprotection is incomplete?

A1: The most reliable methods are chromatographic and spectroscopic. You should see a clear shift from the starting material to the product.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The starting material, this compound, is relatively nonpolar. The product, D-Lysine hydrochloride, is highly polar. On a silica plate, you should see the spot corresponding to the starting material (higher Rf) disappear and a new spot appear at or near the baseline (low Rf).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for monitoring peptide reactions.[1][2] The protected starting material will have a significantly longer retention time than the fully deprotected, more polar product. Incomplete deprotection will result in multiple peaks: starting material, product, and potentially mono-deprotected intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of aromatic protons from the Z (benzyloxycarbonyl) and OBzl (benzyl ester) groups (typically in the δ 7.3-7.4 ppm region) is a definitive indicator of a complete reaction.

Troubleshooting Flowchart

If you have confirmed that your reaction is incomplete, the following flowchart provides a logical path to identify the root cause.

Deprotection_Troubleshooting cluster_start Initial State cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate & Reagents start Incomplete Deprotection Confirmed (TLC/HPLC/NMR) cat_check Check Catalyst Activity start->cat_check cond_check Evaluate Reaction Conditions start->cond_check sub_check Analyze Starting Material start->sub_check cat_age Is the catalyst old or previously used? cat_check->cat_age Assess Age/ Handling cat_poison Suspect Catalyst Poisoning? (e.g., Sulfur, Halogens, Amines) cat_check->cat_poison Assess Purity/ Contamination cat_sol_age Action: Use fresh, high-quality catalyst. Consider pre-reduction. cat_age->cat_sol_age cat_sol_poison Action: Increase catalyst loading. Use a poison-resistant catalyst (e.g., Pd(OH)₂/C). Purify starting material. cat_poison->cat_sol_poison cond_h2 Check Hydrogen Source & Delivery cond_check->cond_h2 cond_solvent Is the solvent appropriate and pure? cond_check->cond_solvent cond_temp Is the reaction temperature adequate? cond_check->cond_temp cond_sol_h2 Action: Ensure leak-free system. Purge thoroughly with H₂. Consider transfer hydrogenation. cond_h2->cond_sol_h2 cond_sol_solvent Action: Use high-purity, degassed solvent. Switch to a different solvent (e.g., MeOH, EtOH, AcOH). cond_solvent->cond_sol_solvent cond_sol_temp Action: Gently warm the reaction (e.g., to 30-40 °C), monitoring for side reactions. cond_temp->cond_sol_temp sub_purity Is the this compound pure? sub_check->sub_purity sub_sol_purity Action: Recrystallize or purify the starting material before reaction. sub_purity->sub_sol_purity

Sources

Technical Support Center: Optimizing H-D-Lys(Z)-Obzl HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Base Selection and Troubleshooting

Welcome to the technical support guide for optimizing peptide coupling reactions involving H-D-Lys(Z)-Obzl HCl. This resource is designed for researchers, chemists, and drug development professionals who seek to enhance coupling efficiency, minimize side reactions, and troubleshoot common issues. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower your decision-making in the lab.

Frequently Asked Questions (FAQs)
Q1: Why is the selection of a base so critical when using this compound?

The starting material, this compound, is a hydrochloride salt. The primary role of a base is to neutralize this salt, deprotonating the α-ammonium group to liberate the free α-amine. This free amine is the active nucleophile that attacks the activated carboxyl group of the coupling partner to form the peptide bond.[1]

Beyond simple neutralization, the base plays a crucial role in the overall reaction environment:

  • Activation: Many modern coupling reagents, particularly aminium/uronium and phosphonium salts like HATU or PyBOP, require a tertiary base to facilitate the formation of the active ester intermediate.[2]

  • Side Reaction Control: The nature and strength of the base can significantly influence the rate of side reactions, most notably racemization of the activated amino acid.[3][4]

An incorrect choice of base can lead to incomplete reactions, low yields, or a complex mixture of impurities that complicates purification.

Q2: My coupling reaction with this compound has failed or is low-yielding. What are the likely causes related to the base?

When a synthesis fails, it's essential to analyze the reaction's components systematically.[5] If you suspect the base is the culprit, consider these points:

  • Insufficient Base Stoichiometry: You must add at least one equivalent of base to neutralize the HCl salt. If you are also coupling a carboxylic acid that is a salt (e.g., a TFA salt), you will need an additional equivalent. Furthermore, coupling reagents like HBTU/HATU often require an additional equivalent of base for optimal activation. A common mistake is underestimating the total acid present in the reaction.

  • Base pKa and Strength: The base must be strong enough to deprotonate the α-ammonium ion of the lysine derivative (pKa ≈ 9.0) but not so strong that it causes undesirable side reactions.[6] If the base is too weak, the concentration of the free amine nucleophile will be too low for the reaction to proceed efficiently.

  • Steric Hindrance: A highly hindered base like Diisopropylethylamine (DIPEA) is often preferred because its bulkiness minimizes its potential to act as a nucleophile itself, which could attack the activated ester.

Q3: I'm observing diastereomeric impurities in my product. How is this related to my choice of base?

The presence of diastereomers is a strong indicator of racemization. Racemization occurs when the α-proton of the activated carboxylic acid is abstracted, leading to a loss of stereochemical integrity. The choice of base is a major contributing factor.

A strong, non-hindered base can accelerate this proton abstraction. This is a significant concern, especially during difficult or slow couplings where the activated intermediate exists for a prolonged period.[3] To mitigate racemization:

  • Switch to a Weaker Base: Consider replacing DIPEA with a less basic amine like N-methylmorpholine (NMM).

  • Use a More Hindered Base: While DIPEA is already hindered, in extreme cases, a base like 2,4,6-collidine might be employed.

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.[3]

  • Incorporate Additives: Ensure your coupling protocol includes additives like Oxyma Pure or HOBt, which are known to suppress racemization by forming an active ester that is more resistant to epimerization.[1][4]

Troubleshooting Guide: Base Selection and Coupling Efficiency

This section provides a structured approach to selecting the appropriate base and troubleshooting common issues.

Data Presentation: Comparison of Common Bases in Peptide Synthesis

The selection of a base is a balance between its ability to facilitate the reaction and its potential to cause unwanted side reactions. The table below summarizes the properties of the most frequently used bases.

BaseStructurepKa (Conjugate Acid)Key Characteristics & Field Insights
Diisopropylethylamine (DIPEA / Hünig's Base) DIPEA Structure~10.7Pros: Highly hindered, preventing it from acting as a nucleophile. Good solubilizing agent. Cons: Strong basicity can promote racemization in sensitive couplings.[3] Expert Tip: The workhorse for most standard couplings. Use 2-3 equivalents for aminium-based couplings.
N-Methylmorpholine (NMM) NMM Structure~7.4Pros: Significantly less basic than DIPEA, reducing the risk of racemization.[3] Cons: Can be less effective for very difficult or sterically hindered couplings. Expert Tip: An excellent first choice when coupling racemization-prone amino acids or in fragment condensation.
2,4,6-Collidine Collidine Structure~7.4Pros: Similar basicity to NMM but with greater steric hindrance.[3] Cons: Can be a weaker nucleophile scavenger. Its viscosity can make it slightly more difficult to handle. Expert Tip: A valuable alternative to NMM for minimizing racemization, especially in solution-phase synthesis.

Note: pKa values can vary slightly depending on the solvent and measurement conditions.[7]

Mandatory Visualization: Decision Workflow for Base Selection

The following diagram outlines a logical workflow for selecting the optimal base for your this compound coupling reaction.

BaseSelectionWorkflow start Start: Coupling this compound check_salt Is the incoming carboxyl component a salt? (e.g., TFA salt) start->check_salt add_base_eq Add 1 equivalent of base for the carboxyl component. check_salt->add_base_eq Yes assess_racemization Assess Racemization Risk (e.g., coupling to Cys, His, or a sterically hindered residue) check_salt->assess_racemization No add_base_eq->assess_racemization high_risk High Risk assess_racemization->high_risk High low_risk Low / Standard Risk assess_racemization->low_risk Standard choose_nmm Select N-Methylmorpholine (NMM) or 2,4,6-Collidine high_risk->choose_nmm choose_dipea Select Diisopropylethylamine (DIPEA) low_risk->choose_dipea coupling_reagent Select Coupling Reagent (e.g., HATU, HBTU, DIC) choose_nmm->coupling_reagent choose_dipea->coupling_reagent reagent_check Is it an Aminium/Uronium reagent (HATU, HBTU)? coupling_reagent->reagent_check add_reagent_base Add 1 additional equivalent of the selected base. reagent_check->add_reagent_base Yes final_protocol Final Protocol: 1. Dissolve protected AA and coupling reagent. 2. Add Base(s). 3. Add this compound. 4. Monitor reaction. reagent_check->final_protocol No (e.g., DIC) add_reagent_base->final_protocol

Caption: Decision workflow for selecting a base in peptide coupling.

Experimental Protocols
Protocol: Standard Coupling using HATU and DIPEA

This protocol is a robust starting point for coupling a standard Fmoc-protected amino acid to this compound.

Materials:

  • Fmoc-AA-OH (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM/DMF mixture

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottomed flask, dissolve the Fmoc-AA-OH (1.0 eq) and HATU (1.0 eq) in the chosen anhydrous solvent.

  • Stir the solution at room temperature for 1-2 minutes to allow for pre-activation.

  • Using a syringe, add DIPEA (2.5-3.0 eq) to the solution. The color may change (often to yellow).

  • Add this compound (1.0 eq) to the reaction mixture as a solid.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.[8] A typical reaction is complete within 2-4 hours.

  • Upon completion, quench the reaction (e.g., with water) and proceed with a standard aqueous workup to remove the urea byproduct and excess reagents.[9] A common workup involves washing the organic layer sequentially with dilute acid (e.g., 1N HCl), dilute base (e.g., 1N NaHCO₃), and brine.[9]

Self-Validation: The progress of the reaction can be validated by observing the consumption of the limiting starting material via LC-MS. The appearance of a single major product peak with the expected mass confirms a successful coupling.

Protocol: Racemization-Suppressed Coupling using DIC/Oxyma Pure and NMM

This protocol is recommended when coupling an amino acid that is prone to racemization.

Materials:

  • Fmoc-AA-OH (1.1 eq)

  • This compound (1.0 eq)

  • Oxyma Pure (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous DCM or THF

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottomed flask, suspend this compound (1.0 eq) in the anhydrous solvent.

  • Add NMM (1.1 eq) and stir for 5-10 minutes to ensure complete neutralization of the hydrochloride salt.

  • In a separate flask, dissolve Fmoc-AA-OH (1.1 eq) and Oxyma Pure (1.1 eq) in the anhydrous solvent.

  • Cool the amino acid/Oxyma solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) to the cooled amino acid solution and stir for 5 minutes for pre-activation.

  • Transfer the activated amino acid solution to the flask containing the neutralized this compound.

  • Allow the reaction to stir, letting it warm slowly to room temperature overnight.[8]

  • Monitor and work up the reaction as described in the standard protocol. The diisopropylurea byproduct from DIC is more soluble in organic solvents than the dicyclohexylurea from DCC, simplifying purification.[4]

References
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Introduction to Peptide Synthesis. [Link]

  • BuyersGuideChem. H-L-Lys(Z)-OBzl.HCl suppliers and producers. [Link]

  • University of Wisconsin-Madison. pKa Values of Common Bases. [Link]

  • University of Wisconsin-Madison. Bordwell pKa Table. [Link]

  • CEM Corporation. (2023). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Organic Syntheses. Z-L-Phg-Val-OMe. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

  • Protocols.io. (2022). Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

Sources

Common pitfalls when using H-D-Lys(Z)-Obzl HCl and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for H-D-Lys(Z)-Obzl HCl. As Senior Application Scientists, we understand that working with protected amino acids presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights into the common pitfalls associated with this compound and to offer robust, validated solutions to ensure the success of your experiments.

Introduction: Understanding Your Building Block

This compound, or Nε-Benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a common building block in peptide synthesis, particularly for creating peptides with non-natural D-amino acids. Its structure includes three key features that are central to its use and potential issues:

  • D-Stereocenter: The non-natural D-configuration is often crucial for therapeutic peptides to enhance stability against enzymatic degradation. Preserving this stereochemistry is paramount.

  • Side-Chain Protection (Z-group): The ε-amino group of the lysine side-chain is protected by a benzyloxycarbonyl (Z or Cbz) group.

  • C-Terminus Protection (Obzl-group): The α-carboxyl group is protected as a benzyl ester (Obzl).

  • N-Terminus Salt (HCl): The α-amino group is unprotected but exists as a hydrochloride salt, which has significant implications for solubility and reactivity.

The Z and Obzl groups are strategically chosen as they can typically be removed simultaneously in a single step via catalytic hydrogenation. This guide will address the most frequent questions and troubleshooting scenarios encountered when using this reagent.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Solubility and Handling

Question 1: I am struggling to dissolve this compound. Why is it poorly soluble and what is the recommended solvent?

This is a very common issue. The difficulty arises from the molecule's dual nature: it is an organic salt with large, nonpolar protecting groups (Z and Obzl) but also a charged hydrochloride salt at the α-amine. This combination limits its solubility in many common solvents.

  • The Cause: The ionic character of the hydrochloride salt favors polar solvents, while the bulky, aromatic protecting groups favor nonpolar organic solvents. This internal conflict makes it difficult to find a single solvent that effectively solvates the entire molecule.

  • Solution:

    • For coupling reactions, the solvent of choice is typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . These are polar aprotic solvents with a high dielectric constant, capable of dissolving both the polar and nonpolar parts of the molecule.

    • Gentle warming (30-40°C) and sonication can aid dissolution, but avoid excessive heat which could risk side reactions.

    • For analytical purposes (like HPLC), a mixture of acetonitrile (ACN) and water with an additive like trifluoroacetic acid (TFA) is typically used.

Section 2: Peptide Coupling Reactions

Question 2: My peptide coupling reaction is slow, incomplete, or has failed entirely. What did I do wrong?

The most common reason for coupling failure with this reagent is incomplete or improper neutralization of the α-amine hydrochloride salt .

  • The Mechanism: The α-amine must be in its free base form (a neutral -NH₂) to act as a nucleophile and attack the activated carboxyl group of the coupling partner. The starting material, this compound, contains a protonated, unreactive α-amine (-NH₃⁺Cl⁻).

  • The Pitfall: Adding coupling reagents (like HBTU, HATU, or EDC) before the amine is fully neutralized will lead to reaction failure. The amine is simply not available to react.

  • The Solution: Stoichiometric Base Addition

    • Dissolve the this compound in DMF or NMP.

    • Add one equivalent of a non-nucleophilic tertiary amine base. The most common choice is N,N-Diisopropylethylamine (DIPEA or Hünig's base) . Avoid secondary amines like piperidine or primary amines, as they can participate in the coupling reaction.

    • Stir the mixture for 5-10 minutes at room temperature to ensure complete neutralization before adding your activated carboxylic acid or coupling reagents.

Below is a DOT script visualizing the essential neutralization and coupling workflow.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Coupling cluster_2 Outcome A Dissolve this compound in DMF/NMP B Add 1.0 eq. of DIPEA (Hünig's Base) A->B Creates free α-amine C Add Coupling Reagents (e.g., HBTU, HOBt) B->C Proceed once amine is free D Add N-protected Amino Acid C->D E Reaction Monitoring (HPLC) D->E F Successful Peptide Bond Formation E->F

Caption: Workflow for successful peptide coupling.

Question 3: Can I use other bases like triethylamine (TEA)?

While TEA can be used, DIPEA is generally preferred. TEA has a slightly higher risk of causing racemization at the activated carboxylic acid coupling partner, especially with sensitive amino acids. DIPEA's bulky isopropyl groups make it a more sterically hindered and non-nucleophilic base, which minimizes side reactions.

Section 3: Deprotection Pitfalls

Question 4: What is the standard method for removing both the Z and Obzl groups, and why is my deprotection incomplete?

The standard and most efficient method for removing both the Z (Cbz) and Obzl (benzyl ester) groups simultaneously is catalytic hydrogenation . This reaction uses hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C).

The reaction is: Peptide-Lys(Z)-Obzl + H₂ (excess) --(Pd/C)--> Peptide-Lys-OH + Toluene + CO₂

Failure is almost always due to catalyst poisoning or improper reaction setup.

  • Troubleshooting Incomplete Hydrogenation

Common CauseExplanation & Solution
Catalyst Poisoning Sulfur-containing compounds (e.g., from peptides with Met or Cys) or residual halides can irreversibly poison the palladium catalyst. Solution: Ensure the starting material is free of sulfur impurities. If unavoidable, use a larger amount of catalyst (e.g., 20-30% w/w) or a poison-resistant catalyst if available.
Poorly Active Catalyst The Pd/C catalyst may be old or have been improperly handled (exposed to air for too long). Solution: Use fresh, high-quality catalyst for each reaction. Perform the reaction under a positive pressure of hydrogen.
Incorrect Solvent The solvent must be able to dissolve the peptide and not interfere with the reaction. Solution: Methanol (MeOH) , Ethanol (EtOH) , or Acetic Acid (AcOH) are excellent choices. DMF is a known inhibitor of some Pd catalysts and should be avoided as the primary solvent for hydrogenation. If your peptide is only soluble in DMF, use it as a co-solvent in the smallest amount possible with MeOH or EtOH.
Insufficient Hydrogen The reaction requires a sufficient supply of hydrogen. Solution: For small-scale reactions, using a hydrogen balloon is often sufficient. For larger scales or difficult deprotections, a Parr hydrogenator apparatus that provides positive pressure (20-50 psi) is much more effective. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be used.

Below is a DOT script visualizing the deprotection workflow.

G cluster_0 Step 1: Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup cluster_3 Caution A Dissolve Protected Peptide in MeOH or EtOH B Add Pd/C Catalyst (5-10% w/w) A->B C Flush vessel with N₂ or Ar B->C J Warning: Pd/C is flammable! Do not expose dry catalyst to air. B->J D Introduce H₂ Source (Balloon or Parr Shaker) C->D Inert atmosphere E Stir vigorously at RT D->E F Monitor by HPLC/TLC/MS E->F G Filter through Celite® to remove Pd/C F->G Upon completion H Concentrate filtrate G->H I Purify deprotected peptide H->I

Caption: Workflow for catalytic hydrogenation deprotection.

Question 5: Can I selectively remove the Z group OR the Obzl group?

This is not recommended with this specific building block. Both the Z group and the benzyl ester are cleaved by the same mechanism (hydrogenolysis). Attempting to achieve selectivity is extremely difficult and will likely result in a mixture of partially and fully deprotected products, creating a significant purification challenge.

If selective deprotection is required for your synthesis strategy, you must choose a building block with orthogonal protecting groups. For example:

  • For selective side-chain deprotection: Use H-D-Lys(Boc)-Obzl, where the Boc group can be removed with acid (like TFA) while the Obzl group is stable.

  • For selective C-terminus deprotection: Use H-D-Lys(Z)-OAll, where the Allyl ester (OAll) can be removed with a palladium(0) catalyst under conditions that do not affect the Z group.

Section 4: Quality Control and Analysis

Question 6: How can I confirm the stereochemical integrity (D-configuration) of the lysine residue in my final peptide?

Maintaining the D-configuration is critical. While standard coupling conditions with reagents like HBTU/DIPEA are designed to minimize racemization, it is good practice to verify the stereochemical purity of the final product.

  • The Method: Chiral Amino Acid Analysis

    • Total Hydrolysis: The final, purified peptide is completely hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.

    • Derivatization: The resulting amino acid mixture is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). This creates diastereomers.

    • RP-HPLC Analysis: The derivatized mixture is then analyzed by standard reverse-phase HPLC. The D- and L-amino acid derivatives will have different retention times, allowing for precise quantification of the D- to L-ratio and confirming that racemization has not occurred.

References

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • Vale, W., Rivier, C., & Brown, M. (1997). Peptide and Protein Synthesis. Academic Press. (This is a classic reference, general URL for the publisher provided) [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. [Link]

Technical Support Center: Optimizing H-D-Lys(Z)-Obzl HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling of H-D-Lys(Z)-Obzl HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific peptide coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound, providing explanations for the underlying causes and actionable solutions.

Problem: Slow or Incomplete Coupling Reaction

Q: My coupling reaction with this compound is proceeding very slowly or has stalled. What are the potential causes and how can I resolve this?

A: A slow or stalled reaction can be attributed to several factors, ranging from reagent choice to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Insufficient Activation of the Carboxylic Acid: The first step in peptide coupling is the activation of the carboxylic acid partner. If this activation is inefficient, the subsequent nucleophilic attack by the amine of this compound will be slow.

    • Solution: Ensure your coupling reagents are fresh and anhydrous. Consider switching to a more potent activating agent. For sterically hindered amino acids, reagents like HATU, HCTU, or COMU are often more effective than standard carbodiimides like DCC or EDC.[1] These reagents form highly reactive OAt or Oxyma esters, which can accelerate the coupling rate.[1]

  • Steric Hindrance: The bulky Z (benzyloxycarbonyl) and Obzl (benzyl ester) protecting groups on the lysine derivative can present significant steric challenges, slowing down the approach of the activated carboxylic acid.

    • Solution: Employing coupling reagents known to be effective for sterically hindered amino acids, such as TOTT or those that generate amino acid fluorides in situ, can be beneficial.[2] Additionally, increasing the reaction temperature can sometimes overcome the activation energy barrier, but must be done cautiously to avoid side reactions.

  • Poor Solubility of Reagents: If any of the reactants are not fully dissolved, the reaction will be heterogeneous and slow.

    • Solution: Screen different solvent systems. While DMF is a common choice, solvents like NMP or even greener alternatives like 2-MeTHF could offer better solubility for your specific substrates.[3][4] Gentle warming can also improve solubility, but again, monitor for potential side reactions.

  • Suboptimal pH: The free amine of this compound needs to be deprotonated to act as a nucleophile. The reaction medium's pH is critical.

    • Solution: Ensure you are using an appropriate amount of a non-nucleophilic base, such as DIEA or 2,4,6-collidine, to neutralize the HCl salt and maintain a basic environment. Typically, 2-4 equivalents of base are used.

Problem: Low Yield of the Desired Peptide

Q: I've completed the reaction, but my product yield is disappointingly low. What could be the contributing factors?

A: Low yields are often a result of competing side reactions or suboptimal reaction conditions. Consider the following possibilities:

  • Side Reactions Involving Protecting Groups: The Z and Obzl groups, while generally stable, can be susceptible to certain conditions.

    • Solution: Avoid harsh acidic or basic conditions that are not compatible with these protecting groups. The use of protecting groups is fundamental to prevent side reactions like polymerization.[5][6] Ensure that the deprotection steps for other parts of your molecule are orthogonal to the Z and Obzl groups.[5]

  • Racemization: The chiral integrity of the amino acid is paramount. Aggressive activation or prolonged exposure to basic conditions can lead to epimerization at the alpha-carbon.

    • Solution: The addition of additives like HOBt, HOAt, or Oxyma Pure is strongly recommended to suppress racemization, especially when using carbodiimides.[2] Running the reaction at lower temperatures can also minimize this side reaction.[2]

  • Formation of N-acylurea: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[2]

    • Solution: This side reaction is temperature-dependent, so maintaining low temperatures is crucial.[2] The use of additives like HOBt or HOAt can also help to trap the active intermediate and prevent this rearrangement.

Problem: Presence of Significant Impurities in the Crude Product

Q: My crude product analysis shows several unexpected peaks. What are the likely impurities and how can I prevent their formation?

A: The formation of impurities is a common challenge in peptide synthesis. Here are some likely culprits and how to address them:

  • Double Coupling or Unreacted Starting Material: This indicates an imbalance in the stoichiometry of your reactants.

    • Solution: Carefully monitor the reaction progress using techniques like TLC, HPLC, or LC-MS to determine the optimal reaction time.[7] Adjust the stoichiometry of your reagents; a slight excess of the carboxylic acid component and coupling reagent is often used to drive the reaction to completion.

  • Guanidinylation: If using aminium/uronium-based coupling reagents (like HATU or HBTU) in excess, they can react with the free amine to form a guanidinium byproduct.[2]

    • Solution: Avoid a large excess of the coupling reagent. A common strategy is to pre-activate the carboxylic acid for a short period before adding the amine component.[2]

  • Side Reactions from Unprotected Side Chains: If your other amino acid components have reactive side chains, they must be appropriately protected.[8]

    • Solution: Ensure that all reactive functionalities, such as hydroxyl, thiol, or other amino groups, are masked with suitable orthogonal protecting groups.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable coupling reagents for this compound?

A1: The choice of coupling reagent is critical. For a sterically demanding substrate like this compound, phosphonium and aminium salts are generally preferred over carbodiimides.

Coupling ReagentClassKey Advantages
HATU, HCTU Aminium SaltHigh reactivity, effective for hindered couplings, forms highly reactive OAt/O-6-ClBt esters.[1]
PyBOP Phosphonium SaltGenerates OBt esters, widely used for difficult couplings.[1]
COMU Aminium SaltHigh efficiency comparable to HATU, incorporates Oxyma Pure for enhanced safety and solubility.[2][3]
TOTT, TFFH MiscellaneousExcellent for sterically hindered amino acids, with TOTT showing lower racemization levels.[2]

Q2: How can I effectively monitor the progress of the coupling reaction?

A2: Real-time monitoring is crucial for optimizing reaction times and preventing side reactions.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for precise determination of completion.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and helps in identifying any byproducts formed during the reaction.[7]

  • Kaiser Test (for solid-phase synthesis): A qualitative colorimetric test to detect the presence of free primary amines. A negative result indicates complete coupling.[9][10]

  • Chloranil Test: Can be used to detect both primary and secondary amines, including proline.[11]

Q3: What are the optimal temperature and pH conditions for this coupling reaction?

A3:

  • Temperature: It is generally recommended to start the reaction at a low temperature (e.g., 0 °C) to minimize racemization and side reactions like N-acylurea formation.[2] If the reaction is slow, the temperature can be gradually raised to room temperature.

  • pH: A basic environment is necessary for the amine to be nucleophilic. The use of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine is standard. The amount of base should be sufficient to neutralize the HCl salt of the amine and the acid byproduct from the coupling reagent.

Q4: How do the Z and Obzl protecting groups influence the reaction?

A4: The benzyloxycarbonyl (Z) group on the side-chain amine and the benzyl (Bzl) ester on the C-terminus serve to prevent unwanted side reactions at these positions.[6] However, their bulkiness can sterically hinder the coupling reaction. These groups are stable to the mildly basic conditions of the coupling reaction but can be removed by catalytic hydrogenation.[12]

Experimental Workflow & Troubleshooting Logic

Below are diagrams illustrating a typical peptide coupling workflow and a decision-making process for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid & Coupling Reagent B Add Base A->B C Pre-activation (if applicable) B->C D Add this compound C->D E Reaction Monitoring (TLC, HPLC, LC-MS) D->E F Aqueous Wash E->F Reaction Complete G Purification (e.g., Chromatography) F->G H Characterization G->H

Caption: General Experimental Workflow for Peptide Coupling.

G start Reaction Issue? incomplete Incomplete Reaction? start->incomplete low_yield Low Yield? incomplete->low_yield No sol1 Check Reagent Activity Change Coupling Reagent Optimize Solvent/Temp incomplete->sol1 Yes impurity Impurities Present? low_yield->impurity No sol2 Check for Side Reactions (Racemization, N-acylurea) Use Additives (HOBt/Oxyma) low_yield->sol2 Yes sol3 Optimize Stoichiometry Monitor Reaction Closely Check Protecting Groups impurity->sol3 Yes sol sol

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of H-D-Lys(Z)-Obzl HCl: A Comparative Approach Using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a quality metric; it is the foundation upon which reliable and reproducible scientific outcomes are built. H-D-Lys(Z)-Obzl HCl, a critical protected amino acid derivative, serves as a fundamental building block in the solid-phase synthesis of many therapeutic peptides.[1] The presence of even minor impurities can compromise synthesis efficiency, introduce contaminants that are difficult to remove in downstream processes, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth, comparative analysis of the two cornerstone analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establishing a framework for a self-validating and scientifically rigorous purity assessment.

Section 1: The Gold Standard – Reversed-Phase HPLC for Quantitative Purity

High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) modality, is the universally accepted gold standard for determining the purity of peptides and their derivatives.[4][5] Its power lies in its ability to separate the target molecule from closely related impurities based on differences in their hydrophobicity.

The 'Why': Causality in Method Design

Our objective is to resolve this compound from potential impurities, such as precursors, side-products from synthesis (e.g., incomplete protection), or degradants.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for peptide and derivative separations due to its high hydrophobicity, which provides excellent retention and resolution for moderately polar molecules like our target compound.[6]

  • Mobile Phase Composition: A gradient of increasing organic solvent (typically acetonitrile, ACN) in an aqueous buffer is used. This allows for the elution of compounds in order of increasing hydrophobicity.

  • The Role of Trifluoroacetic Acid (TFA): The addition of a small amount (typically 0.1%) of TFA to both aqueous and organic mobile phases is critical. It serves two purposes:

    • Ion Pairing: TFA forms an ion pair with the positively charged amine groups on the molecule, neutralizing their charge and preventing undesirable interactions with residual silanols on the silica-based stationary phase. This results in sharper, more symmetrical peaks.

    • pH Control: It maintains a low pH (~2), ensuring consistent protonation of the analyte and impurities, leading to reproducible retention times.

  • UV Detection: Detection is typically performed at 210-220 nm. This wavelength is optimal for detecting the peptide bond (amide linkage) present in the Z-protecting group, ensuring that all related impurities are detected with reasonable sensitivity.

Experimental Protocol: A Self-Validating RP-HPLC Method

This protocol is designed to be self-validating through the incorporation of system suitability tests (SST), which ensure the chromatographic system is performing adequately before any sample analysis.

1. Instrumentation and Columns:

  • HPLC System: A high-pressure binary pump system (up to 600 bar), a temperature-controlled autosampler (set to 4°C), a column thermostat (set to 40°C), and a UV-Vis detector are required.[4]

  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

2. Reagents and Sample Preparation:

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.5 mg/mL.[7]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 215 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the sample solution.

  • Acceptance Criteria:

    • Precision: Relative Standard Deviation (RSD) of the main peak area ≤ 2.0%.[4]

    • Tailing Factor (Asymmetry): Between 0.9 and 1.5 for the main peak.

    • Theoretical Plates: > 2000 for the main peak.

5. Data Interpretation and Purity Calculation:

  • Purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all integrated peaks.

    • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

This method provides a robust and reliable quantitative measure of purity. However, it does not identify the chemical nature of the impurities detected.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) instrument HPLC System Setup (C18 Column, 40°C) prep_mobile->instrument prep_sample Sample Prep (0.5 mg/mL in Diluent) injection Inject Sample (10 µL) prep_sample->injection instrument->injection separation Gradient Elution (5-95% B over 25 min) injection->separation detection UV Detection (215 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation

Caption: Workflow for RP-HPLC purity analysis of this compound.

Section 2: Definitive Identification – Mass Spectrometry for Impurity Profiling

While HPLC excels at separation and quantification, mass spectrometry provides definitive structural information.[8] When coupled with HPLC (LC-MS), it becomes a powerful tool for confirming the identity of the main component and elucidating the structures of unknown impurities.[9]

The 'Why': Unmasking Impurities

The primary goal of using MS is to obtain the mass-to-charge ratio (m/z) of the main compound and each impurity separated by the HPLC. For this compound (Molecular Formula: C₂₁H₂₆N₂O₄·HCl, Molecular Weight: 406.9 g/mol ), the expected mass of the free base is 370.46 g/mol .

  • Ionization Technique: Electrospray Ionization (ESI) is ideal as it is a soft ionization technique that keeps the molecule intact.

  • Polarity: Positive ion mode is chosen because the two nitrogen atoms in the lysine backbone are readily protonated to form a positive ion ([M+H]⁺).

  • High-Resolution Mass Spectrometry (HRMS): Using HRMS (e.g., TOF or Orbitrap) provides highly accurate mass measurements, which can help determine the elemental composition of an impurity, significantly narrowing down the possibilities for its identity.

Hypothesizing Potential Impurities: An Experience-Driven Approach

A senior scientist does not just find impurities; they anticipate them. Based on the structure and synthesis of this compound, we can predict several common process-related and degradation impurities.

Impurity NameDescriptionExpected [M+H]⁺ (Monoisotopic)
Main Compound H-D-Lys(Z)-Obzl 371.1965
Impurity AH-D-Lys(Z)-OHHydrolysis of benzyl ester
Impurity BH-D-Lys-ObzlLoss of Z protecting group
Impurity CH-D-Lys-OHLoss of both protecting groups
Impurity DL-isomerDiastereomer

Note: Standard LC-MS cannot distinguish diastereomers (Impurity D). This requires a specialized technique like chiral chromatography.

Experimental Protocol: LC-MS for Identity Confirmation

The LC method remains largely the same as the HPLC protocol to allow for direct correlation of peaks. However, the mobile phase may be slightly modified if TFA is found to suppress the MS signal significantly, potentially replacing it with 0.1% formic acid.

1. Instrumentation:

  • LC-MS System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

2. LC Conditions:

  • Identical to the HPLC method described in Section 1.

3. MS Conditions:

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Mass Range: 100 - 1000 m/z.

  • Data Acquisition: Full Scan mode.

4. Data Interpretation:

  • Extract the mass spectrum for the main peak and each impurity peak from the total ion chromatogram (TIC).

  • Compare the measured accurate mass of the main peak with the theoretical mass of H-D-Lys(Z)-Obzl ([M+H]⁺ = 371.1965).

  • Compare the measured masses of impurity peaks with the theoretical masses of hypothesized impurities in the table above.

LCMS_Workflow cluster_id Impurity Identification lc_separation LC Separation (Same as HPLC) esi_source Electrospray Ionization (ESI) (Positive Mode) lc_separation->esi_source mass_analyzer HRMS Mass Analyzer (e.g., TOF, Orbitrap) esi_source->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition (Total Ion Chromatogram) detector->data_acquisition extract_mass Extract Mass Spectrum for each LC Peak data_acquisition->extract_mass compare_mass Compare Measured Mass to Theoretical Mass extract_mass->compare_mass identify Identify Impurity Structure compare_mass->identify

Caption: LC-MS workflow for impurity identification.

Section 3: A Comparative Analysis: HPLC-UV vs. LC-MS

These two techniques are not competitors but partners in a comprehensive quality assessment. Their strengths are complementary, and using both provides a holistic view of product purity.

FeatureRP-HPLC with UV DetectionLC-MS
Primary Purpose Quantitative analysis of purity and impurity levels.Qualitative analysis for identity confirmation and structural elucidation of impurities.
Information Provided Retention time, peak area (for quantification), peak shape.Mass-to-charge ratio (m/z), which reveals molecular weight and elemental composition (with HRMS).
Sensitivity Good (ng range).Excellent (pg-fg range), highly sensitive for trace impurity detection.
Specificity Relies on chromatographic separation. Co-eluting peaks can lead to inaccurate results.Highly specific due to mass analysis. Can distinguish co-eluting compounds if they have different masses.
Regulatory Standing The established method for purity testing in regulatory filings (e.g., FDA, EMA).[2]Essential for impurity characterization as required by regulatory bodies like the ICH.[3]
Complexity & Cost Relatively lower cost, widely available, and routine to operate.Higher instrument cost, more complex operation and data interpretation.

Section 4: Orthogonal and Alternative Methods

To ensure a complete analytical picture, orthogonal methods—which measure the same attribute via a different physical principle—are often employed.

  • Chiral HPLC: As mentioned, standard RP-HPLC cannot separate enantiomers. If the presence of the L-isomer, H-L-Lys(Z)-Obzl HCl, is a concern, a specialized chiral column and method are required to determine enantiomeric purity.

  • Quantitative Amino Acid Analysis (qAAA): This technique determines the net peptide content by hydrolyzing the product to its constituent amino acids and quantifying them.[6] This value accounts for non-peptidic components like water and counter-ions (e.g., chloride), providing a different but crucial measure of "purity" compared to HPLC's relative purity assessment.

  • Gas Chromatography (GC): While less common for this specific molecule, GC could be used to quantify residual solvents from the synthesis process, which are another class of potential impurities. A recent study has also explored GC-IDIR as a potential primary method for peptide purity analysis.[10]

Conclusion

The rigorous purity assessment of this compound is a non-negotiable step in ensuring the quality and integrity of peptide-based therapeutics and research. This guide demonstrates that a synergistic approach, leveraging the quantitative power of RP-HPLC and the definitive identifying capabilities of Mass Spectrometry , provides the most comprehensive and trustworthy data.

RP-HPLC serves as the robust, validated method for determining purity percentage, a critical release specification.[4][7] Simultaneously, LC-MS acts as the investigative tool, confirming the identity of the target compound and unmasking the chemical nature of any co-eluting or trace-level impurities.[8] By understanding the principles behind these methods and applying them within a self-validating framework, scientists can confidently attest to the quality of their starting materials, paving the way for successful downstream applications.

References

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Almac Group. (n.d.).
  • Chem-Impex International. (n.d.). Nε-Z-L-lysine benzyl ester hydrochloride. Chem-Impex.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
  • LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage.
  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis. AltaBioscience.
  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions.
  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec.
  • ResolveMass Laboratories Inc. (2025). Impurity profiling in peptides: Why It Matters in Drug Development.

Sources

A Senior Application Scientist's Guide to the ¹H NMR Characterization of H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount to ensure the integrity and success of downstream applications. H-D-Lys(Z)-Obzl HCl, or Nε-benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a crucial building block in peptide synthesis.[1][2] Its purity and structural identity must be rigorously confirmed before its incorporation into a peptide sequence. This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of this compound, grounded in field-proven insights and experimental data.

The Central Role of ¹H NMR in Structural Elucidation

While a suite of analytical tools is available for the characterization of protected amino acids, ¹H NMR spectroscopy stands out for its ability to provide a detailed structural fingerprint of the molecule. It allows for the unambiguous identification and quantification of the compound and its potential impurities, offering a level of structural insight that is often unmatched by other techniques.

Experimental Protocol: ¹H NMR Analysis of this compound

A meticulously executed experimental protocol is the foundation of reliable and reproducible NMR data. The following procedure is a self-validating system designed to ensure high-quality spectral acquisition.

1. Sample Preparation: The First Critical Step

The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation. For this compound, a white crystalline powder, proper dissolution and choice of solvent are crucial.[2]

  • Analyte: Weigh approximately 5-10 mg of this compound. The hydrochloride salt form generally enhances solubility in polar solvents.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which aids in the dissolution of the hydrochloride salt, and its ability to solubilize a wide range of organic molecules. Its residual proton signal appears around 2.50 ppm.[3] Alternatively, deuterated methanol (CD₃OD) can be used, with a residual peak around 3.31 ppm.[3]

  • Procedure:

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Gently vortex the vial to ensure complete dissolution. A clear, particulate-free solution is essential for optimal shimming and spectral resolution.

    • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Experiment: 1D ¹H NMR

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 4 seconds

  • Spectral Width (sw): 16 ppm

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as an internal reference.

Interpreting the ¹H NMR Spectrum: A Predicted Fingerprint

Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
Aromatic Protons (Z & Obzl)7.25 - 7.45Multiplet10H-
NH (Z-group)~7.8 - 8.2Triplet1H~5-6
α-CH~4.0 - 4.2Triplet1H~6-7
Benzylic CH₂ (Obzl)~5.2Singlet2H-
Benzylic CH₂ (Z)~5.0Singlet2H-
ε-CH₂~3.0 - 3.2Multiplet2H-
NH₃⁺~8.0 - 8.5Broad Singlet3H-
β-CH₂~1.7 - 1.9Multiplet2H-
γ-CH₂~1.3 - 1.5Multiplet2H-
δ-CH₂~1.4 - 1.6Multiplet2H-

Causality Behind the Predicted Chemical Shifts:

  • Aromatic Protons (7.25 - 7.45 ppm): The ten protons of the two phenyl rings from the benzyloxycarbonyl (Z) and benzyl (Obzl) groups are expected to resonate in this region. The electron-withdrawing nature of the adjacent carbonyl and ester groups deshields these protons, shifting them downfield.[4]

  • Amide NH (Z-group, ~7.8 - 8.2 ppm): The amide proton of the Z-group is expected to appear as a triplet due to coupling with the adjacent ε-CH₂ protons. Its downfield shift is attributed to the deshielding effect of the carbonyl group and its involvement in hydrogen bonding.

  • α-CH (~4.0 - 4.2 ppm): The proton on the alpha-carbon is adjacent to the ester carbonyl group and the protonated amino group, both of which are electron-withdrawing. This results in a significant downfield shift. It is expected to be a triplet due to coupling with the β-CH₂ protons.

  • Benzylic CH₂ (Obzl, ~5.2 ppm & Z, ~5.0 ppm): The methylene protons of the benzyl ester and the benzyloxycarbonyl group are in a deshielded environment due to the adjacent oxygen and aromatic ring. They typically appear as sharp singlets.[5]

  • ε-CH₂ (~3.0 - 3.2 ppm): These methylene protons are adjacent to the nitrogen of the Z-group, causing a downfield shift.

  • NH₃⁺ (~8.0 - 8.5 ppm): The protons of the free amino group at the α-carbon exist as an ammonium salt (HCl salt). These protons are typically broad due to rapid exchange with any residual water in the solvent and quadrupole broadening from the nitrogen atom.

  • Lysine Side Chain (β, γ, δ-CH₂, ~1.3 - 1.9 ppm): The methylene protons of the lysine side chain are in a more shielded, alkane-like environment and therefore resonate upfield. They will appear as complex multiplets due to overlapping signals and spin-spin coupling.[6]

dot graph "H-D-Lys(Z)-Obzl_HCl_Structure" { layout=neato; node [shape=plaintext, fontsize=10]; edge [fontsize=8];

} Molecular structure of this compound.

Identifying Potential Impurities

A key strength of ¹H NMR is its ability to detect and often identify impurities. Potential impurities in this compound can arise from the synthetic process and include:

  • Unreacted Starting Materials: Residual D-lysine would show characteristic signals for an unprotected amino acid.

  • Incomplete Protection/Esterification: The presence of H-D-Lys(Z)-OH would result in the absence of the benzyl ester signals (~5.2 ppm and the corresponding aromatic protons) and a change in the chemical shift of the α-CH proton.

  • Dipeptide Formation: If the α-amino group of one molecule reacts with the activated carboxyl group of another, a dipeptide impurity could form, leading to a more complex spectrum with additional amide and α-CH signals.

  • Racemization: While ¹H NMR is not the primary technique for determining enantiomeric purity, the presence of the L-enantiomer could potentially be detected by using a chiral solvating agent, which would induce separate signals for the two enantiomers.[7]

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR provides unparalleled structural detail, a comprehensive characterization often involves orthogonal techniques. The following table objectively compares ¹H NMR with High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Feature¹H NMR SpectroscopyHPLC (High-Performance Liquid Chromatography)Mass Spectrometry (MS)FTIR (Fourier-Transform Infrared Spectroscopy)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Measures the mass-to-charge ratio of ions.Measures the absorption of infrared radiation by molecular vibrations.
Information Provided Detailed molecular structure, connectivity, and stereochemistry. Quantitative analysis of components.Purity, number of components, and retention time. Chiral separations are possible with specialized columns.[8]Molecular weight and fragmentation patterns, which can aid in structural elucidation.Presence of specific functional groups (e.g., C=O, N-H, C-O).[1]
Strengths - Unambiguous structure determination- Quantitative without the need for identical standards- Non-destructive- High sensitivity and resolution for purity assessment- Well-established for routine quality control- Can separate enantiomers- Extremely high sensitivity (sub-picomole)- Provides accurate molecular weight- Can be coupled with HPLC (LC-MS) for enhanced separation and identification- Rapid and simple analysis- Provides a quick check for the presence of key functional groups
Limitations - Relatively low sensitivity compared to MS- Complex spectra for large molecules- Not ideal for separating complex mixtures- Does not provide detailed structural information on its own- Requires reference standards for identification- Does not provide stereochemical information- Fragmentation can be complex to interpret- Provides limited structural information- Not suitable for quantitative analysis
Application to this compound Ideal for primary structural confirmation and identifying impurities with distinct NMR signals.Excellent for assessing purity and detecting minor impurities. Chiral HPLC is the gold standard for determining enantiomeric excess.[9]Confirms the molecular weight (406.9 g/mol ) and can help identify impurities by their mass.Confirms the presence of the ester and carbamate carbonyl groups (~1735 cm⁻¹ and ~1690 cm⁻¹, respectively) and the N-H bond (~3300 cm⁻¹).[1][10]

dot graph "Characterization_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=8];

} Comprehensive characterization workflow.

Conclusion: An Integrated Approach to Ensure Quality

For the rigorous characterization of this compound, ¹H NMR spectroscopy is an indispensable tool, providing a wealth of structural information that is crucial for confirming the identity and purity of this key synthetic intermediate. However, a truly robust quality control strategy relies on an integrated approach. By combining the detailed structural insights from ¹H NMR with the high-sensitivity purity assessment of HPLC, the definitive molecular weight determination from mass spectrometry, and the rapid functional group confirmation from FTIR, researchers can have the utmost confidence in the quality of their starting materials, ultimately contributing to the success of their research and development endeavors.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.
  • Al-Jamal, K. T., Ruenraroengsak, P., Hartell, N., & Florence, A. T. (2006). An intrinsically fluorescent dendrimer as a nanoprobe of cell transport. Journal of Drug Targeting, 14(7), 475-484.
  • MDPI. (2021). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • Zandarashvili, L., Esadze, A., & Iwahara, J. (2013). NMR studies on the dynamics of hydrogen bonds and ion pairs involving lysine side chains of proteins. Advances in protein chemistry and structural biology, 93, 37-80.
  • Holzgrabe, U., Nap, C., & Beyer, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2828.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

  • Gasparrini, F., et al. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Wishart, D. S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 304.
  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]

  • American Chemical Society. (2021). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au, 1(2), 89-96.
  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • American Chemical Society. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(19), 13196-13203.
  • National Institutes of Health. (2017). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
  • Preprints.org. (2024). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • ChemBK. (2024). N-epsilon-cbz-L-lysine benzyl esterhydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

  • BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • PubChem. (n.d.). N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Chemosynthetic Route to Linear ε-Poly-Lysine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Oregon State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • ResearchGate. (2025). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Lysine Protection: A Comparative Analysis of H-D-Lys(Z)-Obzl HCl and H-D-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis

In the intricate process of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount. This precision is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions like self-polymerization or branching.[1][2] The side chain of lysine, with its primary ε-amino group, is particularly reactive and necessitates robust protection. The choice of protecting group strategy for lysine can significantly influence the overall synthetic approach, yield, and purity of the final peptide.

This guide provides an in-depth comparison of two commonly used D-lysine derivatives: H-D-Lys(Z)-Obzl HCl and H-D-Lys(Boc)-OH. We will dissect their chemical properties, deprotection mechanisms, and strategic applications, supported by experimental protocols and data. This analysis aims to equip researchers, chemists, and drug development professionals with the field-proven insights needed to select the optimal lysine derivative for their specific synthetic challenges.

Physicochemical and Structural Overview

The fundamental differences between these two derivatives lie in their protecting groups and the state of their α-carboxyl function, which dictates their primary applications in peptide synthesis.

This compound is a fully protected amino acid derivative. The ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a benzyl ester (Obzl).[3][4][5][6] It is typically supplied as a hydrochloride salt of the free α-amino group. This structure makes it an ideal candidate for solution-phase synthesis or the creation of protected peptide fragments.[4]

H-D-Lys(Boc)-OH , in contrast, features a tert-butoxycarbonyl (Boc) group on its ε-amino side chain, while leaving the α-carboxyl group free.[7][8] This "ready-to-couple" configuration is designed for direct incorporation into a growing peptide chain, most commonly within a Solid-Phase Peptide Synthesis (SPPS) framework.

PropertyThis compoundH-D-Lys(Boc)-OH
Structure D-Lysine with ε-amino Z protection and α-carboxyl Obzl protection.D-Lysine with ε-amino Boc protection and a free α-carboxyl group.
Molecular Formula C₂₁H₂₆N₂O₄·HCl[3][4][6]C₁₁H₂₂N₂O₄[8]
Molecular Weight 406.9 g/mol [4]246.30 g/mol [8]
Typical Appearance White crystalline powder[4]White to off-white powder[7]
Primary Application Solution-phase synthesis; protected fragment synthesis.Solid-phase peptide synthesis (SPPS).
Storage Conditions 0–8 °C[4]2–8 °C[7]
Key Feature Both amino and carboxyl termini are protected, allowing for controlled, stepwise coupling in solution.Free carboxyl group enables direct activation and coupling to a resin-bound amine.

The Chemistry of Protection and Deprotection: A Tale of Two Strategies

The choice between Z/Obzl and Boc protection is fundamentally a choice between two distinct chemical philosophies and deprotection pathways. Understanding their orthogonality is key to designing complex synthetic routes.

The Z/Obzl Strategy: Classic, Robust, and Hydrogenolysis-Labile

The Z (benzyloxycarbonyl) and Obzl (benzyl ester) groups are classic protecting groups that are stable to the mildly acidic and basic conditions used for Boc and Fmoc removal, respectively. Their primary route of cleavage is through catalytic hydrogenolysis or treatment with strong acids.

  • Deprotection Mechanism:

    • Catalytic Hydrogenolysis: The most common method involves using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate). This cleaves the benzyl-oxygen bond, releasing the free amine/acid and toluene as a byproduct.[9]

    • Strong Acidolysis: Harsh acids such as liquid hydrogen fluoride (HF) or HBr in acetic acid can also cleave these groups, though this method is less common due to its severity.[10][11]

  • Advantages:

    • The Z group is known to suppress racemization during coupling reactions.[11]

    • Offers orthogonality with both Fmoc (base-labile) and Boc (mild acid-labile) protecting groups, providing a third dimension for complex synthesis designs.[12]

  • Causality in Practice: The stability of the Z group to standard SPPS conditions makes H-D-Lys(Z)-OH an excellent choice for incorporating a lysine that must remain protected until a very specific, late-stage deprotection is required, often after the main peptide chain is assembled.

The Boc Strategy: The Workhorse of Acid-Labile Protection

The Boc (tert-butoxycarbonyl) group is the cornerstone of one of the two major SPPS strategies (the other being Fmoc-based chemistry). It is specifically designed to be labile to moderately strong acids.

  • Deprotection Mechanism:

    • Acidolysis: The Boc group is efficiently removed by treatment with acids like trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[13][14] The mechanism involves protonation followed by the formation of a stable tert-butyl carbocation, carbon dioxide, and the deprotected amine.

  • Advantages:

    • Deprotection is fast, clean, and highly efficient under well-established conditions.

    • Integrates seamlessly into both Boc-SPPS (as a temporary Nα-protecting group) and Fmoc-SPPS (as a permanent side-chain protecting group).

  • Causality in Practice: During Boc deprotection, the resulting tert-butyl carbocation is a reactive electrophile that can alkylate sensitive residues like Tryptophan or Tyrosine. This necessitates the inclusion of "scavengers" (e.g., triisopropylsilane, water, ethanedithiol) in the cleavage cocktail to intercept these carbocations and prevent side product formation.[15] This is a critical consideration that is not a factor in hydrogenolysis-based Z-group removal.

Caption: Orthogonality of common protecting groups in peptide synthesis.

Strategic Application & Experimental Workflows

The structural differences outlined above translate directly into distinct strategic applications. H-D-Lys(Boc)-OH is the default choice for standard linear SPPS, while this compound excels in solution-phase and convergent strategies.

Workflow 1: Fmoc-SPPS using Fmoc-D-Lys(Boc)-OH

This is the most common application for a Boc-protected lysine. The α-amino group is protected with the temporary, base-labile Fmoc group, while the ε-amino side chain is protected with the permanent, acid-labile Boc group.

Caption: A typical Fmoc-SPPS cycle incorporating Fmoc-D-Lys(Boc)-OH.

Experimental Protocol: Synthesis of Ac-Ala-Phe-D-Lys-Gly-NH₂ via Fmoc-SPPS

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling (Gly):

    • Deprotect the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-Gly-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF for 1 hour. Confirm completion with a negative Kaiser test.

  • Peptide Elongation (D-Lys, Phe, Ala): Repeat the deprotection and coupling cycle for Fmoc-D-Lys(Boc)-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH sequentially.

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the final resin with DCM and dry under vacuum.

    • Treat the resin with 2 mL of cleavage cocktail (95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2 hours.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude peptide.

  • Analysis: Dissolve the crude peptide in a water/acetonitrile mixture and analyze by RP-HPLC and Mass Spectrometry.

Workflow 2: Solution-Phase Synthesis using this compound

This derivative is used to build peptides or peptide fragments in solution, offering scalability and avoiding resin-related issues like aggregation.

Caption: A solution-phase dipeptide synthesis workflow.

Conceptual Protocol: Synthesis of a Protected Dipeptide Fragment

  • Reactant Preparation: Dissolve Boc-Ala-OH (1.0 eq) and this compound (1.0 eq) in DCM. Add a base like DIEA (1.1 eq) to neutralize the hydrochloride salt.

  • Coupling: Add coupling reagents such as EDC (1.1 eq) and HOBt (1.1 eq) to the solution. Stir at room temperature overnight.

  • Workup and Purification: Wash the reaction mixture with dilute acid, base, and brine to remove excess reagents and byproducts. Dry the organic layer and evaporate the solvent. Purify the resulting protected dipeptide, Boc-Ala-D-Lys(Z)-Obzl, by column chromatography.

  • Selective Deprotection: The resulting fragment now has orthogonal protection. The N-terminal Boc group can be removed with TFA for further elongation at the N-terminus, or the C-terminal Obzl group can be removed by hydrogenolysis to activate the carboxyl group for a fragment condensation reaction.

Head-to-Head Comparison and Decision Matrix

FeatureH-D-Lys(Boc)-OH Strategy (in Fmoc-SPPS)This compound Strategy (Solution Phase)
Primary Use Case Routine linear Solid-Phase Peptide Synthesis (SPPS).Solution-phase synthesis, convergent/fragment synthesis.
Deprotection Side Chain (Boc): Mild acid (TFA).Side Chain (Z) & C-Terminus (Obzl): Catalytic hydrogenolysis or strong acid (HF).
Orthogonality Boc is orthogonal to the base-labile Fmoc group.Z/Obzl are orthogonal to both Fmoc and Boc groups.
Key Equipment SPPS synthesizer (automated or manual), HPLC, Lyophilizer.Standard glassware, hydrogenation apparatus, chromatography system.
Side Reaction Risks Alkylation of sensitive residues (Trp, Tyr, Met) by t-butyl cations during TFA cleavage. Requires scavengers.Catalyst poisoning by sulfur-containing residues (Met, Cys) during hydrogenolysis. Incomplete removal can be an issue.
Scalability Limited by resin capacity (typically mg to low-gram scale).Highly scalable to multi-gram and kilogram quantities.
Purification Purification of the final, fully deprotected peptide by RP-HPLC.Purification of protected intermediates may be required at each step.
Complexity Procedurally simple, with repetitive, automatable cycles.More complex, requiring expertise in solution-phase organic chemistry and purification.

Conclusion: Making the Right Choice for Your Synthesis

The decision between this compound and H-D-Lys(Boc)-OH is not a matter of which is superior, but which is appropriate for the task at hand.

Choose H-D-Lys(Boc)-OH (as part of an Nα-Fmoc derivative) when:

  • You are performing standard, linear Fmoc-SPPS.

  • Your goal is the rapid synthesis of peptides on a research scale.

  • Your peptide is stable to trifluoroacetic acid.

Choose this compound when:

  • You are conducting a solution-phase synthesis, particularly for large-scale production.

  • You are building protected peptide fragments for a convergent or fragment-based synthesis strategy.

  • You require a third layer of orthogonality for complex molecules with multiple modification sites, where both acid- and base-labile groups are already in use.

By understanding the fundamental chemistry and strategic implications of each protecting group, researchers can harness the full potential of peptide synthesis, moving seamlessly from simple linear sequences to complex, multi-functional therapeutic candidates.

References

  • Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14, 161-165. [Link]

  • Hoffmann, T., et al. (2020). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Glycoconjugate Journal. [Link]

  • Kates, S. A. (2001). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • CEM Corporation. (n.d.). High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics. [Link]

  • AAPPTec Peptides. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. [Link]

  • Kent, S. B., et al. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]

  • BuyersGuideChem. (n.d.). H-Lys(Z)-OBzl | C21H26N2O4.HCl. [Link]

  • PubChem. (n.d.). (2S)-2-amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid. [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. [Link]

  • Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

Sources

A Senior Application Scientist's Guide to Lysine Protecting Group Strategies in Peptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. For the trifunctional amino acid lysine, with its nucleophilic ε-amino group, this choice is particularly critical to prevent unwanted side reactions and enable the synthesis of complex peptide architectures. This guide provides an in-depth comparison of H-D-Lys(Z)-Obzl HCl, a classical building block, with other prevalent lysine protection strategies, offering field-proven insights and experimental data to inform your synthetic approach.

The Central Role of Lysine Protection

Lysine's side chain amine (ε-NH₂) is a potent nucleophile that can compete with the α-amino group during peptide bond formation, leading to branched impurities and truncated sequences.[1] To ensure the fidelity of peptide synthesis, this reactive group must be temporarily masked with a protecting group. An ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups—a concept known as orthogonality.[2]

Deep Dive: this compound in Peptide Synthesis

This compound, or Nε-Benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a well-established building block, particularly in solution-phase peptide synthesis (SPPS).[3] The benzyloxycarbonyl (Z or Cbz) group on the ε-amino group and the benzyl (Bzl) ester protecting the C-terminus offer distinct advantages and are part of the broader Boc/Bzl protection scheme.[1]

Chemical Structure and Properties:

  • Z (Benzyloxycarbonyl) Group: This urethane-type protecting group is introduced by reaction with benzyl chloroformate. It is stable to the mildly acidic conditions used for the removal of the Boc group but can be cleaved under stronger acidic conditions or, more commonly, through catalytic hydrogenation.[2][4]

  • Obzl (Benzyl Ester) Group: The benzyl ester provides protection for the carboxylic acid. Similar to the Z group, it is stable to mild acid but is readily removed by hydrogenolysis or strong acids.[5]

Key Applications and Rationale:

The primary utility of this compound lies in solution-phase synthesis where its crystallinity and stability are advantageous for purification of intermediates. The simultaneous removal of both the Z and Obzl groups via hydrogenolysis offers an efficient deprotection step, yielding the free di-amino acid. This strategy is particularly useful in the synthesis of smaller peptides or peptide fragments.

Comparative Analysis of Lysine Protecting Group Strategies

The choice of a lysine protecting group is intrinsically linked to the overall synthetic strategy, primarily dictated by the Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2]

Protecting GroupStructureTypical Nα-StrategyDeprotection ConditionsKey AdvantagesKey Disadvantages
Z (Cbz) Benzyl CarbamateBoc / Solution-PhaseCatalytic Hydrogenation (e.g., H₂, Pd/C), Strong Acid (e.g., HBr/AcOH)[4]Stable to TFA; orthogonal to Boc; useful in solution-phase.Requires heavy metal catalyst; not ideal for peptides with sulfur-containing residues.
Boc tert-Butyl CarbamateFmocStrong Acid (e.g., TFA)[6]High acid stability of protected amine; widely used and well-understood.Deprotection generates reactive tert-butyl cations that can modify sensitive residues like Trp and Tyr.[1]
Fmoc Fluorenylmethyl CarbamateBocBase (e.g., Piperidine)[4]Orthogonal to acid-labile groups; allows for on-resin side-chain modification.Can be sensitive to repeated acid treatments in Boc-SPPS.
Alloc AllyloxycarbonylFmocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)[1]Orthogonal to both acid- and base-labile groups; mild deprotection.Requires a palladium catalyst which can be difficult to remove completely.
Mtt/Mmt Methyltrityl/MethoxytritylFmocVery Mild Acid (e.g., 1-2% TFA in DCM, HOBt in DCM/TFE)[4][7]Highly acid-labile, allowing for selective deprotection on-resin.Mtt removal can sometimes be sluggish; potential for premature cleavage from highly acid-sensitive resins.[7]
Tfa TrifluoroacetylFmocBase (e.g., aqueous piperidine)[7]Base-labile and orthogonal to acid-labile groups.Deprotection can be slow and may require extended reaction times.[7]

Experimental Workflows and Protocols

To provide a practical context, this section outlines key experimental procedures for the deprotection of various lysine side-chain protecting groups.

Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This method offers a convenient alternative to using pressurized hydrogen gas.

Protocol:

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol or a mixture of methanol and formic acid.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-50% by weight of the peptide).

  • Add a hydrogen donor, such as formic acid or ammonium formate.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Diagram of Z-Group Deprotection:

G Lys_Z Lys(Z)-Peptide H2_PdC H₂ / Pd-C (Catalytic Hydrogenation) Lys_Z->H2_PdC Deprotection Lys_NH2 Lys(NH₂)-Peptide H2_PdC->Lys_NH2 Toluene Toluene H2_PdC->Toluene Byproduct CO2 CO₂ H2_PdC->CO2 Byproduct

Caption: Catalytic hydrogenation for Z-group removal.

On-Resin Deprotection of Mtt Group

The high acid lability of the Mtt group allows for its selective removal while the peptide is still attached to the resin.

Protocol:

  • Swell the Mtt-protected peptidyl-resin in dichloromethane (DCM).

  • Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM.

  • Treat the resin with the deprotection solution for 30 minutes with gentle agitation.

  • Monitor the deprotection by taking a small sample of the resin, washing it, and adding a drop of concentrated TFA. A bright yellow-orange color indicates the presence of the Mtt cation.

  • Once the deprotection is complete (the color test is negative), wash the resin thoroughly with DCM, a neutralization solution (e.g., 10% DIPEA in DMF), and finally with DMF to prepare for the next coupling step.[7]

Diagram of Orthogonal Deprotection Workflow:

G start Fmoc-Peptide-Lys(Mtt)-Resin deprotect_mtt 1. Treat with 1% TFA/DCM 2. Neutralize start->deprotect_mtt Selective Mtt Deprotection couple_side_chain Couple new moiety to Lys side chain deprotect_mtt->couple_side_chain On-Resin Modification final_cleavage Cleave from resin with high % TFA couple_side_chain->final_cleavage Continue Synthesis

Caption: On-resin modification via Mtt deprotection.

Causality Behind Experimental Choices

  • Choice of Deprotection Reagent: The selection of the deprotection reagent is dictated by the lability of the protecting group. For instance, the highly acid-labile Mtt group requires only a very dilute solution of TFA for its removal, which preserves the more robust acid-labile protecting groups on other amino acids and the linker to the resin.[7] In contrast, the Boc group requires a much stronger acid like neat TFA for efficient cleavage.[6]

  • Use of Scavengers: During acid-mediated deprotection, highly reactive carbocations are generated (e.g., the tert-butyl cation from Boc deprotection). These can alkylate nucleophilic residues such as tryptophan and tyrosine. Scavengers like triisopropylsilane (TIS) or water are added to the cleavage cocktail to trap these reactive species and prevent side reactions.[8]

  • Catalyst Choice in Hydrogenolysis: Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for the hydrogenolysis of Z and Obzl groups. However, it can be poisoned by sulfur-containing compounds, making this deprotection method less suitable for peptides containing methionine or cysteine.[4]

Conclusion: A Strategic Decision for Optimal Outcomes

The choice of a lysine protecting group strategy is a critical decision in peptide synthesis that significantly impacts the overall efficiency, purity, and complexity of the molecules that can be synthesized.

  • This compound remains a valuable building block, particularly for solution-phase synthesis, where its properties facilitate purification and its deprotection via hydrogenolysis is efficient for certain classes of peptides.

  • In the now dominant Fmoc-based solid-phase peptide synthesis , a diverse array of orthogonal protecting groups offers immense flexibility.

    • Fmoc-Lys(Boc)-OH is the workhorse for routine synthesis due to its robustness and compatibility with the standard Fmoc/tBu strategy.

    • For more complex syntheses requiring on-resin side-chain modifications, such as the creation of branched or cyclic peptides, protecting groups like Alloc and the highly acid-labile Mtt and Mmt groups are indispensable tools.[1][7]

Ultimately, the optimal strategy depends on the specific target peptide, the overall synthetic approach (solution-phase vs. solid-phase, Boc vs. Fmoc), and the need for orthogonal side-chain manipulations. A thorough understanding of the chemical properties and deprotection kinetics of each protecting group is essential for the successful synthesis of complex and high-purity peptides.

References

Sources

A Senior Application Scientist's Guide to Lysine Protection: Strategic Advantages of Z and Obzl in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate discipline of peptide and protein synthesis, the lysine residue presents both a unique functional asset and a significant synthetic challenge. Its primary ε-amino group (Nε), a locus of biological activity and a potent nucleophile, must be meticulously masked to prevent unwanted side reactions, such as chain branching, during peptide elongation. The choice of a protecting group for this position is not a trivial decision; it is a strategic choice that dictates the overall synthetic route, influences yield and purity, and ultimately determines the feasibility of accessing complex molecular architectures.

This guide provides an in-depth comparison of the classical benzyl-based protecting groups—specifically the benzyloxycarbonyl (Z or Cbz) group for Nε-amine protection and the related benzyl ester (Obzl) for carboxylic acids. We will explore the distinct advantages of the Z-group in specific, demanding applications, compare its performance against modern alternatives, and provide the field-proven insights necessary to make informed decisions in your synthetic campaigns.

The Benzyloxycarbonyl (Z/Cbz) Group: A Cornerstone of Peptide Chemistry

The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis. Its utility is rooted in a unique stability profile: it is robust enough to withstand the acidic conditions used for Nα-Boc deprotection and the basic conditions for Nα-Fmoc removal, yet it can be cleaved under specific, non-hydrolytic conditions.

Chemical Properties and Mechanism of Protection

The Z-group is installed on the lysine Nε-amine via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions, typically aqueous sodium carbonate or a similar base. This is a classic Schotten-Baumann reaction.

Z_Peptide Peptide-Lys(Z) Intermediate [ Peptide-Lys-COOH ] (Unstable carbamic acid) Z_Peptide->Intermediate H₂, Pd/C Deprotected_Peptide Peptide-Lys-NH₂ Intermediate->Deprotected_Peptide Spontaneous Decarboxylation Byproducts + Toluene + CO₂ cluster_pathways cluster_unwanted Unwanted Side Reaction cluster_desired Desired Pathway Start Peptide-Lys(Z) + Strong Acid (e.g., HF) Cleavage Protonation & Cleavage Start->Cleavage Carbocation Benzyl Cation (+) Cleavage->Carbocation DeprotectedPeptide Peptide-Lys-NH₃⁺ Cleavage->DeprotectedPeptide Tryptophan Tryptophan Residue Carbocation->Tryptophan Scavenger Scavenger (e.g., Thioanisole) Carbocation->Scavenger Alkylation Alkylated Tryptophan (Side Product) Tryptophan->Alkylation Attack on Indole Ring Trapped Trapped Cation (Inert Product) Scavenger->Trapped Nucleophilic Trapping

Figure 3: Role of scavengers in preventing side reactions during acidolysis.

Technical Note: Z (N-protection) vs. Obzl (O-protection)

It is crucial to distinguish between the Z (benzyloxycarbonyl) group and the Obzl (benzyl ester) group, as the topic heading can be a source of confusion.

  • Z (Cbz): A carbamate used to protect amines , most notably the Nε-amine of lysine. It is cleaved by hydrogenolysis or strong acids.

  • Obzl: A benzyl ester used to protect carboxylic acids , such as the side chains of aspartic acid (Asp) and glutamic acid (Glu). It is also cleaved by hydrogenolysis or strong acids.

While both are benzyl-based and often used together in the Boc/Bzl strategy, they protect different functional groups. The principles of stability and cleavage are the same, but their application is distinct.

Comparative Analysis: Z vs. Modern Alternatives

The choice of a lysine protecting group is heavily dependent on the overall synthetic strategy (Fmoc vs. Boc).

Comparison within the Fmoc/tBu Strategy

In modern Fmoc-SPPS, the Nε-Boc group is the most common choice for lysine protection due to its simplicity and perfect orthogonality. However, other groups, including Z, offer unique capabilities.

Protecting GroupCleavage ConditionOrthogonality to Fmoc/tBuKey Advantage / Use Case
Boc Strong Acid (TFA)Complete. Stable to piperidine.Workhorse Standard: Removed during final global deprotection with TFA. Simple and efficient.
Z (Cbz) Catalytic HydrogenolysisComplete. Stable to piperidine & TFA.Post-Cleavage Modification: Allows selective deprotection on the fully assembled, purified peptide, leaving acid-labile groups intact.
Dde / ivDde 2% Hydrazine in DMFComplete. Stable to piperidine & TFA.On-Resin Modification: Allows selective deprotection while the peptide is still on the resin for branching, cyclization, or labeling.
Alloc Pd(0) catalystComplete. Stable to piperidine & TFA.On-Resin Modification: Alternative to Dde; useful when hydrazine sensitivity is a concern.
The Quantitative Impact of Efficiency

In multi-step synthesis, small differences in the efficiency of protection and deprotection steps have a dramatic cumulative effect on the final yield. Well-established and optimized protecting groups like Z and Boc consistently provide high per-step yields (>99.5%), which is critical for the synthesis of long peptides.

Per-Step EfficiencyOverall Theoretical Yield (20-mer Peptide)Overall Theoretical Yield (50-mer Peptide)
97.0%54.4%21.8%
99.0%81.8%60.5%
99.5% 90.5% 77.8%
99.8%96.1%90.5%
Data illustrates the multiplicative effect of yield in a synthesis with 20 or 50 protection/deprotection cycles. Even a small drop in efficiency per step leads to a significant loss of final product.

### 5. Case Study: Fragment Condensation in Large-Scale Synthesis of Enfuvirtide

Enfuvirtide (Fuzeon®) is a 36-amino acid peptide therapeutic used to treat HIV infection. Its large-scale chemical synthesis represents a landmark in industrial peptide chemistry and highlights the strategic importance of protecting group selection. D[1]ue to its length, a linear, residue-by-residue SPPS approach is inefficient for manufacturing. The industrial process relies on a hybrid solid-phase/solution-phase fragment condensation strategy .

[2][3]In this approach:

  • Multiple peptide fragments (e.g., 10-15 amino acids each) are synthesized using SPPS.

  • These fragments are cleaved from the resin while their side-chain protecting groups (including on lysine residues) remain intact.

  • The protected fragments are coupled together in solution.

  • Finally, a global deprotection step removes all side-chain protecting groups to yield the final peptide.

This strategy absolutely requires side-chain protecting groups that are:

  • Stable to the mild acid used to cleave the fragment from the resin (e.g., 1% TFA for 2-chlorotrityl resin).

  • Robust enough to survive multiple purification and solution-phase coupling steps without loss.

  • Reliably removable in the final deprotection step.

The properties of the Z-group (and related stable benzyl-type groups) make it an excellent candidate for the lysine side chains in such a demanding, large-scale synthesis. While specific industrial processes are proprietary, the patent literature describes strategies using robust, acid-stable side-chain protecting groups like Boc and Trt in an Fmoc-based fragment synthesis, underscoring the necessity of this protection class for complex targets. T[2][3]he Z-group, with its long history of use in solution-phase fragment coupling, fits perfectly within this paradigm.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always consult primary literature and safety data sheets before conducting any experiment.

Protocol 1: Nε-Benzyloxycarbonyl Protection of Lysine

This protocol describes the synthesis of H-Lys(Z)-OH.

  • Dissolution: Dissolve L-lysine monohydrochloride (1.0 eq) in 1 M aqueous sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve benzyl chloroformate (Cbz-Cl, 1.05 eq) in a suitable organic solvent like dioxane or THF.

  • Reaction: Add the Cbz-Cl solution and an additional 1 M NaOH (1.05 eq) simultaneously and dropwise to the vigorously stirred lysine solution over 1-2 hours. Maintain the temperature at 0-5 °C and the pH between 9-10.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Wash the mixture with diethyl ether to remove unreacted Cbz-Cl and other organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~6. The product, H-Lys(Z)-OH, is sparingly soluble at its isoelectric point and will precipitate.

  • Isolation: Cool the suspension for several hours to maximize precipitation. Collect the solid product by filtration, wash with cold water and then cold ethanol, and dry under vacuum.

Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation

This is a safe and effective method for removing the Z-group from a peptide that does not contain sulfur.

  • Dissolution: Dissolve the Z-protected peptide (1.0 eq) in methanol or a methanol/acetic acid mixture to ensure solubility.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight relative to the peptide).

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄, 5-10 eq) to the mixture.

  • Reaction: Stir the suspension at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric when dry; ensure the filter cake remains wet during handling and disposal.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude peptide can then be purified by standard methods such as RP-HPLC.

Conclusion

While newer, highly orthogonal protecting groups have become standard in routine Fmoc-SPPS, the benzyloxycarbonyl (Z) group remains an indispensable tool in the peptide chemist's arsenal. Its unique stability profile makes it exceptionally well-suited for complex synthetic strategies that are often required in drug development and manufacturing. Its robustness in Boc/Bzl synthesis and its critical role in enabling solution-phase fragment condensation strategies demonstrate its enduring value. Understanding the causality behind its use—its stability to TFA, its reliable removal by distinct chemical methods, and its long-proven performance—allows researchers to design more ambitious and efficient synthetic routes to complex and important peptide targets.

References

  • [

  • -containing peptides - PubMed]([Link])

Sources

Validation of peptide sequence containing H-D-Lys(Z)-Obzl HCl by MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the MS/MS Validation of Peptides Containing H-D-Lys(Z)-Obzl HCl

Introduction: The Analytical Imperative in Peptide Synthesis

In synthetic peptide chemistry and drug development, the final product is only as reliable as the methods used to validate it. While simple, unprotected peptides are routinely sequenced by mass spectrometry (MS), the introduction of protecting groups—essential for directing synthesis—presents a significant analytical challenge. These modifications add mass, alter ionization efficiency, and, most importantly, introduce alternative fragmentation pathways that can complicate spectral interpretation.

This guide provides a comprehensive framework for the validation of peptides containing one such challenging modification: a D-Lysine residue protected at its side-chain with a benzyloxycarbonyl (Z) group and at its C-terminus with a benzyl ester (Obzl). We will move beyond a simple protocol, exploring the underlying fragmentation mechanisms of these protecting groups and presenting a comparative strategy for unambiguous validation using tandem mass spectrometry (MS/MS).

Deconstructing the Target Molecule: H-D-Lys(Z)-Obzl

Before entering the mass spectrometer, understanding the structure and chemical properties of our target is paramount. The molecule H-D-Lys(Z)-Obzl contains two critical protecting groups that dictate its behavior during MS/MS analysis.

  • Benzyloxycarbonyl (Z) Group: Attached to the ε-amino group of the lysine side-chain. Its primary role in synthesis is to prevent unwanted reactions at this site. In MS, it is a source of characteristic neutral losses and fragment ions.

  • Benzyl Ester (Obzl) Group: Protects the C-terminal carboxylic acid. Like the Z group, it involves a benzyl moiety, which produces a well-known signature in mass spectra.

The presence of these groups means we are no longer just sequencing amino acids; we are performing a structural elucidation of a complex synthetic molecule.

MS/MS Methodologies: A Comparative Overview

The most common method for peptide sequencing is Collision-Induced Dissociation (CID), where precursor ions are accelerated and collided with an inert gas, causing fragmentation.[1] While effective for standard peptides, protected peptides require careful consideration of the fragmentation energy and method.

  • Collision-Induced Dissociation (CID): This is the workhorse technique. In CID, the benzyl-containing Z and Obzl groups are often the most labile parts of the molecule. This can be both an advantage and a disadvantage. It provides diagnostic ions confirming the presence of the protecting groups, but excessive fragmentation of these groups can suppress the backbone fragmentation needed for sequence confirmation. The fragmentation of peptides derivatized on the lysine side-chain can result in two independent pathways: one leading to backbone fragmentation (b- and y-ions) and another corresponding to the cleavage of the bond linking the derivative to the side chain.[2]

  • Higher-energy Collisional Dissociation (HCD): HCD is similar to CID but occurs in a different region of the mass spectrometer (e.g., an Orbitrap), leading to high-resolution fragment ions. This can be particularly useful for resolving complex spectra with multiple overlapping peaks.

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method, meaning it cleaves peptide bonds while often leaving labile modifications intact. For our target molecule, ETD would be less likely to fragment the Z and Obzl groups and would primarily generate c- and z-type backbone ions. This makes it an excellent complementary technique if CID proves ambiguous. However, ETD is most efficient for precursor ions with higher charge states (≥2+), which may require optimization of spray conditions.

For this guide, we will focus on a CID-based workflow, as it is the most widely accessible technique and its characteristic fragmentation of the protecting groups provides a direct validation of their presence.

Experimental Protocol: A Self-Validating MS/MS Workflow

This protocol is designed to systematically confirm the mass and structure of the target peptide.

MS_Validation_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis P1 Dissolve Peptide in 50:50 ACN:H2O + 0.1% Formic Acid P2 Dilute to ~1 pmol/µL P1->P2 Final Concentration M1 Direct Infusion via ESI Source P2->M1 Inject M2 MS1 Full Scan: Confirm Precursor [M+H]+ M1->M2 M3 Isolate Precursor Ion M2->M3 M4 MS2 (CID) Scan: Acquire Fragment Spectrum M3->M4 A1 Identify Backbone (b- and y-ions) M4->A1 Analyze A3 Compare Experimental vs. Theoretical Masses A1->A3 A2 Identify Diagnostic Protecting Group Fragments A2->A3 A4 Confirm Sequence & Modifications A3->A4

Caption: Workflow for MS/MS validation of a protected peptide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for stable electrospray ionization (ESI). The HCl salt form of the peptide aids solubility in aqueous solutions. Formic acid is added to ensure the peptide is protonated, facilitating the formation of positive ions ([M+H]+).

    • Protocol:

      • Prepare a stock solution of the peptide at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and deionized water.

      • Add formic acid to a final concentration of 0.1% (v/v).

      • From the stock, prepare a working solution of approximately 1 pmol/µL in the same solvent.

  • Instrumentation and MS1 Scan:

    • Rationale: The first step in the MS is to confirm that the precursor ion (the intact molecule) has the correct mass. This validates the overall elemental composition.

    • Protocol:

      • Set up a direct infusion of the working solution into the ESI source at a flow rate of 5-10 µL/min.

      • Acquire a full MS1 scan over a relevant m/z range (e.g., 200-1000 m/z).

      • Verify the presence of the singly-charged ([M+H]+) or doubly-charged ([M+2H]2+) ion corresponding to the theoretical mass of the protected peptide.

  • MS/MS Fragmentation (CID):

    • Rationale: Isolate the confirmed precursor ion and fragment it to generate structural information. The collision energy must be optimized; too low, and fragmentation will be insufficient; too high, and the backbone sequence ions may be lost in favor of small, uninformative fragments.

    • Protocol:

      • Perform a "Product Ion Scan" (or "MS/MS Scan") on the most intense isotopic peak of the precursor ion identified in MS1.

      • Apply normalized collision energy (NCE). Start with a value around 25-30% and optimize as needed to achieve a rich spectrum containing both backbone ions and protecting group fragments.

      • Acquire the MS/MS spectrum.

Data Analysis and Interpretation: The Signature of Protection

A successful validation hinges on correctly interpreting the MS/MS spectrum. This requires predicting the fragmentation patterns of both the peptide backbone and the protecting groups.

1. The Tropylium Ion: A Universal Benzyl Signature

Both the Z and Obzl groups contain a benzyl moiety. Upon CID, this structure readily fragments and rearranges to form a highly stable, seven-membered aromatic ring cation called the tropylium ion.[3]

  • Signature: A prominent peak at m/z 91.0547 ([C7H7]+).

  • Significance: The presence of a strong peak at m/z 91 is a nearly definitive indicator that a benzyl-containing group is present in the precursor.

2. Characteristic Fragments of Protecting Groups

Beyond the tropylium ion, each protecting group has a unique fragmentation signature that must be identified.

Fragmentation_Diagram Key Fragmentation Pathways of H-D-Lys(Z)-Obzl cluster_Z Z-Group Fragmentation cluster_Obzl Obzl-Group Fragmentation Peptide H2N-...-NH-CH-C=O-...-C-terminus D-Lysine Residue ...-O-CH2-Ph (Obzl) Z_Group Lys Side Chain: -NH-C(=O)O-CH2-Ph Peptide:n->Z_Group Side Chain Obzl_Loss Loss of Benzyl Alcohol (108.0575 Da) Peptide:c->Obzl_Loss Neutral Loss from y-ions Tropylium2 Tropylium Ion [C7H7]+ m/z 91.0547 Peptide:c->Tropylium2 Fragment Ion Z_Loss Loss of Toluene (92.0626 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91.0547 Z_Group->Z_Loss Neutral Loss Z_Group->Tropylium Fragment Ion

Caption: Predicted CID fragmentation of Z and Obzl protecting groups.

3. Building the Validation Table

For any given peptide sequence, we can predict the masses of its fragments. Let's use a hypothetical example: Ala-D-Lys(Z)-Gly-Obzl .

  • Monoisotopic Mass of Precursor: 570.2684 g/mol

  • Precursor Ion [M+H]+: 571.2757 m/z

The table below summarizes the expected key fragments. A confident validation is achieved when a significant number of these predicted masses are observed in the experimental spectrum.

Ion TypeSequence/FragmentPredicted m/z ([M+H]+)Notes
Precursor Ala-Lys(Z)-Gly-Obzl571.2757Starting point for validation.
Diagnostic Ion Tropylium Ion91.05Confirms benzyl moiety (from Z or Obzl).
b-ion b1 (Ala)72.04N-terminal fragment.
b2 (Ala-Lys(Z))436.21Contains the Z-group modification.
y-ion y1 (Gly-Obzl)166.08C-terminal fragment containing Obzl.
y2 (Lys(Z)-Gly-Obzl)499.25Contains both protecting groups.
Neutral Loss [M+H - Toluene]+479.21Loss of C7H8 (92 Da) from the Z-group.
[M+H - Benzyl Alcohol]+463.22Loss of C7H8O (108 Da) from the Obzl-group.

Conclusion: A Multi-Faceted Approach to Confidence

Validating a synthetic peptide containing this compound is not a single measurement but a logical process of deduction. The strategy relies on a self-validating workflow:

  • Confirm the Whole: The MS1 scan must match the theoretical mass of the intact, protected peptide.

  • Confirm the Pieces: The MS/MS spectrum must show evidence of the peptide backbone through characteristic b- and y-ions.

  • Confirm the Modifications: The spectrum must contain the diagnostic signatures of the Z and Obzl protecting groups, namely the tropylium ion (m/z 91) and their characteristic neutral losses.

By systematically identifying these distinct pieces of evidence, researchers can move from an ambiguous spectrum to a confident and definitive structural validation, ensuring the integrity of their synthetic products for downstream applications.

References

  • Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation of peptides and proteins. PubMed Central. Available at: [Link]

  • Rumachik, N. G., et al. (2012). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation. PubMed Central. Available at: [Link]

  • Reid, G. E., & Simpson, R. J. (2001). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Wiley Online Library. Available at: [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PubMed Central. Available at: [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

Sources

A Comparative Yield Analysis of Peptides Synthesized with H-D-Lys(Z)-Obzl HCl versus Modern Orthogonal Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous process of peptide synthesis is a cornerstone of innovation. The choice of starting materials, specifically the protected amino acids, profoundly impacts the efficiency, purity, and overall yield of the final peptide. This guide provides an in-depth comparative analysis of synthesizing peptides using the classically protected H-D-Lys(Z)-Obzl HCl versus the more contemporary and widely adopted Fmoc-D-Lys(Boc)-OH. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison to inform your synthetic strategies.

The Critical Role of Lysine Protection in Peptide Synthesis

Lysine, with its primary amine on the side chain (ε-amino group), is a highly reactive residue. During peptide synthesis, this side chain must be protected to prevent unwanted branching and other side reactions.[1][2] The choice of protecting group for this amine is a critical decision that dictates the overall synthetic strategy, particularly the conditions required for deprotection and final cleavage from the solid support.[1]

Historically, the benzyloxycarbonyl (Z or Cbz) group for the side chain and a benzyl ester (Obzl) for the C-terminus, as seen in this compound, were mainstays of peptide synthesis.[3][4] This approach typically falls under the Boc/Bzl protection strategy, where the temporary Nα-Boc group is removed by mild acid, and the more robust Z and Obzl groups are cleaved simultaneously with the peptide from the resin using strong acids like liquid hydrogen fluoride (HF).[1][5]

Modern solid-phase peptide synthesis (SPPS), however, has largely shifted towards the Fmoc/tBu strategy.[6][7] This method offers a significant advantage in its use of orthogonal protecting groups—groups that can be removed under different conditions.[1] In this strategy, the Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain protecting groups, such as tert-butoxycarbonyl (Boc) for lysine, are removed by a milder acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[3][8] This orthogonality provides greater flexibility and often leads to cleaner products.

Mechanistic Differences and Their Implications

The fundamental difference between these two strategies lies in the deprotection chemistry. The Boc/Bzl strategy relies on graded acid lability, which can sometimes be challenging to control perfectly, leading to premature side-chain deprotection. The final cleavage with HF is also a significant drawback due to its high toxicity and the specialized equipment required.

The Fmoc/tBu strategy, with its clear orthogonality between the base-labile Fmoc group and acid-labile side-chain protection, simplifies the synthesis process.[1] The repetitive acid treatments required in the Boc strategy are replaced by mild base treatments, which can be advantageous for sensitive sequences.[9] The final cleavage with TFA is also considerably safer and more accessible than HF cleavage.

To illustrate the practical implications of these differences, we will compare the synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-D-Lys-NH₂ , using both this compound within a Boc-based strategy and Fmoc-D-Lys(Boc)-OH in an Fmoc-based strategy.

Experimental Protocols

General Materials and Methods

Resin: Rink Amide MBHA resin (for Fmoc synthesis) or MBHA resin (for Boc synthesis). Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine). Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane). Analysis: Crude peptides were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to determine purity and confirm identity.[10][11][12][13]

Protocol 1: Synthesis using Fmoc-D-Lys(Boc)-OH (Fmoc/tBu Strategy)

This protocol follows the widely used Fmoc/tBu approach.[14]

1. Resin Preparation:

  • Swell Rink Amide MBHA resin in DMF for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Amino Acid Coupling (for all residues including Fmoc-D-Lys(Boc)-OH):

  • Pre-activate a solution of Fmoc-amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test.

  • After complete coupling, wash the resin with DMF (5x) and DCM (3x).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Gly, Gly, Tyr).

5. N-terminal Acetylation:

  • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

6. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS (triisopropylsilane)/H₂O (95:2.5:2.5) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Fmoc_Workflow Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for Sequence Wash2->Cycle Cycle->Fmoc_Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Residue Peptide Purified Peptide Cleavage->Peptide

Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

Protocol 2: Synthesis involving this compound (Boc/Bzl Strategy)

This protocol outlines a more traditional Boc/Bzl strategy, adapted for the incorporation of the pre-protected dipeptide building block.

1. Resin Preparation:

  • Swell MBHA resin in DMF for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Wash the resin with DCM (3x), 10% DIEA in DCM (2x), and DMF (5x).

3. Amino Acid Coupling (for Phe, Gly, Gly, Tyr):

  • Pre-activate a solution of Boc-amino acid (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor with a Kaiser test and wash as in Protocol 1.

4. Chain Elongation:

  • Repeat steps 2 and 3 for the subsequent amino acids (Gly, Gly, Tyr).

5. N-terminal Acetylation:

  • After the final Boc deprotection, perform acetylation as described in Protocol 1, Step 5.

6. Cleavage and Deprotection:

  • Caution: This step requires specialized equipment and extreme care.

  • Wash the fully assembled peptide-resin with DCM and dry thoroughly under vacuum.

  • Treat the resin with anhydrous liquid HF containing p-cresol as a scavenger at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Boc_Workflow Resin MBHA Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Neutralize Neutralization (10% DIEA/DCM) Boc_Deprotection->Neutralize Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralize->Coupling Wash Wash (DMF, DCM) Coupling->Wash Cycle Repeat for Sequence Wash->Cycle Cycle->Boc_Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (Anhydrous HF) Cycle->Cleavage Final Residue Peptide Purified Peptide Cleavage->Peptide

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Comparative Data Analysis

The following table summarizes the expected outcomes from the synthesis of the model peptide Ac-Tyr-Gly-Gly-Phe-D-Lys-NH₂ using the two described protocols. The data is illustrative, based on established principles of peptide chemistry.[10]

ParameterProtocol 1: Fmoc-D-Lys(Boc)-OHProtocol 2: this compoundRationale for Difference
Crude Purity (by HPLC) ~75-85%~55-65%Milder Fmoc deprotection and TFA cleavage in Protocol 1 lead to fewer side reactions. Harsh HF cleavage in Protocol 2 can cause peptide degradation.[9]
Overall Yield (Crude) ~60-70%~40-50%Higher coupling efficiency and fewer side products in the Fmoc strategy generally result in a higher crude yield.
Final Purity (after HPLC) >98%>98%Both methods can achieve high purity after purification, but the lower crude purity of Protocol 2 means more product is lost during this step.
Final Yield (Purified) ~30-40%~15-25%The lower crude purity and yield from the Boc/Bzl strategy directly impact the final amount of purified peptide obtained.
Safety & Handling High (TFA is corrosive but manageable)Low (Liquid HF is extremely toxic and requires a specialized apparatus)The use of piperidine and TFA is significantly safer than handling anhydrous liquid HF.
Synthesis Time StandardStandardThe per-cycle time is comparable, though HF cleavage requires more setup and specialized handling time.

Discussion and Recommendations

The experimental workflows and resulting data clearly favor the modern Fmoc/tBu strategy utilizing Fmoc-D-Lys(Boc)-OH for several key reasons:

  • Higher Yield and Purity: The orthogonality of the Fmoc/tBu protecting groups minimizes side reactions during both the repetitive deprotection steps and the final cleavage.[1] This translates directly to a higher quality crude product and a greater final yield of the desired peptide.

  • Enhanced Safety: The avoidance of highly toxic and corrosive liquid HF is a major advantage. The reagents used in the Fmoc strategy, while requiring careful handling, are standard in any modern synthesis laboratory.

  • Wider Applicability: The milder conditions of the Fmoc strategy are more compatible with sensitive amino acids and complex peptide sequences that might be prone to degradation under the harsh acidic conditions of the Boc/Bzl method.[9]

While this compound and the broader Boc/Bzl strategy were foundational to the development of peptide synthesis, they have been largely superseded for routine SPPS. The use of such classically protected amino acids might still be considered in specific solution-phase syntheses or for the creation of particular protected peptide fragments, but for standard solid-phase synthesis, the advantages of the Fmoc/tBu approach are undeniable.

For researchers aiming to maximize peptide yield, purity, and laboratory safety, the adoption of an Fmoc/tBu strategy with orthogonally protected amino acids like Fmoc-D-Lys(Boc)-OH is the recommended and scientifically superior choice.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • GO-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. Retrieved from [Link]

  • AAPPTec. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows. Request PDF. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved from [Link]

  • Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PubMed Central. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 8). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-D-Lys(Fmoc)-OH [115186-31-7]. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Sunresin. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of lactylated histone peptides enabled by a pre-prepared protected lactylated-lysine. Retrieved from [Link]

  • JPT. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]

  • AWS. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. Retrieved from [Link]

  • Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Crude Peptide Purity: A Comparative Analysis of Lysine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of success. The inherent complexity of peptide chemistry, however, often leads to a variety of impurities in the crude product, necessitating laborious and costly purification. A critical factor influencing the outcome of solid-phase peptide synthesis (SPPS) is the choice of protecting groups for reactive amino acid side chains. Lysine, with its nucleophilic ε-amino group, is particularly susceptible to side reactions if not adequately protected.[1]

This guide provides an in-depth technical comparison of the impact of different lysine derivatives on the purity of crude peptides. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to optimize your peptide synthesis strategies.

The Crucial Role of Lysine Protection in Peptide Purity

During SPPS, the ε-amino group of lysine must be masked to prevent undesired branching of the peptide chain.[1] The ideal protecting group should be stable throughout the synthesis cycles yet be removable under conditions that do not degrade the final peptide. This principle of selective removal in the presence of other protecting groups is known as orthogonality.[2] The choice of the lysine side-chain protecting group is a strategic decision that directly impacts crude purity, and consequently, the yield and efficiency of your overall workflow.

A variety of lysine derivatives are available for Fmoc-based SPPS, each with distinct chemical properties and deprotection conditions. The most commonly employed derivatives utilize the Boc, Mtt, Alloc, and Dde protecting groups for the ε-amino group. Understanding the nuances of these protecting groups is key to minimizing impurity formation and streamlining the path to a highly pure peptide.

Comparative Analysis of Lysine Derivatives

The selection of a lysine derivative is often a balance between the desired level of orthogonality, the overall synthetic strategy (e.g., on-resin modifications), and the sensitivity of the peptide sequence to different chemical reagents.

Lysine DerivativeProtecting GroupDeprotection ConditionsKey AdvantagesPotential DisadvantagesRepresentative Crude Purity
Fmoc-Lys(Boc)-OH tert-butyloxycarbonyl (Boc)Strong acid (e.g., TFA)Standard, robust, and widely used. Removed during final cleavage.Not suitable for on-resin side-chain modifications.~68% for a 29-mer peptide (Glucagon)
Fmoc-Lys(Mtt)-OH 4-Methyltrityl (Mtt)Mildly acidic conditionsAllows for selective on-resin deprotection for branching or labeling.[1]May require multiple treatments for complete removal.Not directly compared in search results for a standard peptide.
Fmoc-Lys(Alloc)-OH Allyloxycarbonyl (Alloc)Pd(0) catalystOrthogonal to both acid- and base-labile groups. Mild deprotection.Requires a palladium catalyst, which can be a source of contamination.~99% for a short model tripeptide
Fmoc-Lys(Dde)-OH 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)Dilute hydrazineOrthogonal to acid- and base-labile groups. Metal-free deprotection.Hydrazine is toxic and requires careful handling.~75-77% for complex, branched peptides

Experimental Design and Methodologies

To provide a framework for your own comparative studies, we outline a comprehensive experimental workflow for the synthesis and analysis of a model peptide using different lysine derivatives.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for SPPS, highlighting the incorporation of the lysine derivative.

SPPS_Workflow resin Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin->deprotection1 wash1 Washing (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-Lys(PG)-OH + Coupling Reagents) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 repeat Repeat Cycles wash2->repeat for each amino acid repeat->deprotection1 cleavage Cleavage & Deprotection (e.g., TFA cocktail) repeat->cleavage Final Cycle crude_peptide Crude Peptide cleavage->crude_peptide

Figure 1: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step SPPS Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove residual piperidine and byproducts.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Lys(Mtt)-OH, etc.) using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove the side-chain protecting groups. The specific cocktail and reaction time will vary depending on the protecting groups used.

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a powder.

Analytical Workflow for Purity Assessment

The purity of the crude peptide is primarily assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

Analytical_Workflow crude_peptide Crude Peptide Sample dissolution Dissolution (e.g., Water/Acetonitrile) crude_peptide->dissolution hplc RP-HPLC Separation (C18 column, Gradient Elution) dissolution->hplc uv_detection UV Detection (210-230 nm) hplc->uv_detection ms_detection Mass Spectrometry (Identity Confirmation) hplc->ms_detection chromatogram HPLC Chromatogram (Purity Assessment) uv_detection->chromatogram mass_spectrum Mass Spectrum (Impurity Identification) ms_detection->mass_spectrum

Figure 2: Analytical workflow for crude peptide purity assessment.

Step-by-Step Analytical Protocol:

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC Analysis: Inject the sample onto an RP-HPLC system equipped with a C18 column.

  • Gradient Elution: Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) in an aqueous solvent (e.g., water with 0.1% TFA).

  • UV Detection: Monitor the elution profile using a UV detector at a wavelength of 210-230 nm.

  • Purity Calculation: Calculate the purity of the crude peptide by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.

  • Mass Spectrometry (MS) Analysis: Couple the HPLC eluent to a mass spectrometer to confirm the molecular weight of the main peptide product and to identify the masses of major impurities.

Discussion: Causality and Trustworthiness

The choice of lysine protecting group directly influences the types and quantities of impurities generated during SPPS. For instance, the standard Fmoc-Lys(Boc)-OH is robust and cost-effective for the synthesis of linear peptides where no on-resin modifications are required. However, the harsh acidic conditions required for Boc removal during the final cleavage can lead to side reactions in sensitive sequences.

For more complex peptides requiring on-resin modifications, such as branching or the attachment of labels, orthogonal protecting groups are essential. Fmoc-Lys(Mtt)-OH offers the advantage of selective removal under mild acidic conditions, allowing for targeted modifications of the lysine side chain while the peptide remains attached to the resin.[1] This flexibility, however, may come at the cost of slightly more complex deprotection and washing steps.

Fmoc-Lys(Alloc)-OH provides another layer of orthogonality, as its removal is achieved under neutral conditions using a palladium catalyst. This can be particularly advantageous for peptides that are sensitive to both acid and base. However, the potential for palladium contamination is a significant consideration, especially for therapeutic peptides.

Fmoc-Lys(Dde)-OH offers a metal-free alternative for orthogonal protection, with removal facilitated by dilute hydrazine. This is beneficial for avoiding metal contamination but introduces the need to handle a toxic reagent.

The trustworthiness of these protocols lies in their self-validating nature. The combination of HPLC for purity assessment and MS for identity confirmation provides a robust analytical package to evaluate the success of the chosen synthetic strategy. By synthesizing a model peptide with each of the different lysine derivatives and analyzing the crude products using this analytical workflow, a researcher can generate reliable, in-house comparative data to guide future synthesis efforts.

Conclusion and Recommendations

The selection of the appropriate lysine derivative is a critical parameter in optimizing the purity of crude synthetic peptides. For routine, linear peptide synthesis, Fmoc-Lys(Boc)-OH remains a reliable and economical choice. For complex syntheses requiring on-resin side-chain modifications, the choice between Fmoc-Lys(Mtt)-OH , Fmoc-Lys(Alloc)-OH , and Fmoc-Lys(Dde)-OH should be made based on the specific requirements of the peptide and the laboratory's capabilities. A careful consideration of the trade-offs between orthogonality, deprotection conditions, and potential for contamination is paramount. By understanding the chemical principles behind each protecting group and employing a robust analytical workflow, researchers can significantly enhance the purity of their crude peptides, leading to more efficient and successful outcomes in their research and development endeavors.

References

  • Fields, G. B. (2020). Peptide Synthesis: Methods and Protocols. Springer US.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mtt)-OH.
  • ChemPep Inc. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Fields, G. B., Lauer-Fields, J. L., Sritharan, T., & Nagase, H. (n.d.). TRIPLE-HELICAL PEPTIDE ANALYSIS OF COLLAGENOLYTIC PROTEASE ACTIVITY.
  • Advanced ChemTech. (n.d.). Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group.
  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Hilaris Publisher. (2011, November 12). Purity Profiling of Peptide Drugs.
  • Grant, G. A. (Ed.). (n.d.). Synthetic Peptides: A User's Guide.
  • ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • TextArchive.ru. (n.d.). Young InvestiGATORS MINI-SYMPOSIUM LECTURES.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH.
  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2021, November 23). Fmoc solid phase peptide synthesis?.
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
  • National Institutes of Health. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
  • ProQuest. (n.d.). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains.
  • ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis | Request PDF.
  • Springer. (n.d.). Discovery of lysine post-translational modifications through mass spectrometric detection.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.

Sources

Cost-benefit analysis of using H-D-Lys(Z)-Obzl HCl in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Large-Scale Peptide Synthesis: Cost-Benefit Analysis of H-D-Lys(Z)-Obzl HCl

To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth analysis of a critical decision point in large-scale peptide synthesis: the choice of a protecting group strategy for lysine. The lysine residue, with its reactive ε-amino group, is fundamental to the structure and function of many therapeutic peptides. Its effective protection is paramount to preventing side reactions and ensuring the synthesis of the target molecule with high purity and yield.[1]

This document provides a comprehensive cost-benefit analysis of using this compound, a doubly protected D-lysine derivative, comparing it against the prevailing strategies used in modern solid-phase peptide synthesis (SPPS). Our objective is to move beyond mere protocol recitation and delve into the causal logic behind strategic synthetic choices, empowering you to select the most efficient and cost-effective pathway for your large-scale projects.

Profiling the Classical Workhorse: this compound

This compound is a derivative of the unnatural D-lysine enantiomer, which is often incorporated into peptide therapeutics to enhance their stability against enzymatic degradation. This molecule comes with two distinct protecting groups, each serving a specific purpose.[2]

  • Nε-Benzyloxycarbonyl (Z or Cbz) Group: This group shields the nucleophilic ε-amino side chain. The Z group is a classic urethane-type protection, stable to the mildly acidic and basic conditions used in many coupling reactions.[3]

  • α-Carboxyl Benzyl Ester (Obzl) Group: This protects the C-terminus, preventing its participation in peptide bond formation until it is intentionally deprotected.[2]

The simultaneous removal of both the Z and Obzl groups is its defining feature, typically achieved in a single, clean step via catalytic hydrogenolysis (H₂ gas over a palladium catalyst).[3][4] This characteristic makes it particularly suitable for solution-phase synthesis or for the preparation of protected peptide fragments intended for subsequent condensation.

Caption: Structure of this compound.

The Primary Alternatives in Large-Scale SPPS

In the context of large-scale solid-phase peptide synthesis (SPPS), two orthogonal strategies dominate the landscape, each with a preferred lysine derivative.

The Fmoc/tBu Strategy: Fmoc-D-Lys(Boc)-OH

This is the most widely used approach for both research and commercial-scale synthesis.[1]

  • Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed with a mild base, typically piperidine in DMF.[3]

  • Nε-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group remains stable throughout the synthesis and is removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[3]

  • Causality: This orthogonality is crucial. It allows for the sequential addition of amino acids without compromising the integrity of the side-chain protection. The mildness of the Fmoc deprotection preserves acid-sensitive moieties within the peptide.[5]

The Boc/Bn Strategy: Boc-D-Lys(2-Cl-Z)-OH

An older but still powerful strategy, particularly for long or hydrophobic sequences.

  • Nα-Protection: The Boc group is removed with a moderately strong acid like TFA at each cycle.

  • Nε-Protection: The 2-chloro-benzyloxycarbonyl (2-Cl-Z) group is employed, which is a more acid-stable variant of the Z group. It requires a very strong acid, typically anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[4][6]

  • Causality: The differential acid lability is the cornerstone of this "quasi-orthogonal" strategy.[5] The robust 2-Cl-Z group is necessary to withstand the repeated TFA treatments used to deprotect the Nα-Boc group at every cycle.

Workflow_Comparison cluster_A Strategy A: Z/Obzl in Solution Phase (Illustrative Dipeptide) cluster_B Strategy B: Fmoc/Boc in Solid Phase (SPPS) A1 Couple Boc-AA1-OH with H-D-Lys(Z)-Obzl A2 Purify Protected Dipeptide A1->A2 A3 Remove Nα-Boc (TFA) A2->A3 A4 Purify Dipeptide with Z/Obzl A3->A4 A5 Final Deprotection (H₂/Pd) A4->A5 B1 Swell Resin B2 Couple Fmoc-D-Lys(Boc)-OH B1->B2 B3 Wash B2->B3 B4 Fmoc Deprotection (Piperidine) B3->B4 B5 Wash B4->B5 B6 Couple Fmoc-AA-OH B5->B6 B7 Repeat Cycle (B3-B6) for n amino acids B6->B7 B8 Final Cleavage & Side-Chain Deprotection (TFA) B7->B8 Decision_Tree A Start: Large-Scale Lysine-Containing Peptide B What is the primary synthesis methodology? A->B C Solid-Phase (SPPS) B->C D Solution-Phase or Fragment Condensation B->D E Is peptide sensitive to strong acid (HF)? C->E J Is a final, non-acidic deprotection required? D->J F Yes E->F G No E->G H Use Fmoc-D-Lys(Boc)-OH (Fmoc/tBu Strategy) F->H I Consider Boc-D-Lys(2-Cl-Z)-OH (Boc/Bn Strategy for cost/difficulty) G->I K Yes J->K L No J->L M Use this compound (Hydrogenolysis) K->M N Consider other strategies based on fragment requirements L->N

Sources

Assessing the stability of Z and Obzl protecting groups under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Stability of Z and Obzl Protecting Groups

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a cornerstone of elegant and efficient molecular construction. For researchers, scientists, and professionals in drug development, understanding the nuanced stability of these temporary modifications under a spectrum of reaction conditions is paramount. This guide provides an in-depth, objective comparison of two of the most ubiquitous protecting groups: the benzyloxycarbonyl (Z or Cbz) group for amines and the benzyl ether (Obzl or Bn) for alcohols. By delving into their performance under various chemical environments, supported by experimental data and mechanistic insights, this document aims to empower chemists to make informed strategic decisions in their synthetic endeavors.

Introduction: The Philosophy of Protection

A protecting group must be easily and selectively introduced, remain robust throughout various transformations, and be selectively and cleanly removed under conditions that do not compromise the integrity of the rest of the molecule. The concept of orthogonality is central to this philosophy, allowing for the deprotection of one group in the presence of others. This guide will explore the stability profiles of the Z and Obzl groups, highlighting their orthogonal relationship and providing a framework for their strategic deployment.

The Contenders: Z (Cbz) and Obzl (Bn) at a Glance

The benzyloxycarbonyl (Z) group is a carbamate-based protecting group for amines, while the benzyl ether (Obzl) is an ether-based protecting group for alcohols. Both share the benzyl moiety, which is key to their common deprotection via hydrogenolysis. However, the subtle electronic differences between the carbamate and ether linkages give rise to distinct stability profiles.

Protecting GroupStructureFunctional Group ProtectedCommon IntroductionPrimary Deprotection
Z (Cbz) AmineBenzyl chloroformate (Cbz-Cl), BaseCatalytic Hydrogenolysis
Obzl (Bn) AlcoholBenzyl bromide (BnBr) or Benzyl chloride (BnCl), BaseCatalytic Hydrogenolysis

Comparative Stability Analysis

The true measure of a protecting group's utility lies in its stability across a chemical gauntlet. The following sections provide a detailed comparison of the Z and Obzl groups under acidic, basic, oxidative, and reductive conditions.

Stability Under Acidic Conditions

The stability of both Z and Obzl groups to acidic conditions is highly dependent on the nature of the acid and the reaction conditions.

Z (Cbz) Group: The Cbz group is generally considered stable to mild acidic conditions. However, it can be cleaved by strong acids, particularly those that can facilitate SN2-type cleavage of the benzyl C-O bond.

Obzl (Benzyl Ether) Group: Benzyl ethers are notably more robust towards acidic conditions compared to many other ether-based protecting groups like silyl ethers or acetals. Cleavage typically requires strong acidic conditions.

Table 1: Comparative Stability in Acidic Media

ConditionZ (Cbz) StabilityObzl (Bn) StabilityComments
1 M HCl (aq) Generally StableGenerally StableProlonged exposure may lead to slow cleavage.
TFA (Trifluoroacetic Acid) Generally StableGenerally StableOften used for the deprotection of Boc groups in the presence of Z and Obzl.
HBr in Acetic Acid Labile Labile A common reagent for the cleavage of both groups.
Lewis Acids (e.g., BCl₃, AlCl₃) LabileLabile Effective for debenzylation, especially for aryl benzyl ethers.

Expert Insight: The increased stability of the Obzl group to many acidic conditions compared to the Z group can be attributed to the electron-withdrawing nature of the carbonyl group in the Cbz carbamate, which can make the benzylic ether oxygen slightly less basic and the C-O bond less prone to protonation and subsequent cleavage under milder acidic conditions.

Stability Under Basic Conditions

Both Z and Obzl groups exhibit excellent stability under a wide range of basic conditions, a key feature that allows for their use in conjunction with base-labile protecting groups like Fmoc and various esters.

Z (Cbz) Group: The Cbz group is stable to most non-nucleophilic bases. It is resistant to cleavage by hydroxide and alkoxide bases at room temperature.

Obzl (Benzyl Ether) Group: Benzyl ethers are exceptionally stable to strong bases, making them a preferred choice in syntheses involving organometallic reagents and other strongly basic conditions.

Table 2: Comparative Stability in Basic Media

ConditionZ (Cbz) StabilityObzl (Bn) StabilityComments
1 M NaOH (aq), RT StableStableBoth groups are robust under these conditions.
NaH, KH StableStableCompatible with reactions requiring strong, non-nucleophilic bases.
LDA, n-BuLi StableStableSuitable for use in syntheses involving these strong bases.
Ammonia, Amines StableStableStable to amine bases used for Fmoc deprotection.
Stability Under Reductive Conditions

The primary method for the deprotection of both Z and Obzl groups is catalytic hydrogenolysis, which involves the reductive cleavage of the benzyl C-O bond.

Z (Cbz) and Obzl (Benzyl Ether) Groups: Both groups are readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). They are also susceptible to cleavage by dissolving metal reductions (e.g., Na in liquid NH₃).

Orthogonal Reductive Deprotection: A significant advantage in synthetic strategy is the ability to selectively cleave a Cbz group in the presence of a benzyl ether. This can be achieved by inhibiting the palladium catalyst's ability to cleave the benzyl ether.

  • Expert Insight: The addition of inhibitors such as ammonia, pyridine, or ammonium acetate to the catalytic hydrogenation reaction can effectively suppress the cleavage of benzyl ethers while allowing for the smooth removal of the Cbz group. This is a powerful tool for achieving orthogonality between these two protecting groups.

Table 3: Comparative Stability to Reductive Conditions

ConditionZ (Cbz) StabilityObzl (Bn) StabilityComments
H₂, Pd/C Labile Labile The most common method for deprotection of both groups.
H₂, Pd/C with inhibitors (e.g., pyridine) Labile Stable Allows for the selective deprotection of the Cbz group.
Na, liquid NH₃ Labile Labile Birch reduction conditions cleave both groups.
NaBH₄, LiAlH₄ Generally StableGenerally StableStable to hydride reducing agents.
Stability Under Oxidative Conditions

The stability of Z and Obzl groups to oxidative conditions can vary significantly depending on the reagent used.

Z (Cbz) Group: The Cbz group is generally stable to many common oxidizing agents.

Obzl (Benzyl Ether) Group: Benzyl ethers can be cleaved under specific oxidative conditions, which provides an alternative deprotection strategy when reductive methods are not viable.

Table 4: Comparative Stability to Oxidative Conditions

ConditionZ (Cbz) StabilityObzl (Bn) StabilityComments
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Partially CleavedLabile Benzyl ethers can be deprotected using DDQ, especially with visible light mediation. The Cbz group shows some lability under these conditions.
Ozone (O₃) Generally StableLabile Ozonolysis can be used to cleave benzyl ethers.
KMnO₄, CrO₃ Generally StableGenerally StableBoth groups are typically stable to these common oxidizing agents.

Mechanistic Insights into Deprotection

Understanding the mechanisms of deprotection is crucial for predicting reactivity and designing selective transformations.

Catalytic Hydrogenolysis

This is the most common deprotection method for both Z and Obzl groups. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon.

cluster_0 Catalytic Hydrogenolysis of Z and Obzl Groups PG R-X-CH₂-Ph (X = OCONH or O) Catalyst Pd/C Surface PG->Catalyst Adsorption Intermediate1 [Adsorbed Complex] Catalyst->Intermediate1 H2 H₂ H2->Catalyst Adsorption Intermediate2 [Reductive Cleavage] Intermediate1->Intermediate2 H₂ insertion Products R-XH + Toluene Intermediate2->Products Release

Caption: General workflow for the catalytic hydrogenolysis of Z and Obzl groups.

Acid-Catalyzed Cleavage

Under strong acidic conditions, the ether oxygen of the Obzl group or the carbamate oxygen of the Z group is protonated, making the benzylic carbon susceptible to nucleophilic attack by the acid's conjugate base (e.g., Br⁻ from HBr).

cluster_1 Acid-Catalyzed Cleavage of Obzl Group Obzl R-O-CH₂-Ph Protonation R-O⁺H-CH₂-Ph Obzl->Protonation + H⁺ SN2 [R-OH + Br-CH₂-Ph] Protonation->SN2 + Br⁻ (SN2) Deprotonation R-OH SN2->Deprotonation

Caption: SN2 mechanism for the acidic cleavage of a benzyl ether with HBr.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a Z- or Obzl-protected compound in your specific context, the following general protocol can be adapted.

General Protocol for Stability Testing
  • Substrate Preparation: Prepare a stock solution of the Z- or Obzl-protected substrate of a known concentration in a suitable solvent.

  • Reaction Setup: In a series of vials, add a measured amount of the substrate stock solution.

  • Condition Exposure: To each vial, add the specific reagent under investigation (e.g., a specific acid, base, oxidant, or reductant) at the desired concentration and temperature. Include a control vial with only the substrate and solvent.

  • Time-Course Monitoring: At regular time intervals (e.g., 1, 4, 12, 24 hours), take an aliquot from each vial.

  • Quenching: Immediately quench the reaction in the aliquot to halt any further degradation. The quenching agent will depend on the reagent being tested (e.g., a base to quench an acid).

  • Analysis: Analyze the quenched aliquots by a suitable analytical method such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining starting material and any deprotected product.

  • Data Interpretation: Plot the percentage of the protected substrate remaining over time for each condition to determine the stability profile.

cluster_2 Workflow for Assessing Protecting Group Stability Start Prepare Substrate Stock Solution Setup Aliquot into Test Vials Start->Setup Expose Add Reagents (Acid, Base, etc.) Setup->Expose Monitor Incubate and Sample at Time Points Expose->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze by TLC, HPLC, or LC-MS Quench->Analyze Interpret Determine % Stability vs. Time Analyze->Interpret

Caption: A systematic workflow for the experimental assessment of protecting group stability.

Conclusion and Strategic Recommendations

Both the Z and Obzl protecting groups are robust and versatile tools in the arsenal of the synthetic chemist. The choice between them, or their concurrent use, should be guided by the specific demands of the synthetic route.

  • Choose Z (Cbz) for amines when:

    • Mild, non-reductive deprotection is not required.

    • Orthogonality to base-labile (Fmoc) and acid-labile (Boc) groups is necessary.

    • Selective deprotection in the presence of a benzyl ether is desired.

  • Choose Obzl (Bn) for alcohols when:

    • High stability to a wide range of acidic and basic conditions is paramount.

    • The presence of other reducible groups is not a concern, or selective hydrogenolysis is not required.

    • An oxidative deprotection route is a viable option.

By carefully considering the stability data and mechanistic principles outlined in this guide, researchers can navigate the complexities of multi-step synthesis with greater confidence and precision, ultimately accelerating the path to their target molecules.

References

  • Gass, N., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 855-860. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(16), 2067-2070. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Gass, N., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-D-Lys(Z)-Obzl HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of H-D-Lys(Z)-Obzl HCl (Nα-benzyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine benzyl ester hydrochloride). This document is designed to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. The following procedures are based on a synthesis of safety data sheets for structurally similar compounds and established best practices for chemical waste management.

Understanding the Compound: Chemical Properties and Hazard Profile

The key structural features influencing its disposal are the benzyloxycarbonyl (Z) and benzyl ester (Obzl) protecting groups. Upon combustion, these can generate hazardous decomposition products.

Chemical Name Nα-benzyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine benzyl ester hydrochloride
Synonyms This compound
Molecular Formula C₂₈H₃₃ClN₂O₆
Appearance White to off-white solid/powder[2][3]
Primary Use Laboratory chemical for peptide synthesis[2]
Known Hazards Not classified as hazardous under normal conditions.[1] May cause irritation upon contact with skin, eyes, or upon inhalation.
Hazardous Decomposition Products (upon combustion) Oxides of carbon (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl)[4][5]

Core Disposal Directive: Incineration as the Preferred Method

The primary and recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service . This method ensures the complete destruction of the compound and its organic protecting groups, minimizing environmental impact.

Causality: The benzyloxycarbonyl (Z) and benzyl ester (Obzl) groups are aromatic and, upon incomplete combustion, could potentially form hazardous byproducts. Professional incineration facilities are equipped with scrubbers and afterburners to handle such emissions, ensuring compliance with environmental regulations.[5]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound from the laboratory setting to its final destruction.

Step 1: Waste Identification and Segregation

  • Unused Product: Any surplus or expired this compound should be treated as chemical waste.

  • Contaminated Materials: This includes personal protective equipment (PPE), weighing boats, contaminated glassware, and spill cleanup materials. These items must be disposed of as hazardous waste.[4]

  • Solutions: Any solutions containing this compound should be collected in a designated, labeled waste container.

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste.

PPE Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical goggles[4]
Lab Coat Standard laboratory coat
Respiratory Protection Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust.[5]

Step 3: Waste Collection and Storage

  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for solid waste. For liquid waste, use a designated solvent waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Ensure the container is kept closed when not in use.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the full chemical name and any available safety information.

Emergency Procedures

Spill Response:

  • Evacuate: If a significant amount is spilled, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material and place it in the hazardous waste container.[1][5] Avoid generating dust.[5]

  • Clean: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[1][5]

  • Skin Contact: Wash off with soap and plenty of water.[5]

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water.[5]

In all cases of significant exposure, seek medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Route Unused_Product Unused/Expired This compound Solid_Waste Solid Waste Container (Labeled as Hazardous) Unused_Product->Solid_Waste Contaminated_Materials Contaminated PPE, Glassware, etc. Contaminated_Materials->Solid_Waste Solutions Solutions containing This compound Liquid_Waste Liquid Waste Container (Labeled as Hazardous) Solutions->Liquid_Waste Incineration Licensed Professional Waste Disposal Service (Incineration) Solid_Waste->Incineration Liquid_Waste->Incineration

Caption: Decision workflow for this compound disposal.

References

  • AAPPTec, LLC. Safety Data Sheet: H-Gly-OBzl HCl.
  • Capot Chemical Co., Ltd. (2019, September 27). MSDS of H-Lys(Boc)-Obzl.HCl.
  • Sigma-Aldrich. (2025, September 13).
  • Chem-Impex. Nε-Z-L-lysine benzyl ester hydrochloride.
  • Aapptec Peptides. H-Lys(Z)-OBzl HCl [6366-70-7].
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Carl ROTH GmbH + Co. KG.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Pfaltz & Bauer. Safety Data Sheet: N-epsilon-Carbobenzoxy-L-lysine benzyl ester hydrochloride.
  • Benchchem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • ResearchGate. (2006). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
  • PubChem. N6-Cbz-L-Lysine benzyl ester hydrochloride.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Ghaffari, M. T., & E-Katani, S. J. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Organic Chemistry Portal. Benzyl Esters.
  • U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Song, G., Huang, X., & Yang, B. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 841-845.
  • ChemicalBook. N6-Cbz-L-Lysine benzyl ester hydrochloride CAS#: 6366-70-7.
  • Electronic Code of Federal Regulations. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • Fisher Scientific. (2008, March 31).
  • Chemsrc. CAS#:6366-70-7 | N6-Cbz-L-Lysine benzyl ester hydrochloride.
  • ChemBK. N-epsilon-cbz-L-lysine benzyl esterhydrochloride*.
  • Santa Cruz Biotechnology. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride.
  • MedChemExpress. N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.